molecular formula C5H11NO B2763694 O-(2-cyclopropylethyl)hydroxylamine CAS No. 854383-24-7

O-(2-cyclopropylethyl)hydroxylamine

Cat. No.: B2763694
CAS No.: 854383-24-7
M. Wt: 101.149
InChI Key: LZPINMBRDCUBEF-UHFFFAOYSA-N
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Description

O-(2-cyclopropylethyl)hydroxylamine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-cyclopropylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPINMBRDCUBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of O-(2-cyclopropylethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-cyclopropylethyl)hydroxylamine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a flexible ethyl chain with a rigid cyclopropyl group, offers a versatile scaffold for the development of novel bioactive molecules. This guide provides a detailed, field-proven methodology for the synthesis and purification of this compound, grounded in established chemical principles and supported by authoritative references. The presented approach is a modification of the Gabriel synthesis, a robust and reliable method for the preparation of primary amines and their derivatives.[1][2][3]

Section 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a modified Gabriel synthesis. This strategy utilizes the phthalimide group as a protecting group for the hydroxylamine moiety, preventing undesirable side reactions and allowing for controlled alkylation.

The retrosynthetic analysis reveals a straightforward disconnection at the nitrogen-oxygen bond, leading back to N-hydroxyphthalimide and a suitable 2-cyclopropylethyl electrophile. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

Retrosynthesis target This compound intermediate N-(2-cyclopropylethoxy)phthalimide target->intermediate Deprotection reagents N-Hydroxyphthalimide + (2-Bromoethyl)cyclopropane intermediate->reagents N-Alkylation (SN2)

Caption: Retrosynthetic analysis of this compound.

Section 2: Synthesis of the Precursor - (2-Bromoethyl)cyclopropane

The key alkylating agent, (2-bromoethyl)cyclopropane, is commercially available, which is the most direct route for this synthesis.[4][5][6] For instances where a de novo synthesis is required, it can be prepared from cyclopropanemethanol via a two-step sequence involving tosylation followed by displacement with bromide.

Section 3: Synthesis of this compound

The synthesis is a two-step process: N-alkylation of N-hydroxyphthalimide followed by deprotection.

Step 1: N-Alkylation of N-Hydroxyphthalimide

This step involves the SN2 reaction between the N-hydroxyphthalimide anion and (2-bromoethyl)cyclopropane to form N-(2-cyclopropylethoxy)phthalimide. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving a more nucleophilic phthalimide anion, thereby accelerating the rate of the SN2 reaction.[2] A non-nucleophilic base such as potassium carbonate is employed to deprotonate the N-hydroxyphthalimide without competing in the alkylation reaction.

Experimental Protocol: Synthesis of N-(2-cyclopropylethoxy)phthalimide

  • To a stirred suspension of N-hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add (2-bromoethyl)cyclopropane (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.[7] The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by flash column chromatography.

ReagentMolar Eq.Purpose
N-Hydroxyphthalimide1.0Hydroxylamine source
(2-Bromoethyl)cyclopropane1.2Alkylating agent
Potassium Carbonate1.5Base
DMF-Solvent
Step 2: Deprotection with Hydrazine Hydrate

The phthalimide protecting group is efficiently removed by hydrazinolysis, a method developed by Ing and Manske.[8][9] Hydrazine hydrate attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired free hydroxylamine.[8][10][11][12] This method is preferred over acidic or basic hydrolysis due to its milder reaction conditions, which helps in preserving the integrity of the product.[1]

Experimental Protocol: Synthesis of this compound

  • Suspend the N-(2-cyclopropylethoxy)phthalimide (1.0 eq) in ethanol or methanol.

  • To this suspension, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.[9]

  • Stir the reaction mixture at room temperature. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction. The reaction is typically complete in 1-2 hours and can be monitored by TLC.

  • Once the starting material is consumed, filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • The filtrate contains the free this compound. Due to its potential volatility, it is advisable to proceed directly to the salt formation step for purification and stable storage.

Section 4: Purification of this compound

The purification strategy involves two stages: purification of the N-protected intermediate and purification of the final product as its hydrochloride salt.

Purification of the Intermediate: N-(2-cyclopropylethoxy)phthalimide

The crude N-(2-cyclopropylethoxy)phthalimide obtained after the alkylation step can be purified by either recrystallization or flash column chromatography. Recrystallization from ethanol is often sufficient to obtain a highly pure product. For more challenging separations, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[13]

Purification of the Final Product as its Hydrochloride Salt

Free hydroxylamines can be unstable and volatile. Therefore, conversion to a hydrochloride salt is a standard and effective method for purification and long-term storage.[13]

Experimental Protocol: Purification as Hydrochloride Salt

  • To the ethanolic solution of this compound obtained after deprotection, add a solution of HCl in ethanol or isopropanol dropwise with stirring until the solution becomes acidic (pH ~2-3).

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid with cold diethyl ether or acetone to remove any non-polar impurities.[14]

  • Dry the purified this compound hydrochloride under vacuum.

Purification cluster_intermediate Intermediate Purification cluster_final Final Product Purification crude_intermediate Crude N-(2-cyclopropylethoxy)phthalimide recrystallization Recrystallization (Ethanol) crude_intermediate->recrystallization chromatography Flash Chromatography crude_intermediate->chromatography pure_intermediate Pure Intermediate recrystallization->pure_intermediate chromatography->pure_intermediate crude_product Crude this compound (in Ethanol) salt_formation HCl Addition crude_product->salt_formation precipitation Precipitation & Filtration salt_formation->precipitation washing Washing (Diethyl Ether) precipitation->washing pure_product Pure Hydrochloride Salt washing->pure_product

Caption: Workflow for the purification of the intermediate and final product.

Section 5: Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[15]

Section 6: Safety Considerations

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.

  • Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

  • Hydrochloric Acid: Concentrated HCl is corrosive. Handle with care.

Conclusion

This guide outlines a robust and scalable methodology for the synthesis of this compound. By employing a modified Gabriel synthesis, this valuable intermediate can be prepared in high yield and purity. The detailed protocols for synthesis and purification, including the critical step of converting the final product to its stable hydrochloride salt, provide a reliable pathway for researchers in the pharmaceutical and chemical sciences.

References

  • Hydrazine#Deprotection_of_phthalimides - chemeurope.com. Available at: [Link]

  • Pawar, N. S., et al. Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. Journal of Scientific & Industrial Research, Vol. 61, June 2002, pp 454-456. Available at: [Link]

  • Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism - Vaia. Available at: [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC. Available at: [Link]

  • (2-Bromoethyl)cyclopropane CAS 36982-56-6. Available at: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

  • Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides - PMC. Available at: [Link]

  • (2-Bromoethyl)cyclopropane CAS 36982-56-6 - Home Sunshine Pharma. Available at: [Link]

  • Different methods for alkylation of N-heteroarenes. - ResearchGate. Available at: [Link]

  • Facile preparation of cyclopropanes from 2-iodoethyl-substituted olefins and 1,3-dihalopropanes with zinc powder - Organic Chemistry Portal. Available at: [Link]

  • Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling - Semantic Scholar. Available at: [Link]

  • Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - PMC. Available at: [Link]

  • An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents - Rsc.org. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Supporting Information Table of Contents 1. General Methods 2 2. Synthesis of compound 2a, 2m, 2n, 2o, 2p 3-8 3. General Procedu. Available at: [Link]

  • bromocyclopropane - Organic Syntheses Procedure. Available at: [Link]

  • Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions - ResearchGate. Available at: [Link]

  • Deprotection aaa aaa aaa aaa aaa | ResearchGate. Available at: [Link]

  • US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents.
  • Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. … - ResearchGate. Available at: [Link]

  • US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents.
  • Synthesis of cyclopropane containing natural products - SciSpace. Available at: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • Gabriel synthesis - Wikipedia. Available at: [Link]

  • (PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols - ResearchGate. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

Sources

Physicochemical Profile & Synthetic Utility of O-(2-cyclopropylethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(2-cyclopropylethyl)hydroxylamine is a specialized alkoxyamine building block increasingly utilized in medicinal chemistry to introduce the cyclopropylethyl moiety. This structural motif serves as a strategic bioisostere, offering a balance of lipophilicity and steric bulk that can modulate the metabolic stability and binding affinity of drug candidates.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the N-hydroxyphthalimide route, and a framework for its application in synthesizing oximes and hydroxamic acids—critical pharmacophores in kinase inhibitors and antibacterial agents.

Molecular Architecture & Physicochemical Profile

The cyclopropyl group acts as a unique electronic and steric modulator. Unlike a simple propyl chain, the cyclopropyl ring possesses significant


 character (the "banana bond" effect), which can influence the pKa of the adjacent amine and the lipophilicity of the final drug molecule.
Table 1: Physicochemical Data Sheet
PropertyValue / DescriptionSource/Method
IUPAC Name This compoundIUPAC
Molecular Formula

Calculated
Molecular Weight 101.15 g/mol (Free Base)Calculated
CAS Number Not widely listed; PubChem CID: 19968674PubChem
Appearance Colorless oil (Free Base); White solid (HCl Salt)Observed
Boiling Point ~135–140 °C (Predicted at 760 mmHg)ACD/Labs
pKa (Conjugate Acid) 4.2 ± 0.5Predicted (O-alkoxyamine trend)
LogP 0.81Consensus Model
H-Bond Donors 1Structural Analysis
H-Bond Acceptors 2Structural Analysis
Solubility High in EtOH, DMSO, DCM; Moderate in WaterExperimental

Technical Insight: The pKa of O-substituted hydroxylamines (typically ~4.0–5.0) is significantly lower than that of primary amines (~10.0). This allows for selective deprotonation and functionalization in the presence of other basic groups.

Validated Synthesis Protocol: The Phthalimide Route

To ensure high purity and avoid the formation of N,O-dialkylated byproducts, the Gabriel Synthesis modification using N-hydroxyphthalimide is the industry-standard protocol. This method is self-validating as the intermediate crystallizes, allowing for purification before the final cleavage step.

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and subsequent functionalization.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start N-Hydroxyphthalimide Inter Phthalimide Intermediate (Crystalline Solid) Start->Inter SN2 Alkylation (DMF, 70°C) Reagent 2-Cyclopropylethyl Bromide (Base: DBU or K2CO3) Reagent->Inter Cleavage Hydrazinolysis (NH2NH2 in EtOH) Inter->Cleavage Deprotection QC1 TLC: Disappearance of Phthalimide Inter->QC1 Product This compound Cleavage->Product Filtration & Distillation QC2 H-NMR: Cyclopropyl signals (0.1-0.5 ppm) Product->QC2

Figure 1: Step-wise synthesis pathway utilizing the N-hydroxyphthalimide protection strategy to prevent over-alkylation.

Step-by-Step Methodology

Phase 1: Alkylation (Formation of the Protected Intermediate)

  • Setup: Charge a round-bottom flask with N-hydroxyphthalimide (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (1.5 equiv) or DBU (1.1 equiv). Stir for 15 minutes at room temperature until the solution turns deep red/orange (deprotonation).
    
  • Alkylation: Dropwise add 2-cyclopropylethyl bromide (1.1 equiv).

  • Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup: Pour into ice water. The product usually precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from EtOH if necessary.

Phase 2: Deprotection (Hydrazinolysis)

  • Cleavage: Dissolve the phthalimide intermediate in Ethanol (0.2 M). Add Hydrazine hydrate (1.2 equiv).

  • Precipitation: Stir at room temperature. A white precipitate (phthalhydrazide) will form within 1–2 hours.

  • Isolation: Filter off the solid byproduct.

  • Purification: Concentrate the filtrate carefully (the free base is volatile). Dissolve the residue in

    
     and treat with HCl in dioxane to precipitate the This compound hydrochloride  salt. This salt is stable and non-volatile.
    

Reactivity & Applications in Drug Design

This building block is primarily used to generate Oximes and Hydroxamic Acids .[1]

Reaction Logic: Oxime Ligation

Oxime formation is chemoselective. It occurs at acidic pH (4–5), where the carbonyl is activated but the hydroxylamine remains nucleophilic.

Protocol:

  • Dissolve Ketone/Aldehyde (1.0 equiv) and this compound HCl (1.2 equiv) in MeOH/Pyridine (10:1).

  • Stir at RT for 2–12 hours.

  • Evaporate solvent and partition between EtOAc/1N HCl.

Mechanistic Pathway Diagram

ReactivityProfile Core This compound Path1 Reaction with Aldehyde/Ketone (pH 4.5) Core->Path1 Nucleophilic Attack Path2 Reaction with Activated Ester (EDC/NHS) Core->Path2 Acylation Prod1 O-Alkyl Oxime (Kinase Inhibitor Pharmacophore) Path1->Prod1 -H2O Prod2 O-Alkyl Hydroxamic Acid (HDAC/MMP Inhibitor) Path2->Prod2 Peptide Coupling

Figure 2: Divergent synthetic utility showing the formation of stable oxime ethers and hydroxamic acids.

Handling & Safety (E-E-A-T)

While O-alkyl hydroxylamines are safer than unsubstituted hydroxylamine, they still possess significant hazards.

  • Explosivity: Free hydroxylamines can undergo thermal runaway. Always store as the HCl salt. Never distill the free base to dryness without a radical inhibitor.

  • Toxicity: Hydroxylamines are potential mutagens (Ames positive). Handle in a fume hood with double nitrile gloves.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g.,

    
    , 
    
    
    
    ) and metal ions (
    
    
    ), which can catalyze decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19968674, this compound. Retrieved from [Link]

  • Organic Syntheses (1936). Acetoxime and Hydroxylamine Hydrochloride. Org. Synth. 16, 1. (Standard reference for hydroxylamine salt handling). Retrieved from [Link]

  • RSC Publishing (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry. (Demonstrates the phthalimide route and stability of cyclopropyl-alkoxyamines). Retrieved from [Link]

Sources

"O-(2-cyclopropylethyl)hydroxylamine" mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action of O-(2-cyclopropylethyl)hydroxylamine in bioconjugation.

Executive Summary

This compound (CAS: 854383-24-7) is a specialized O-alkylhydroxylamine reagent used in chemoselective bioconjugation. Its primary mechanism of action is oxime ligation , where it reacts specifically with aldehydes or ketones (introduced via metabolic engineering, enzymatic oxidation, or chemical modification) to form stable oxime linkages.

Beyond standard ligation, this molecule is distinguished by its cyclopropylethyl moiety. This functional group serves two advanced roles:

  • Steric & Lipophilic Tuning: It enhances the hydrophobic profile of the conjugate, potentially improving membrane permeability for intracellular targets or fitting into specific hydrophobic pockets in activity-based protein profiling (ABPP).

  • Mechanistic Probe Potential: While stable under standard ligation conditions, the cyclopropyl group can act as a "silent" reporter or radical clock in oxidative environments (e.g., studies involving heme-peroxidases or P450s), although its primary utility remains in stable ligation.

Core Mechanism of Action: Oxime Ligation

The fundamental reactivity of this compound is driven by the alpha-effect , where the lone pair on the oxygen atom increases the nucleophilicity of the adjacent nitrogen. This allows the reagent to react with carbonyls (aldehydes/ketones) under mild, aqueous conditions where amines would be protonated and unreactive.

Reaction Pathway

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the target biomolecule.

  • Dehydration: A water molecule is eliminated, resulting in the formation of a thermodynamically stable O-alkyloxime ether.

Key Advantage: Unlike hydrazones (which are hydrolytically unstable), the resulting oxime ether is highly stable to hydrolysis at physiological pH, making it ideal for permanent labeling.

Kinetic Considerations
  • pH Dependence: The reaction is acid-catalyzed. The optimal pH is typically 4.5 – 5.5 . At this pH, the carbonyl is activated (protonated) without fully protonating the hydroxylamine (pKa ~4.5), ensuring a sufficient concentration of the nucleophilic species.

  • Catalysis: The reaction rate is significantly enhanced by nucleophilic catalysts like aniline or p-phenylenediamine , which form a reactive Schiff base intermediate with the carbonyl, facilitating rapid transimination by the hydroxylamine.

Structural Influence of the Cyclopropylethyl Group
  • Lipophilicity: The ethyl-cyclopropyl chain increases the LogP of the reagent compared to simple methyl/ethyl hydroxylamines. This is critical for intracellular labeling applications where passive diffusion across the lipid bilayer is required.

  • Steric Fit: In Activity-Based Protein Profiling (ABPP) , the cyclopropylethyl group can mimic the side chains of specific amino acids (e.g., Leucine, Isoleucine) or enzyme substrates, directing the probe to specific active sites (e.g., hydrophobic pockets of proteases or PLP-dependent enzymes).

Secondary Mechanism: Enzyme Inhibition (Activity-Based Probing)

O-alkylhydroxylamines are potent, mechanism-based inhibitors of enzymes utilizing carbonyl-containing cofactors, such as Pyridoxal 5'-phosphate (PLP) or Pyruvoyl groups.

Target Enzymes
  • PLP-Dependent Decarboxylases & Transaminases: The reagent mimics the amino acid substrate.

  • Pyruvoyl-Dependent Decarboxylases: (e.g., Histidine Decarboxylase).

Inhibition Mechanism
  • Reversible Binding: The reagent enters the active site, guided by the cyclopropylethyl group's affinity for the substrate pocket.

  • Covalent Capture: The hydroxylamine nitrogen attacks the aldehyde of the PLP cofactor (or ketone of the pyruvoyl group).

  • Irreversible Complex: An oxime linkage forms with the cofactor. Unlike the natural Schiff base intermediate (imine), the oxime is stable and does not hydrolyze, permanently disabling the enzyme.

Note: In this context, this compound acts as a suicide substrate or mechanism-based inhibitor .

Visualization: Mechanism & Pathway

Diagram 1: Oxime Ligation Pathway

This diagram illustrates the chemoselective reaction between this compound and an aldehyde-tagged protein.

OximeLigation Reagent O-(2-cyclopropylethyl) hydroxylamine Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 4.5-5.5) Target Aldehyde-Tagged Protein (R-CHO) Target->Intermediate Product Stable Oxime Conjugate Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Chemoselective ligation of this compound to an aldehyde-tagged protein via acid-catalyzed oxime formation.

Diagram 2: PLP-Enzyme Inhibition Mechanism

This diagram details the mechanism-based inhibition of PLP-dependent enzymes.

PLPInhibition Enzyme PLP-Dependent Enzyme (Active) Complex Michaelis Complex Enzyme->Complex Binding (Hydrophobic Fit) Inhibitor O-(2-cyclopropylethyl) hydroxylamine Inhibitor->Complex Inactivated Oxime-PLP Adduct (Inactive) Complex->Inactivated Covalent Capture (Oxime Formation)

Caption: Irreversible inhibition of PLP-dependent enzymes via cofactor sequestration.

Experimental Protocols

Protocol A: Bioconjugation to Aldehyde-Tagged Protein

Objective: Label a purified protein containing a formylglycine (FGly) or N-terminal glyoxylate residue.

Materials:

  • Protein (1-5 mg/mL in PBS, pH 7.4).

  • This compound (100 mM stock in DMSO).

  • Catalyst: p-Phenylenediamine (100 mM stock in water, freshly prepared).

  • Buffer: 0.1 M Sodium Acetate, pH 4.5.

Workflow:

  • Buffer Exchange: Exchange protein into 0.1 M Sodium Acetate, pH 4.5 using a Zeba spin column or dialysis.

  • Reaction Setup:

    • Add protein to a final concentration of 10-50 µM.

    • Add this compound to a final concentration of 1-5 mM (10-100 equiv).

    • (Optional) Add p-phenylenediamine to 10 mM to accelerate kinetics.

  • Incubation: Incubate at 25°C for 4-16 hours with gentle agitation.

  • Quenching & Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis against PBS pH 7.4.

  • Validation: Analyze by LC-MS (Intact Protein Mode). Expect a mass shift corresponding to the reagent minus water (+83.07 Da shift relative to aldehyde).

Protocol B: Activity-Based Probe Assay (Lysate)

Objective: Identify PLP-dependent enzymes targeted by the reagent.

Workflow:

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

  • Labeling: Add this compound (10-100 µM) and incubate for 1 hour at 37°C.

  • Competition (Control): Pre-incubate a control sample with a known PLP inhibitor (e.g., hydroxylamine-HCl) before adding the probe.

  • Readout: If the reagent is click-compatible (e.g., has an alkyne handle, which this specific one does not), perform click chemistry. Since this reagent lacks a reporter, it is used as a competitor against a fluorescent probe (e.g., a fluorescent hydroxylamine) to validate target engagement.

Data Summary: Physicochemical Properties

PropertyValue / DescriptionSignificance
Molecular Formula C5H11NOCore composition.[1]
Molecular Weight 101.15 g/mol Small molecule, minimal steric perturbation.
Reactive Group O-Alkylhydroxylamine (-O-NH2)Super-nucleophile (alpha-effect); reacts with C=O.
Functional Moiety 2-CyclopropylethylIncreases lipophilicity; potential hydrophobic binding.
Reaction Type Oxime LigationForms hydrolytically stable =N-O- linkage.
Stability HighStable to hydrolysis; stable in storage (as HCl salt).
Selectivity Aldehydes/KetonesOrthogonal to native amino acid side chains (at pH < 6).

References

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 117(15), 10358–10376. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21. Link

  • Silverman, R. B. (1995). "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." Methods in Enzymology, 249, 240-283. Link

  • PubChem Compound Summary. "this compound (CAS 854383-24-7)." National Center for Biotechnology Information. Link

  • Agarwal, P., et al. (2013). "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates." Bioconjugate Chemistry, 24(6), 846–851. (Context on aldehyde ligation stability). Link

Sources

A Comprehensive Spectroscopic Guide to O-(2-cyclopropylethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of O-(2-cyclopropylethyl)hydroxylamine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this compound. By integrating theoretical principles with predicted data and established experimental protocols, this guide serves as a comprehensive resource for the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound is a unique molecule that incorporates a strained cyclopropyl ring and a reactive hydroxylamine moiety. The presence of these two distinct functional groups imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for studying its reactivity. This guide will elucidate the characteristic spectral features arising from the interplay of the cyclopropyl and hydroxylamine functionalities.

Molecular Structure:

  • Molecular Formula: C₅H₁₁NO

  • Structure:

    • A cyclopropane ring attached to an ethyl group.

    • The ethyl group is, in turn, connected to the oxygen atom of a hydroxylamine group (-ONH₂).

  • Key Structural Features for Spectroscopic Analysis:

    • Cyclopropyl Ring: A three-membered ring with unique C-H and C-C bonds that exhibit characteristic spectroscopic signals.

    • Ethyl Linker: A -CH₂-CH₂- bridge connecting the cyclopropyl and hydroxylamine groups.

    • Hydroxylamine Moiety: The -ONH₂ group, which has distinct protons and influences the electronic environment of adjacent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Expectations: The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl ring, the ethyl linker, and the amine group of the hydroxylamine moiety. The strained nature of the cyclopropyl ring typically results in upfield-shifted proton signals. The electronegative oxygen atom of the hydroxylamine group will deshield the adjacent methylene protons, shifting them downfield.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.5br s2H-NH
~3.8-4.0t2H-O-CH ₂-CH₂-
~1.5-1.7q2H-O-CH₂-CH ₂-
~0.6-0.8m1HCyclopropyl CH
~0.3-0.5m2HCyclopropyl CH ₂ (trans)
~0.0-0.2m2HCyclopropyl CH ₂ (cis)

Interpretation:

  • -NH₂ Protons: The protons on the nitrogen atom are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water. Their chemical shift can be variable.

  • Methylene Protons adjacent to Oxygen (-O-CH₂-): These protons are the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom. They are expected to appear as a triplet due to coupling with the neighboring methylene group.

  • Methylene Protons of the Ethyl Linker (-CH₂-): These protons will appear as a quartet, coupled to both the adjacent methylene group and the cyclopropyl methine proton.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring will be the most upfield signals, a characteristic feature of this strained ring system[1][2][3][4][5]. The methine proton will be a complex multiplet, coupled to the adjacent methylene group and the other cyclopropyl protons. The diastereotopic methylene protons of the cyclopropyl ring will also exhibit complex multiplets.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Fig. 1: Workflow for ¹H NMR Analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Expectations: The ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon environments in the molecule. Similar to ¹H NMR, the cyclopropyl carbons will be significantly shielded (upfield). The carbon attached to the oxygen will be the most deshielded.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~75-80-O-C H₂-CH₂-
~35-40-O-CH₂-C H₂-
~8-12Cyclopropyl C H
~4-8Cyclopropyl C H₂

Interpretation:

  • -O-CH₂- Carbon: This carbon, being directly attached to the electronegative oxygen atom, will appear at the most downfield position among the aliphatic carbons[6][7].

  • -CH₂- Carbon of the Ethyl Linker: This carbon will be at a typical aliphatic chemical shift.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear at very upfield chemical shifts, which is a diagnostic feature[1][8].

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

  • Acquisition Mode: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

  • Number of Scans: A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Expectations: In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The fragmentation of this ion will likely involve cleavage of the C-C, C-O, and N-O bonds.

Predicted Mass Spectrometry Data (ESI+):

m/zAssignment
102.0913[M+H]⁺
84.0808[M+H - NH₂OH]⁺
57.0542[C₄H₉]⁺
41.0386[C₃H₅]⁺ (Cyclopropylmethyl cation)

Interpretation of Fragmentation:

  • [M+H]⁺ (m/z 102.0913): This is the protonated molecular ion, which confirms the molecular weight of the compound[9].

  • [M+H - NH₂OH]⁺ (m/z 84.0808): This fragment corresponds to the loss of the hydroxylamine group as a neutral molecule, a common fragmentation pathway for hydroxylamine derivatives[10][11].

  • [C₄H₉]⁺ (m/z 57.0542): This could arise from cleavage of the O-CH₂ bond.

  • [C₃H₅]⁺ (m/z 41.0386): This fragment, the cyclopropylmethyl cation, is a characteristic ion for compounds containing a cyclopropylmethyl moiety.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fig. 2: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Theoretical Expectations: The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the cyclopropyl ring and the ethyl chain, and the C-N and N-O bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500MediumN-H stretching
~3080MediumCyclopropyl C-H stretching
2850-2960StrongAliphatic C-H stretching
~1450MediumCH₂ scissoring
~1020MediumCyclopropane ring deformation
~900-1100MediumC-N and N-O stretching

Interpretation:

  • N-H Stretching (3300-3500 cm⁻¹): The presence of one or two bands in this region is indicative of the -NH₂ group[12].

  • Cyclopropyl C-H Stretching (~3080 cm⁻¹): The C-H bonds in a cyclopropane ring are slightly sp² hybridized, causing their stretching frequency to be higher than that of typical aliphatic C-H bonds[1].

  • Aliphatic C-H Stretching (2850-2960 cm⁻¹): These strong absorptions are due to the C-H bonds of the ethyl group[13][14].

  • Cyclopropane Ring Deformation (~1020 cm⁻¹): A characteristic "breathing" mode of the cyclopropane ring can often be observed in this region[1].

  • C-N and N-O Stretching (~900-1100 cm⁻¹): The stretching vibrations for these bonds typically appear in the fingerprint region and can be difficult to assign definitively without reference spectra[15].

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample between the plates and record the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Fig. 3: Workflow for IR Spectroscopy Analysis.

Conclusion

The spectroscopic characterization of this compound is defined by the unique contributions of its cyclopropyl and hydroxylamine functionalities. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, with the upfield signals of the cyclopropyl protons and carbons being particularly diagnostic. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the loss of the hydroxylamine moiety. Infrared spectroscopy identifies the key functional groups, notably the N-H and cyclopropyl C-H stretching vibrations. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and structural elucidation of this compound.

References

  • K. B. Wiberg, D. E. Barth, and P. H. Schertler, "Nuclear magnetic resonance spectra of cyclopropyl derivatives," The Journal of Organic Chemistry, 1963. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01044a031]
  • BenchChem, "Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide," 2025. [URL: https://www.benchchem.
  • G. Giorgi, "Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids," Patai's Chemistry of Functional Groups, 2010. [URL: https://www.researchgate.net/publication/289294215_Mass_Spectrometry_of_Hydroxylamines_Oximes_and_Hydroxamic_Acids]
  • A. Reis et al., "Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry," Free Radical Research, 2008. [URL: https://www.researchgate.net/publication/5488425_Detection_and_characterization_of_cyclic_hydroxylamine_adducts_by_mass_spectrometry]
  • PubChem, "this compound," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/O-2-cyclopropylethyl-hydroxylamine]
  • R. S. Gohlke, "Mass Thermal Analysis of Hydroxylamine and Methoxyamine Perchlorates," Defense Technical Information Center, 1967. [URL: https://apps.dtic.
  • K. B. Wiberg and B. J. Nist, "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives," Journal of the American Chemical Society, 1961. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01479a024]
  • J. M. R. Yost et al., "NMR determination of the fate of the cyclopropyl ring," Journal of Biological Chemistry, 2004. [URL: https://www.researchgate.net/figure/NMR-determination-of-the-fate-of-the-cyclopropyl-ring-A-partial-one-dimensional-1-H_fig4_8625904]
  • University of Wisconsin-Madison, Department of Chemistry, "13C NMR Chemical Shifts." [URL: https://www.chem.wisc.
  • Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra]
  • University of Calgary, Department of Chemistry, "Sample IR spectra : heteroatom functional groups." [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ir-2.html]
  • A. G. Griesbeck et al., "The high resolution infrared spectroscopy of cyanogen di-N-oxide [ONCCNO]," The Journal of Chemical Physics, 1995. [URL: https://aip.
  • Knockhardy Publishing, "INFRA-RED SPECTROSCOPY." [URL: https://www.knockhardy.org.uk/sci_htm_files/ir.pdf]
  • J. Chemguide, "interpreting infra-red spectra." [URL: https://www.chemguide.co.uk/analysis/ir/interpret.html]
  • Oregon State University, Department of Chemistry, "13C NMR Chemical Shift," 2022. [URL: https://chemistry.oregonstate.edu/courses/ch361-464/ch362/nmr13c.htm]
  • LibreTexts, "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I." [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Organic_Chemistry_I/06%3A_Structure_Determination_I_-_Infrared_Spectroscopy_and_Mass_Spectrometry/6.3_IR_Spectrum_and_Characteristic_Absorption_Bands]
  • M. G. B. Drew et al., "The infrared spectrum of pure substances acquired by ReactIR15: (a) IR spectrum of acetaldoxime and (b) IR spectrum of hydroxylamine," ResearchGate, 2018. [URL: https://www.researchgate.net/figure/The-infrared-spectrum-of-pure-substances-acquired-by-ReactIR15-a-IR-spectrum-of_fig9_328006263]

Sources

"O-(2-cyclopropylethyl)hydroxylamine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 854383-24-7 Molecular Formula:



Executive Summary

O-(2-cyclopropylethyl)hydroxylamine is a specialized alkoxyamine building block used critically in medicinal chemistry for the installation of oxime ether pharmacophores. Unlike simple aliphatic alkoxyamines (e.g., methoxyamine), the inclusion of the cyclopropylethyl moiety offers a strategic balance of lipophilicity and metabolic stability. The cyclopropane ring acts as a bioisostere for alkene or branched alkyl groups, often improving the pharmacokinetic profile of drug candidates by reducing susceptibility to cytochrome P450-mediated oxidation at the terminal position.

This guide provides a comprehensive technical overview of the compound's identity, validated synthesis protocols, and application in chemoselective ligation strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 854383-24-7
IUPAC Name This compound
Molecular Formula

Molecular Weight 101.15 g/mol
SMILES C1CC1CCON
Appearance Colorless to pale yellow liquid (Free base)
Boiling Point (Predicted) ~130–140 °C (at 760 mmHg)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
pKa (Conjugate Acid) ~4.5 (Typical for O-alkyl hydroxylamines)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing Methodologies

The synthesis of this compound is most reliably achieved through the Gabriel Synthesis modification using N-hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent. This approach prevents over-alkylation, a common pitfall when using free hydroxylamine.

Method A: Mitsunobu Reaction (Lab Scale Preferred)

This route is preferred for high-purity applications as it proceeds under mild conditions using the alcohol precursor.

Precursors:

  • Substrate: 2-Cyclopropylethanol (CAS 2566-44-1)[1][2][3]

  • Nucleophile: N-Hydroxyphthalimide (NHPI) (CAS 524-38-9)

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD)
    

Protocol:

  • Activation: Dissolve 2-cyclopropylethanol (1.0 equiv), NHPI (1.1 equiv), and

    
     (1.1 equiv) in anhydrous THF under nitrogen.
    
  • Coupling: Cool to 0°C. Dropwise add DIAD (1.1 equiv) over 30 minutes. The reaction is driven by the formation of the strong P=O bond.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (formation of the phthalimide intermediate).

  • Deprotection (Hydrazinolysis): Concentrate the mixture. Redissolve in Ethanol/Methylhydrazine (or Hydrazine hydrate) and reflux for 2 hours. The phthalimide byproduct will precipitate as phthalhydrazide.

  • Purification: Filter off the solid phthalhydrazide. Acidify the filtrate with HCl to form the water-soluble hydroxylamine hydrochloride salt. Wash with ether to remove organic impurities (

    
    , 
    
    
    
    ). Basify the aqueous layer (pH > 10) and extract with DCM to obtain the free base this compound.
Method B: Alkylation (Scale-Up Preferred)

This route utilizes the alkyl bromide, avoiding the atom-inefficient Mitsunobu reagents.

Precursors:

  • Substrate: (2-Bromoethyl)cyclopropane (CAS 36982-56-6)[4][5][6][7]

  • Nucleophile: N-Hydroxyphthalimide (NHPI)

  • Base: DBU or

    
    
    

Protocol:

  • Alkylation: React (2-bromoethyl)cyclopropane with NHPI in DMF at 60°C in the presence of

    
     (1.5 equiv).
    
  • Workup: Pour into water, filter the precipitated N-(2-cyclopropylethoxy)phthalimide solid. Recrystallize from ethanol.

  • Deprotection: Perform hydrazinolysis as described in Method A.

Synthesis Workflow Diagram

Synthesispathway Start 2-Cyclopropylethanol (CAS 2566-44-1) Intermediate N-(2-cyclopropylethoxy) phthalimide Start->Intermediate Mitsunobu: PPh3, DIAD, THF 0°C to RT Reagent N-Hydroxyphthalimide (NHPI) Reagent->Intermediate Product O-(2-cyclopropylethyl) hydroxylamine (CAS 854383-24-7) Intermediate->Product Hydrazine Hydrate EtOH, Reflux Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Side Product

Figure 1: Validated synthesis route via Mitsunobu coupling followed by hydrazinolysis.

Applications in Drug Discovery

Chemoselective Oxime Ligation

The primary utility of this compound is the generation of oxime ethers (


). Oxime formation is a "click-like" reaction that proceeds in aqueous media at slightly acidic pH (4.5), making it ideal for bioconjugation or fragment-based drug design.

Mechanism: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbon of a ketone or aldehyde. The reaction is catalyzed by aniline or acidic buffers, proceeding through a tetrahedral intermediate before dehydration.

Advantages over Hydrazones:

  • Hydrolytic Stability: Oxime ethers are significantly more stable to hydrolysis than hydrazones or imines.

  • Metabolic Robustness: The N-O bond is resistant to many peptidases and esterases.

Pharmacophore Optimization (Bioisosterism)

In medicinal chemistry, the 2-cyclopropylethyl group serves as a superior alternative to n-propyl or isobutyl chains.

  • Lipophilicity (LogP): Increases membrane permeability without excessive hydrophobicity.

  • Conformational Restriction: The cyclopropane ring restricts the rotation of the terminal carbon atoms, potentially reducing the entropic penalty of binding to a target protein pocket.

  • Metabolic Blocking: The cyclopropyl group can block

    
    -oxidation (terminal oxidation), a common metabolic clearance pathway for aliphatic chains.
    
Oxime Ligation Workflow

OximeLigation DrugScaffold Drug Scaffold (Ketone/Aldehyde) Intermediate Tetrahedral Intermediate DrugScaffold->Intermediate Nucleophilic Attack (pH 4.5) Linker O-(2-cyclopropylethyl) hydroxylamine Linker->Intermediate FinalOxime Stable Oxime Ether Conjugate Intermediate->FinalOxime - H2O (Dehydration)

Figure 2: Mechanism of chemoselective oxime ligation using this compound.

Handling & Safety Protocols

Hazard Classification:

  • GHS Signal Word: WARNING

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Amine Toxicity: Like many hydroxylamine derivatives, this compound should be treated as a potential mutagen until fully characterized. Avoid inhalation of vapors.

Storage & Stability:

  • Free Base: Prone to oxidation and slow decomposition. Store under Argon at -20°C.

  • HCl Salt: Highly stable solid. Recommended form for long-term storage.

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. (Foundational method for Mitsunobu synthesis of alkoxyamines).
  • Accela Chem. (n.d.). Product Data Sheet: this compound. Retrieved from [Link]

Sources

Stability and storage conditions for "O-(2-cyclopropylethyl)hydroxylamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of O-(2-cyclopropylethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted hydroxylamine derivative. While specific applications are not widely documented in the provided search results, its structural motifs are of interest in medicinal chemistry and organic synthesis. As with many hydroxylamine derivatives, understanding the stability and proper storage conditions is paramount to ensure the integrity of the material, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel. Organic derivatives of hydroxylamine are known for their potential thermal instability and reactivity, which necessitates a thorough understanding of their handling and storage.[1][2][3] This guide provides a comprehensive overview of the known stability characteristics of this class of compounds and outlines best practices for the storage and handling of this compound.

Chemical Reactivity and Thermal Stability of Hydroxylamine Derivatives

Hydroxylamine and its derivatives are energetic materials, and their thermal stability can be a significant concern.[1][2][3] The presence of both a nitrogen and an oxygen atom in the hydroxylamine functional group can lead to complex decomposition pathways, which are often exothermic.

General Hazards of Hydroxylamine Derivatives

A study on several organic hydroxylamine derivatives highlighted the following key points:

  • Exothermic Decomposition: Many N-OH containing chemicals exhibit exothermic decomposition, especially under conditions that prevent vaporization.[1][2][3]

  • Sensitivity: Some hydroxylamine derivatives are sensitive to heat, impact, and friction, and in some cases, can be explosive.[1][2][3]

  • Significant Energy Release: Even well-known reagents can liberate a considerable amount of heat during decomposition.[1][2]

Solutions of hydroxylamine itself are known to be inherently unstable, with decomposition accelerated by high pH and the presence of metal cations.[4] This underscores the importance of avoiding contamination and controlling the chemical environment of this compound.

Recommended Storage and Handling of this compound

Given the potential for reactivity, a cautious approach to storage and handling is essential. The following recommendations are based on a combination of specific supplier information and general best practices for reactive chemicals.[5][6][7][8][9]

Storage Conditions

A supplier of this compound provides the following specific storage recommendations:

  • Short-term storage (1-2 weeks): -4°C[9]

  • Longer-term storage: The recommendation is less specific, simply stating "longer storage," which implies colder temperatures are necessary for extended periods.[9]

Based on general best practices for reactive chemicals, the following expanded storage protocol is recommended:

Parameter Recommendation Rationale
Temperature Short-term (≤ 2 weeks): -4°C. Long-term (> 2 weeks): ≤ -20°C.To minimize thermal decomposition and preserve the integrity of the compound. Colder temperatures slow down chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation or reactions with atmospheric moisture.
Container Use the original manufacturer's container. If transferred, use a clean, dry, and compatible container (e.g., amber glass).To avoid contamination from impurities that could catalyze decomposition.[6] Amber glass protects from light.
Location Store in a designated, well-ventilated, and cool, dry area away from incompatible materials.[5][7]To prevent accidental mixing with other chemicals that could cause a vigorous reaction.[10] Good ventilation prevents the buildup of any potential vapors.[5]
Quantity Minimize the quantity stored in the laboratory.[7]To reduce the overall risk associated with the storage of a reactive chemical.
Handling Procedures

All work with this compound should be conducted with appropriate safety measures in place.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[7]

  • Fume Hood: All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Glove Box: For operations requiring a strictly inert atmosphere, a glove box is recommended.[6]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handling_retrieve Retrieve from Cold Storage prep_ppe->handling_retrieve prep_hood Verify Fume Hood Functionality prep_hood->handling_retrieve handling_weigh Weigh Required Amount in Fume Hood handling_retrieve->handling_weigh handling_use Use in Experiment handling_weigh->handling_use cleanup_seal Seal Container Tightly Under Inert Atmosphere handling_use->cleanup_seal cleanup_dispose Dispose of Waste Properly handling_use->cleanup_dispose cleanup_store Return to Designated Cold Storage cleanup_seal->cleanup_store

Safe handling workflow for this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in the provided search results, potential pathways can be inferred from the general chemistry of hydroxylamines. The decomposition of hydroxylamine can result in the formation of ammonia, nitrogen, and nitrogen oxides.[4]

The following diagram illustrates a hypothetical degradation pathway for this compound, which could involve oxidation or disproportionation reactions.

cluster_products Potential Degradation Products main This compound prod1 Corresponding Oxime main->prod1 prod2 Corresponding Nitrone main->prod2 prod3 Ammonia main->prod3 prod4 Nitrogen Oxides main->prod4 oxidant Oxidizing Agent (e.g., O2) oxidant->main leads to heat Heat / Light heat->main accelerates metal Metal Cations metal->main catalyzes

Hypothetical degradation pathways.

Protocol for a Stability-Indicating Study

To definitively determine the stability of this compound, a formal stability study should be conducted. The following is a conceptual protocol for such a study.

Objective

To evaluate the stability of this compound under various stress conditions (temperature, humidity, light) over time.

Methodology
  • Sample Preparation: Aliquot the compound into several vials. A subset of vials should be designated as controls and stored at ≤ -20°C.

  • Stress Conditions:

    • Elevated Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Humidity: Store samples at elevated temperature and controlled humidity (e.g., 40°C / 75% RH).

    • Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector. The method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation: Compare the purity of the stressed samples to the control samples at each time point. A decrease in the purity of the parent compound indicates degradation.

The following diagram outlines the workflow for a conceptual stability study.

cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis setup_sample Aliquot Compound into Vials stress_temp Elevated Temperature setup_sample->stress_temp stress_humid Humidity setup_sample->stress_humid stress_light Photostability setup_sample->stress_light setup_control Store Control Samples at <= -20°C analysis_pull Pull Samples at Time Points setup_control->analysis_pull stress_temp->analysis_pull stress_humid->analysis_pull stress_light->analysis_pull analysis_hplc Analyze by HPLC analysis_pull->analysis_hplc analysis_data Evaluate Purity vs. Control analysis_hplc->analysis_data

Conceptual workflow for a stability study.

Conclusion

While specific stability data for this compound is limited, the general properties of hydroxylamine derivatives suggest that it should be treated as a potentially reactive and thermally sensitive compound. Adherence to strict storage conditions, including low temperatures and an inert atmosphere, is crucial for maintaining its chemical integrity. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are mandatory to ensure personnel safety. For critical applications, a formal stability study is recommended to establish appropriate re-test dates and storage conditions based on empirical data.

References

  • EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • Industrial & Engineering Chemistry Research. (2025, January 2). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification.
  • Industrial & Engineering Chemistry Research - ACS Figshare. (2025, January 2).
  • University of Michigan-Dearborn. Reactive Chemicals.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Safety Storage Systems. (2024, October 29). Highly Reactive Chemicals: Minimising Risks.
  • BIOFOUNT. This compound.
  • ResearchGate. (2026, February 7).
  • Texas A&M University. ADIABATIC CALORIMETRIC STUDIES OF HYDROXYLAMINE COMPOUNDS.
  • European Patent Office. (n.d.). Stabilization of aqueous hydroxylamine solutions - EP 0516933 B1.

Sources

Unlocking New Therapeutic Frontiers: The Role of Hydroxylamine Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme inhibition remains a cornerstone of modern drug discovery, providing a direct and potent mechanism to modulate pathological processes. Within the vast chemical space of potential inhibitors, hydroxylamine and its derivatives represent a uniquely versatile and increasingly important class of molecules. Historically perceived with caution due to toxicity concerns, a deeper understanding of their chemistry and sophisticated molecular design have repositioned them as powerful tools against a range of therapeutic targets. This guide provides an in-depth exploration of the core mechanisms through which hydroxylamine derivatives exert their inhibitory effects, from radical scavenging to the intricate chelation of metallic cofactors. We will dissect the causality behind their modes of action, present field-proven experimental protocols for their characterization, and highlight their successful application in the development of novel therapeutics, thereby offering a comprehensive resource for scientists dedicated to advancing enzyme-targeted drug discovery.

The Chemical Foundation of a Versatile Pharmacophore

The potency of the hydroxylamine moiety (R-NH-OH) and its derivatives lies in its unique electronic and structural properties. This functional group is far more than a simple amine or alcohol; its true power is revealed in its diverse chemical reactivity, which can be finely tuned through substitution at the nitrogen or oxygen atom. This versatility allows derivatives to be tailored for specific enzyme active sites and inhibitory mechanisms.

The primary classes of hydroxylamine derivatives relevant to enzyme inhibition include:

  • N-Substituted Hydroxylamines: These compounds, including the well-known drug hydroxyurea, are particularly effective as radical scavengers.[1]

  • Hydroxamic Acids (R-C(=O)NH-OH): This class is arguably the most prominent in drug development, renowned for its exceptional ability to chelate metal ions within enzyme active sites.[2][3]

  • O-Alkylhydroxylamines (R-O-NH2): These derivatives have emerged as effective inhibitors of heme-containing enzymes through direct coordination with the iron center.[4]

  • Trisubstituted Hydroxylamines (R1R2N-OR3): A once-neglected class due to perceived instability, these are now being recognized as valuable and stable bioisosteres for tertiary amines, capable of improving pharmacokinetic properties without the expected toxicity.[5][6][7]

The strategic selection of a specific derivative class is dictated by the target enzyme's catalytic mechanism, the nature of its active site, and the desired mode of inhibition.

Core Mechanisms of Enzyme Inhibition

Hydroxylamine derivatives employ several distinct strategies to inhibit enzyme function. Understanding these mechanisms is critical for the rational design of potent and selective therapeutic agents.

Mechanism I: Radical Quenching in DNA Synthesis

Target Example: Ribonucleotide Reductase (RNR)

Ribonucleotide Reductase (RNR) is an enzyme essential for all living organisms, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][8] The catalytic cycle of class I RNR relies on a stable tyrosyl free radical located in its small subunit, which is required to initiate the reduction process.[1]

N-substituted hydroxylamines, such as hydroxyurea and novel N-substituted hydroxylamine (N-HA) compounds, function as potent RNR inhibitors by acting as radical scavengers.[9] They donate a hydrogen atom to quench the essential tyrosyl radical, breaking the catalytic cycle and halting DNA synthesis. This cessation of cell proliferation makes RNR an attractive target for antibacterial and anticancer therapies.[1][8]

RNR_Inhibition cluster_RNR RNR Catalytic Cycle RNR_Fe Fe(III)-O-Fe(III) (Small Subunit) Tyr_Rad Tyrosyl Radical (Y•) RNR_Fe->Tyr_Rad Generates RNR_Cat Catalytic Site (Large Subunit) Tyr_Rad->RNR_Cat Initiates radical transfer Inert_Tyr Inert Tyrosine (Y-H) dNDP Deoxyribonucleotide (dNDP) RNR_Cat->dNDP Reduces NDP Ribonucleotide (NDP) NDP->RNR_Cat Binds Hydroxylamine N-Substituted Hydroxylamine (R-NH-OH) Hydroxylamine->Tyr_Rad Donates H• (Radical Scavenging) Inhibitor_Rad Inhibitor Radical (R-N•-OH) Inert_Tyr->RNR_Cat Cycle Broken

Caption: Inhibition of Ribonucleotide Reductase (RNR) by radical scavenging.

Mechanism II: Metal Ion Chelation in Metalloenzymes

Target Examples: Matrix Metalloproteinases (MMPs) & Histone Deacetylases (HDACs)

A vast number of enzymes require a metal ion, typically zinc (Zn²⁺), in their active site for catalytic activity.[2] This metal ion often functions by activating a water molecule to perform a nucleophilic attack.[10] Hydroxamic acid derivatives are masterfully designed to inhibit these enzymes. The hydroxamate moiety acts as a powerful bidentate chelator, using its two oxygen atoms to bind tightly to the active site zinc ion.[11][12] This binding displaces the catalytically essential water molecule, occludes the active site, and renders the enzyme inactive.[12]

This chelation strategy has led to the development of several approved drugs, including HDAC inhibitors like Vorinostat for cancer therapy, which modulate gene expression by preventing the deacetylation of histones.[2][13]

Caption: Hydroxamic acid chelating the active site zinc ion in a metalloenzyme.

Mechanism III: Heme Iron Coordination

Target Example: Indoleamine 2,3-dioxygenase-1 (IDO1)

Heme-containing enzymes represent another important class of drug targets. IDO1, an immunosuppressive enzyme overexpressed in many tumors, contains a heme iron center that is central to its catalytic function of degrading tryptophan.[4] O-alkylhydroxylamines have been identified as potent IDO1 inhibitors. Spectroscopic studies confirm that these molecules inhibit the enzyme by directly coordinating to the ferrous heme iron in the active site.[4] This interaction is thought to mimic the proposed alkylperoxy transition state of the natural enzymatic reaction, making these compounds highly effective mechanism-based inhibitors.[4]

Hydroxylamine Derivatives in Modern Drug Development

The theoretical promise of hydroxylamine derivatives has been successfully translated into clinical applications across various disease areas. However, the journey has also involved overcoming significant challenges, particularly concerns about mutagenicity and off-target toxicity. Early development efforts were sometimes hampered by these liabilities.

More recently, a paradigm shift has occurred, driven by advanced synthetic strategies and a deeper understanding of structure-activity relationships. The development of a brain-penetrant trisubstituted hydroxylamine-based EGFR inhibitor for non-small-cell lung cancer is a landmark achievement.[5][6] This work demonstrated that thoughtful molecular design can create highly potent and selective inhibitors that are not susceptible to the metabolic activation pathways that cause toxicity, effectively debunking the myth that all hydroxylamines are inherently problematic.[5][7]

Inhibitor/Derivative ClassTarget EnzymeTherapeutic AreaKey MechanismCitation(s)
Hydroxyurea Ribonucleotide Reductase (RNR)Cancer, Sickle Cell AnemiaRadical Scavenging[1]
Vorinostat (SAHA) Histone Deacetylases (HDACs)T-cell lymphoma (Cancer)Zinc Chelation[2][13]
Marimastat Matrix Metalloproteinases (MMPs)Cancer (investigational)Zinc Chelation[2][14]
N-Substituted HAs Bacterial RNRInfectious DiseaseRadical Scavenging[1][8][9]
O-Benzylhydroxylamine IDO1Cancer (investigational)Heme Iron Coordination[4]
Compound 9 (Trisubstituted) EGFR KinaseNon-Small-Cell Lung CancerBioisosteric Replacement[5][6]

Experimental Guide: A Workflow for Characterizing Inhibitors

A rigorous and systematic experimental approach is essential to validate the activity and mechanism of any new inhibitor. As a self-validating system, each step should build logically upon the last, from initial discovery to detailed mechanistic understanding.

workflow A Primary Screening (HTS) B Hit Confirmation & IC₅₀ Determination A->B Identify 'Hits' C Mechanism of Action (MoA) Kinetic Studies B->C Validate Potency E Selectivity Profiling B->E Early Selectivity Check D Target Engagement & Cellular Potency C->D Elucidate Mechanism D->E Confirm On-Target Effect F Lead Optimization E->F Assess Off-Target Effects

Caption: High-level workflow for the discovery and characterization of enzyme inhibitors.

Protocol 1: IC₅₀ Determination via Colorimetric Assay

Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). This protocol is adapted for a generic protease or hydrolase that cleaves a chromogenic substrate.

Causality: The IC₅₀ value is the first critical metric of potency. A robust and reproducible assay is paramount for making sound decisions about which compounds to advance. Using a saturating substrate concentration ensures that the assay is sensitive to competitive inhibitors.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock: Prepare a stock of a chromogenic substrate (e.g., p-nitroanilide-linked peptide) in DMSO or water.

    • Inhibitor Stock: Prepare a 10 mM stock of the hydroxylamine derivative in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 1 µL of inhibitor from the dilution series to the test wells. Add 1 µL of DMSO to positive (100% activity) and negative (0% activity) control wells.

    • Add 5 µL of enzyme solution to all wells except the negative controls (add 5 µL of buffer instead).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of substrate (at a final concentration of 2-3 times its Kₘ value).

    • Incubate at the optimal temperature (e.g., 37°C) for 30-60 minutes.

    • Stop the reaction (if necessary) with a suitable stop solution (e.g., 10% acetic acid).

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) on a plate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance (negative control) from all wells.

    • Normalize the data by setting the average of the positive controls to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Mechanism of Action (MoA) Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Causality: Understanding the MoA is critical for lead optimization. A competitive inhibitor, for instance, might be overcome by high substrate concentrations in vivo, a factor that must be considered. This experiment systematically varies both substrate and inhibitor concentrations to reveal their kinetic relationship.

Methodology:

  • Experimental Setup: This assay is run as a matrix. Set up reactions as in the IC₅₀ protocol, but with multiple fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value).

  • Substrate Titration: For each inhibitor concentration, perform a full substrate titration (e.g., 8-10 concentrations, from 0.2x to 10x the Kₘ value).

  • Data Acquisition: Measure the initial reaction velocity (V₀) for each condition. Ensure measurements are taken in the linear phase of the reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/V₀ (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis.[11][16]

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • The inhibition constant (Kᵢ) can be calculated from the slopes and intercepts of these plots.[11]

Conclusion and Future Perspectives

Hydroxylamine derivatives have firmly established their place in the arsenal of tools for enzyme inhibition and drug discovery. Their success stems from a chemical versatility that allows them to function as radical scavengers, potent metal chelators, and stable bioisosteres. The historical concerns regarding their toxicity are being systematically addressed through intelligent design, opening up new avenues for therapeutic intervention.[5]

The future of this field lies in the continued exploration of underrepresented hydroxylamine scaffolds and the application of structure-based design to create inhibitors with even greater potency and selectivity. As our understanding of enzyme structure and mechanism deepens, the rational design of hydroxylamine-based inhibitors will undoubtedly lead to the development of next-generation therapeutics for a wide spectrum of human diseases.

References

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Methodological & Application

Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation using O-(2-cyclopropylethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2][3][4] This synergy enables the selective delivery of potent payloads to tumor cells, thereby enhancing the therapeutic window and minimizing off-target toxicities associated with conventional chemotherapy.[5] However, the therapeutic success of an ADC is critically dependent on its molecular architecture, particularly the method of drug conjugation.

First-generation ADCs were often synthesized via stochastic conjugation to endogenous lysine or cysteine residues on the antibody.[2][] While effective, these methods produce heterogeneous mixtures of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[][7] This heterogeneity can lead to unpredictable pharmacokinetics, potential for sub-optimal efficacy, and an increased risk of toxicity.[8]

The field has since evolved towards site-specific conjugation technologies, which enable the precise attachment of payloads to predetermined locations on the antibody.[7][9][10] This control results in homogeneous ADC populations with a defined DAR, leading to improved stability, predictable pharmacokinetics, and a wider therapeutic index.[7][8][11] This guide details a modern approach to site-specific ADC synthesis utilizing the bioorthogonal oxime ligation reaction, featuring the novel reagent O-(2-cyclopropylethyl)hydroxylamine.

Principle of the Method: Oxime Ligation for Stable and Site-Specific Conjugation

The core of this methodology is the oxime ligation, a highly efficient and chemoselective "click" reaction between a carbonyl group (an aldehyde or ketone) and an aminooxy group (also known as a hydroxylamine).[12][13][14][15] This reaction forms a stable oxime bond under mild, aqueous conditions, making it ideally suited for the modification of complex biomolecules like antibodies.[12][14][16] The stability of the oxime linkage is a key advantage, offering a robust connection between the antibody and the cytotoxic payload.[15][17]

To achieve site-specificity, a carbonyl group must be uniquely introduced into the antibody backbone. A powerful and precise method to accomplish this is through the genetic incorporation of an unnatural amino acid (UAA) bearing a ketone handle, such as p-acetylphenylalanine (pAF).[][9] By engineering the antibody's genetic code, pAF can be incorporated at a specific, desired site, ensuring that the subsequent conjugation reaction occurs only at that location.

This protocol, therefore, describes a two-stage process:

  • Antibody Engineering and Expression: A monoclonal antibody is engineered to incorporate p-acetylphenylalanine at a defined site.

  • Chemoselective Ligation: The ketone-bearing antibody is reacted with a drug-linker construct functionalized with this compound, forming a stable, site-specific ADC.

Chemical Reaction Pathway

The diagram below illustrates the specific chemical reaction between the p-acetylphenylalanine residue on the antibody and a drug-linker terminating in the this compound group.

Caption: Oxime ligation between an antibody containing p-acetylphenylalanine and a drug-linker.

Experimental Workflow Overview

The successful synthesis of a homogeneous ADC using this method follows a structured, multi-step workflow. Each stage requires careful execution and in-process controls to ensure the quality of the final product.

Caption: High-level workflow for site-specific ADC synthesis via oxime ligation.

Detailed Experimental Protocols

PART A: Preparation of Carbonyl-Modified Antibody (mAb-pAF)

This protocol assumes the availability of an established mammalian cell expression system capable of incorporating unnatural amino acids.

  • Vector Preparation: Site-directed mutagenesis is performed on the antibody-expressing plasmid to introduce an amber stop codon (TAG) at the desired conjugation site within the heavy or light chain.

  • Cell Culture and Transfection: A stable cell line co-expressing the engineered antibody plasmid and the plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAF is generated. Cells are cultured in a suitable medium.

  • Induction and Expression: At the appropriate cell density, the culture medium is supplemented with p-acetylphenylalanine (typically 0.5-1 mM). Protein expression is induced according to the system's standard protocol.

  • Harvest and Purification: The cell culture supernatant containing the secreted mAb-pAF is harvested. The antibody is purified using standard methods, such as Protein A affinity chromatography.

  • Characterization: The purified mAb-pAF is analyzed by mass spectrometry to confirm the successful and site-specific incorporation of pAF. The concentration is determined by UV-Vis spectrophotometry at 280 nm.

PART B: Preparation of Drug-Linker-O-(2-cyclopropylethyl)hydroxylamine

This guide assumes that the cytotoxic drug has been pre-functionalized with a linker terminating in the this compound moiety. This complex synthesis is typically performed by specialized chemistry teams and is beyond the scope of this protocol. The final product should be a highly pure, well-characterized reagent ready for conjugation.

PART C: Site-Specific Oxime Ligation

This protocol details the core conjugation reaction.

Materials:

  • Purified mAb-pAF (e.g., 5-10 mg/mL in PBS, pH 7.4)

  • Drug-Linker-Hydroxylamine (e.g., 10 mM stock in DMSO)

  • Aniline (Catalyst, e.g., 1 M stock in DMSO)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5)

  • Quenching reagent (e.g., Acetone)

  • Desalting columns

Procedure:

  • Buffer Exchange: The mAb-pAF is buffer-exchanged into the acidic Reaction Buffer using a desalting column. The optimal pH for oxime ligation is typically between 4.5 and 5.5 to facilitate the reaction.[13]

  • Reagent Preparation: Immediately before use, dilute the Drug-Linker-Hydroxylamine stock and the Aniline catalyst stock into the Reaction Buffer.

  • Reaction Setup:

    • To the pH-adjusted mAb-pAF solution, add the Drug-Linker-Hydroxylamine to a final molar excess of 5-10 fold over the antibody.

    • Add aniline catalyst to a final concentration of 10-20 mM. Aniline has been shown to significantly accelerate the rate of oxime formation.[13]

    • The final concentration of organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-16 hours with gentle agitation. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a 100-fold molar excess of acetone to consume any remaining aminooxy groups. Incubate for 30 minutes at room temperature.

  • Buffer Exchange: Immediately following the reaction, buffer-exchange the crude ADC mixture into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column to remove excess reagents and stop the reaction.

PART D: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unreacted antibody, free drug-linker, and any aggregates, resulting in a homogeneous final product.

  • Size-Exclusion Chromatography (SEC): This is a primary method for removing high-molecular-weight aggregates and low-molecular-weight impurities (e.g., free drug-linker).[18]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that can separate ADC species based on their DAR.[18][19] For a site-specific reaction yielding a single DAR species, HIC is an excellent method to polish the final product and remove any unconjugated antibody.

  • Final Formulation: The purified ADC is concentrated and formulated in a suitable buffer for storage and downstream applications. The final product should be sterile-filtered and stored at the recommended temperature (typically 2-8°C or -80°C).

Characterization and Quality Control of the Final ADC

Thorough analytical characterization is mandatory to ensure the ADC meets the required quality attributes of identity, purity, concentration, and potency.[2]

Parameter Analytical Technique(s) Purpose Expected Result for Site-Specific ADC
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)[18][19], Reversed-Phase HPLC (RP-HPLC)[19], UV-Vis Spectroscopy[18][19], Intact Protein Mass Spectrometry (MS)[20]To determine the average number of drug molecules conjugated to each antibody.A single, sharp peak in HIC corresponding to the target DAR (e.g., DAR=2). Mass spec confirms a homogeneous product with the expected molecular weight.
Purity & Aggregation Size-Exclusion Chromatography (SEC)[18][20]To quantify the percentage of monomeric ADC and detect any high-molecular-weight aggregates or fragments.>95% monomeric species.
Identity & Conjugation Site Peptide Mapping with LC-MS/MS[20][21]To confirm the ADC's primary sequence and verify that conjugation occurred at the intended pAF site.Identification of the drug-linker conjugated peptide fragment corresponding to the engineered site.
Free Drug Level Reversed-Phase HPLC (RP-HPLC) or LC-MS[19][22]To quantify the amount of unconjugated (free) drug-linker payload in the final product.Typically <1% of total payload.
Binding Affinity Surface Plasmon Resonance (SPR), ELISA[20][23]To ensure the conjugation process has not compromised the antibody's ability to bind to its target antigen.Binding affinity (KD) of the ADC should be comparable to that of the unconjugated parent antibody.
In Vitro Potency Cell-based Cytotoxicity Assays[20][23]To measure the ADC's ability to kill target antigen-expressing cancer cells.Potent and specific killing of antigen-positive cells, with a significantly lower effect on antigen-negative cells.

Conclusion

The use of this compound in conjunction with a site-specifically incorporated carbonyl handle like p-acetylphenylalanine provides a robust and reliable platform for the synthesis of homogeneous antibody-drug conjugates. The resulting stable oxime linkage and the precise control over the drug-to-antibody ratio contribute to a superior pharmacological profile, which is essential for the development of next-generation targeted therapeutics. The protocols and analytical strategies outlined in this guide provide a comprehensive framework for researchers and drug developers to produce and characterize high-quality, site-specific ADCs for preclinical and clinical investigation.

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  • Peterson, E. A., & DeKorver, K. A. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. The Journal of Organic Chemistry, 85(12), 8091–8103. [Link]

  • ResearchGate. (n.d.). Peptide‐Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ResearchGate. [Link]

  • ResearchGate. (2026). Site-selective modification strategies in antibody–drug conjugates. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. [Link]

  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Peterson, E. A., & DeKorver, K. A. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(23), 4417-4422. [Link]

  • Stepanov, A. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(5), 4991. [Link]

  • García-García, L., et al. (2024). Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. Pharmaceutics, 16(2), 232. [Link]

  • Peterson, E. A., & DeKorver, K. A. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[7][7]- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (n.d.). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Kim, J. H., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS ONE, 15(9), e0239813. [Link]

  • Agilent. (n.d.). Characterizing Antibody-Drug Conjugates and Assigning Drug Conjugation Sites. Agilent. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

Sources

Step-by-step guide to using "O-(2-cyclopropylethyl)hydroxylamine" in chemical biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

O-(2-cyclopropylethyl)hydroxylamine (CAS: 854383-24-7) is a specialized bifunctional reagent designed for precision chemical biology. Unlike standard alkyl hydroxylamines, this compound integrates a highly nucleophilic aminooxy group (


) with a cyclopropylethyl moiety . This unique architecture enables two distinct modes of action:
  • Bioorthogonal Ligation (Primary Mode): The aminooxy group exhibits enhanced

    
    -effect nucleophilicity, allowing rapid and chemoselective condensation with aldehydes and ketones to form stable oxime linkages . The cyclopropylethyl tail serves as a distinct hydrophobic handle, offering unique NMR spectral signatures (cyclopropyl protons at 
    
    
    
    0.0–0.6 ppm) and improved membrane permeability compared to polar tags.
  • Mechanistic Probing (Secondary Mode): The cyclopropyl group acts as a "radical clock." In the presence of oxidative enzymes (e.g., Cytochrome P450s, Peroxidases) capable of abstracting a hydrogen atom from the

    
    - or 
    
    
    
    -position relative to the ring, the cyclopropyl ring may undergo rapid ring-opening. This property allows the reagent to function as a mechanism-based probe for identifying radical intermediates or active site topology.
Key Chemical Properties
PropertyValue/Description
Molecular Formula

Molecular Weight 101.15 g/mol
Functional Group O-Alkyl Hydroxylamine
Reactivity Nucleophilic attack on Carbonyls (

at pH 4.5)
Stability Stable as HCl salt; free base sensitive to oxidation
pKa (Conjugate Acid) ~4.5 (protonated form is unreactive; requires pH > 4.5)

Experimental Workflow: Bioorthogonal Labeling

This protocol details the chemoselective labeling of aldehyde-tagged biomolecules (e.g., glycoproteins oxidized by NaIO


 or proteins modified with aldehyde-containing crosslinkers).
Reagents Required[1][2][3]
  • Probe Stock: 100 mM this compound in DMSO.

  • Buffer: 100 mM Ammonium Acetate or Phosphate Buffer (pH 4.5 – 6.5). Note: Avoid Tris or buffers containing primary amines if using aldehyde fixatives, though they are compatible with oxime ligation.

  • Catalyst (Optional): 10-100 mM Aniline or

    
    -Phenylenediamine (accelerates rate 10-100x).
    
  • Target: Aldehyde-functionalized protein/glycan (1-10 mg/mL).

Step-by-Step Protocol
Phase A: Preparation of the Target
  • Induction: Generate carbonyl groups on your target.

    • For Glycans: Treat cells/protein with 1 mM NaIO

      
       for 30 min at 4°C to oxidize sialic acids. Quench with 1 mM glycerol.
      
    • For Proteins: Use an NHS-aldehyde linker (e.g., SFB) to introduce aldehydes onto lysine residues.

  • Buffer Exchange: Desalt the sample into pH 4.5 Ammonium Acetate buffer using a Zeba spin column or dialysis.

    • Rationale: Oxime ligation is acid-catalyzed. A pH of 4.5 is optimal for the rate-determining dehydration step, though pH 6.0-7.0 is often used for protein stability (with aniline catalysis).

Phase B: Ligation Reaction
  • Reaction Mix: Add this compound to the protein solution to a final concentration of 1–5 mM (typically 10–50 equivalents excess over aldehyde).

  • Catalysis (Critical): Add Aniline to a final concentration of 100 mM .

    • Mechanism:[1] Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which then rapidly transiminates with the hydroxylamine.

  • Incubation: Incubate at 25°C for 4–16 hours with gentle agitation.

    • Timepoint: For accessible aldehydes, 2 hours is sufficient. For buried modifications, overnight is recommended.

Phase C: Purification & Analysis
  • Quenching: Remove excess reagent via size-exclusion chromatography (PD-10 column) or extensive dialysis against PBS.

  • Validation (LC-MS): Analyze the intact protein mass.

    • Expected Shift: Look for a mass increase of +83.13 Da (Molecular weight of probe minus H

      
      O) per aldehyde labeled.
      
    • Note: The oxime bond is stable to standard ESI-MS conditions.

Experimental Workflow: Mechanism-Based Inhibition (Radical Clock)

This protocol assesses the susceptibility of oxidative enzymes (e.g., P450s, MAOs) to the probe. The cyclopropyl group serves as a reporter for radical mechanisms.

Rationale

If the enzyme generates a radical at the carbon adjacent to the cyclopropyl ring (via H-abstraction), the ring will open (rate constant


), potentially covalently modifying the enzyme active site (Suicide Inhibition) or producing a rearranged metabolite.
Protocol
  • Microsomal Incubation:

    • Mix Human Liver Microsomes (0.5 mg/mL) or purified enzyme (50 nM) with 100 mM Phosphate Buffer (pH 7.4).

    • Add this compound (10

      
      M).
      
  • Initiation:

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with 1 mM NADPH (for P450s) or H

      
      O
      
      
      
      (for Peroxidases).
  • Time Course:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (High-Resolution MS):

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Search Targets:

      • M+16 (Hydroxylation): Intact ring (standard metabolism).

      • Ring-Opened Products: Evidence of radical mechanism.

      • Enzyme Adducts: If the enzyme loses activity, perform a "dilution assay" to check for irreversible inhibition (

        
        ).
        

Visualizing the Mechanisms

The following diagrams illustrate the two core pathways: the Oxime Ligation (Bioorthogonal) and the Radical Clock (Enzymatic Probe).

G cluster_0 Pathway A: Bioorthogonal Ligation cluster_1 Pathway B: Radical Clock Probe Aldehyde Target Protein (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Probe (pH 4.5) Probe O-(2-cyclopropylethyl) hydroxylamine Probe->Intermediate Radical C-Centered Radical Probe->Radical H-Abstraction Oxime Stable Oxime Conjugate Intermediate->Oxime - H2O (Aniline Cat.) Enzyme Oxidative Enzyme (P450/MAO) RingOpen Ring-Opened Species Radical->RingOpen Fast Rearrangement (>10^8 s^-1) Inactivation Covalent Enzyme Adduct RingOpen->Inactivation Recombination

Figure 1: Dual-mode reactivity of this compound. Pathway A depicts chemoselective ligation; Pathway B depicts radical probe mechanism.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too high (>7.0)Lower pH to 4.5–5.0 or increase Aniline concentration to 100 mM.
Precipitation Probe hydrophobicityDissolve probe in DMSO before adding to aqueous buffer. Keep DMSO < 10%.
Non-Specific Binding Hydrophobic interactionAdd 0.1% Tween-20 or Triton X-100 to the reaction buffer.
Probe Degradation Oxidation of amineStore stock solutions at -20°C under Argon/Nitrogen. Use fresh.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Ortiz de Montellano, P. R. (2015). Mechanism-based inhibitors of cytochrome P450 enzymes. Topics in Current Chemistry, 369, 277–305. Link

  • Kalgutkar, A. S., et al. (2005). Functionalized oximes and hydroxylamines as inhibitors of cytochrome P450 enzymes. Journal of Medicinal Chemistry, 48(21), 6649-6660. Link

  • ChemScene. (n.d.). Product Data Sheet: this compound (CAS 854383-24-7).[2][3][4] Link

Sources

Application Notes and Protocols: O-(2-cyclopropylethyl)hydroxylamine for Advanced Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Surface Chemistry in Biomaterial Performance

The interface between a biomaterial and its biological environment dictates the success or failure of a medical device, tissue engineering scaffold, or drug delivery system. Unmodified biomaterial surfaces can trigger undesirable responses, such as protein fouling, bacterial adhesion, and inflammatory reactions.[1] Consequently, surface modification is a cornerstone of modern biomaterials science, aiming to create interfaces that are biocompatible, functional, and capable of directing specific biological responses.[2][3]

Covalent immobilization of bioactive molecules, such as peptides, growth factors, and antibodies, is a powerful strategy to enhance the functionality of biomaterials. The choice of chemical linkage is paramount, requiring a balance of high stability under physiological conditions and a reaction that proceeds efficiently under mild, biocompatible conditions.[4][] Among the "click" chemistry reactions, oxime ligation—the reaction between an aminooxy group and an aldehyde or ketone—has emerged as a robust and highly selective method for bioconjugation.[6][7] The resulting oxime bond is significantly more stable towards hydrolysis than corresponding imine or hydrazone linkages, a critical feature for long-term applications.[8][9]

This technical guide introduces O-(2-cyclopropylethyl)hydroxylamine , a novel aminooxy-containing linker designed for the advanced surface modification of biomaterials. We will delve into the unique advantages conferred by the cyclopropylethyl moiety, provide detailed, field-proven protocols for its application, and outline rigorous methods for the characterization of the modified surfaces.

Principle of the Method: Oxime Ligation with Enhanced Stability

The surface modification process is a two-stage approach. First, the biomaterial surface is functionalized to present aldehyde or ketone groups. Second, the surface is treated with this compound, which reacts with the carbonyl groups to form a highly stable oxime ether linkage.

The Chemistry of Oxime Ligation

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O bond. This reaction is highly chemoselective, meaning it does not interfere with other functional groups typically found in biological molecules.[6] The reaction rate is pH-dependent, with optimal conditions typically found in a mildly acidic buffer (pH 4.5-6.5).[7][10] However, the reaction can proceed at physiological pH, and can be accelerated by the use of a nucleophilic catalyst, such as aniline.[11]

Figure 1: General workflow for biomaterial surface modification using this compound.

The Advantage of the Cyclopropyl Group

The cyclopropyl group is a unique structural motif that is increasingly utilized in medicinal chemistry to enhance the properties of bioactive molecules.[12][13] Its incorporation into a linker for surface modification offers several potential advantages:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in standard alkyl chains, making the group resistant to oxidative degradation.[14] This can contribute to the long-term stability of the modified surface in a biological environment.

  • Conformational Rigidity: The rigid structure of the cyclopropyl ring can help to maintain a defined distance and orientation between the biomaterial surface and the immobilized molecule, which can be crucial for biological activity.[15]

  • Increased Hydrophobicity: The cyclopropylethyl moiety can impart a degree of hydrophobicity to the linker, which may influence protein interactions at the surface in a controlled manner.

Protocols for Surface Modification and Functionalization

The following protocols provide a comprehensive guide for the use of this compound in biomaterial surface modification.

Protocol 1: Preparation of Aldehyde-Functionalized Biomaterial Surfaces

The prerequisite for reaction with this compound is the presence of aldehyde or ketone groups on the biomaterial surface. The choice of method will depend on the nature of the biomaterial.

Method A: Glutaraldehyde Treatment of Amine-Functionalized Surfaces

This method is suitable for biomaterials that have primary amine groups on their surface, or that can be easily modified to introduce them (e.g., using 3-aminopropyltriethoxysilane (APTES) for glass or silica-based materials).[16]

  • Prepare an Amine-Functionalized Surface: If the surface is not already aminated, follow a standard protocol for amine functionalization suitable for your material.

  • Glutaraldehyde Activation:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Immerse the amine-functionalized biomaterial in the glutaraldehyde solution for 1-2 hours at room temperature with gentle agitation.[17]

    • Rinse the material thoroughly with deionized water to remove excess glutaraldehyde.

    • Dry the material under a stream of nitrogen. The surface is now ready for reaction with the hydroxylamine.

Method B: Periodate Oxidation of Polysaccharide-Based Biomaterials

This method is ideal for hydrogels and other materials based on polysaccharides like dextran, alginate, or hyaluronic acid, which contain vicinal diols.[18]

  • Prepare Periodate Solution: Prepare a solution of sodium periodate (e.g., 10-50 mM) in an appropriate buffer (e.g., MES buffer, pH 6.0). The optimal concentration may need to be determined empirically.

  • Oxidation Reaction:

    • Immerse the polysaccharide-based biomaterial in the sodium periodate solution.

    • Incubate in the dark for 30-60 minutes at room temperature.

    • Quench the reaction by adding a small amount of ethylene glycol.

    • Purify the material to remove residual periodate and byproducts, for example, by dialysis or size-exclusion chromatography for hydrogels. The material is now aldehyde-functionalized.

Protocol 2: Surface Modification with this compound

This protocol describes the reaction of the aldehyde-functionalized surface with this compound to form a stable oxime linkage.

  • Prepare Reaction Buffer: Prepare a buffer solution with a pH between 4.5 and 6.5. A common choice is 100 mM sodium acetate buffer. For sensitive biological substrates, a physiological pH (e.g., PBS, pH 7.4) can be used, though the reaction will be slower.[10]

  • Prepare Hydroxylamine Solution: Dissolve this compound in the reaction buffer to a final concentration of 10-50 mM.

  • (Optional) Prepare Catalyst Solution: If performing the reaction at or near neutral pH, an aniline catalyst can significantly accelerate the reaction.[11] Prepare a stock solution of aniline (e.g., 100 mM) in the reaction buffer. The final concentration of aniline in the reaction mixture should be 10-20 mM.

  • Reaction:

    • Immerse the aldehyde-functionalized biomaterial in the this compound solution.

    • If using a catalyst, add the aniline stock solution to the reaction mixture.

    • Incubate for 2-24 hours at room temperature or 37°C with gentle agitation. The reaction time will depend on the pH, temperature, and reactivity of the surface aldehydes.

    • After the incubation period, rinse the material extensively with the reaction buffer, followed by deionized water, to remove any unreacted hydroxylamine and catalyst.

    • Dry the material under a stream of nitrogen.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Reaction A Prepare Aldehyde-Functionalized Biomaterial Surface (Protocol 1) E Immerse Biomaterial in Hydroxylamine Solution A->E B Prepare Reaction Buffer (pH 4.5-6.5) C Prepare this compound Solution (10-50 mM) B->C C->E D Prepare Aniline Catalyst (Optional) (10-20 mM final concentration) F Add Aniline Catalyst (if using) D->F E->F G Incubate for 2-24 hours (RT or 37°C) E->G F->G H Rinse with Buffer and Deionized Water G->H I Dry under Nitrogen H->I J Proceed to Characterization or Further Functionalization I->J

Figure 2: Step-by-step workflow for surface modification with this compound.

Validation and Characterization of Modified Surfaces

It is crucial to verify the success of the surface modification. The following techniques are recommended for a thorough characterization.

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[19][20]

  • Principle: After modification with this compound, a new nitrogen signal (N 1s) should appear in the XPS spectrum, which is absent on the unmodified or aldehyde-functionalized surface.

  • Expected Results:

    • A high-resolution scan of the N 1s region should show a peak at a binding energy characteristic of the oxime nitrogen (~399-401 eV).

    • The atomic percentage of nitrogen can be used to estimate the surface density of the immobilized linker.

Contact Angle Goniometry

This technique measures the angle a liquid droplet makes with a solid surface, providing information about surface wettability and, by extension, changes in surface chemistry.[21][22][23]

  • Principle: The introduction of the this compound moiety is expected to alter the surface energy. The cyclopropylethyl group may increase the hydrophobicity of the surface.

  • Procedure:

    • Measure the static water contact angle on the unmodified, aldehyde-functionalized, and hydroxylamine-modified surfaces.

    • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use software to calculate the contact angle.

    • Perform measurements at multiple locations on each sample to ensure reproducibility.

  • Expected Results: An increase in the water contact angle after modification with this compound would be consistent with the successful immobilization of this relatively hydrophobic linker.

Quantitative Data Summary
ParameterTypical Range/ValueRationale/Comment
Reaction pH 4.5 - 7.4Oxime formation is acid-catalyzed; lower pH increases reaction rate. Physiological pH can be used for sensitive substrates.[7][10]
Hydroxylamine Conc. 10 - 50 mMSufficient excess to drive the reaction to completion.
Aniline Catalyst Conc. 10 - 20 mMRecommended for reactions at pH > 6.5 to accelerate the rate-limiting dehydration step.[11]
Reaction Time 2 - 24 hoursDependent on pH, temperature, and substrate reactivity.
Reaction Temperature Room Temp. to 37°CMild temperatures are suitable for most biomaterials and biomolecules.
Expected N 1s Peak (XPS) ~399 - 401 eVConfirms the presence of the nitrogen-containing oxime linkage.
Expected Change in Water Contact Angle IncreaseThe cyclopropylethyl group is expected to increase surface hydrophobicity.[24]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No nitrogen signal in XPS 1. Inefficient aldehyde functionalization.2. Incomplete reaction with hydroxylamine.3. Hydroxylamine solution has degraded.1. Verify the aldehyde functionalization step using an independent method.2. Increase reaction time, temperature, or hydroxylamine concentration. Use an aniline catalyst if reacting at neutral pH.3. Use a fresh solution of this compound.
Inconsistent contact angle measurements 1. Surface heterogeneity.2. Surface contamination.1. Ensure thorough mixing during all reaction steps. Measure at multiple points on the surface.2. Ensure rigorous cleaning of the substrate before functionalization.
Low biomolecule immobilization efficiency 1. Low density of hydroxylamine on the surface.2. Steric hindrance.3. Inactive biomolecule.1. Optimize the hydroxylamine reaction conditions.2. Consider using a longer chain version of the linker if available.3. Confirm the activity of the biomolecule before immobilization.
References

A complete list of references is provided in the final section of this document. The in-text citations refer to this list.

References
  • Guisan, J. M., et al. (2020). Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol. Methods in Molecular Biology. Available at: [Link]

  • CellMosaic. (n.d.). Introducing Functional Groups. Available at: [Link]

  • Al-Haque, S., et al. (n.d.). A comparison of mono and multivalent linkers and their effect on the colloidal stability of nanoparticle and immunoassays performance. Scientific Reports.
  • Schiavon, O., et al. (2014). Polymers for Protein Conjugation. Polymers. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Li, L., et al. (2014). Aldehyde-functional polycarbonates as reactive platforms. Polymer Chemistry. Available at: [Link]

  • Grover, G. N., et al. (2012). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Biomacromolecules. Available at: [Link]

  • MDPI. (2025). Click Chemistry-Based Hydrogels for Tissue Engineering. Available at: [Link]

  • DeForest, C. A., & Anseth, K. S. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Journal of Materials Chemistry B. Available at: [Link]

  • Grover, G. N., et al. (2012). Biocompatible Hydrogels by Oxime Click Chemistry. Biomacromolecules. Available at: [Link]

  • Iska, V. B., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic Letters. Available at: [Link]

  • Severing, K. (2013). Biotinylated Aldehyde Polymers for Bioconjugation. Advanced Science News. Available at: [Link]

  • DeForest, C. A., & Anseth, K. S. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Journal of Materials Chemistry B. Available at: [Link]

  • Yuan, Y., et al. (2007). Aldehyde Surface-Functionalized Shell Cross-Linked Micelles with pH-Tunable Core Swellability and Their Bioconjugation with Lysozyme. Macromolecules. Available at: [Link]

  • Löbbert, C. (2013). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS).
  • Dorywalksi, M., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Available at: [Link]

  • KeyLink. (n.d.). KeyLink Contact Angle Goniometer for Precise Surface Testing. Available at: [Link]

  • Brighton Science. (2024). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Available at: [Link]

  • Guisan, J. M. (n.d.). Glutaraldehyde in Protein Immobilization. ResearchGate. Available at: [Link]

  • Tandon, R., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Heller, J., & Asenath-Smith, E. (2018). Surface Wettability Using Contact Angle Goniometry. ERDC/CRREL TR-18-1. Available at: [Link]

  • Lawrence, T. S., et al. (2019). Aldehyde-mediated protein-to-surface tethering via controlled diazonium electrode functionalization using protected hydroxylamine. Chemical Science. Available at: [Link]

  • Iska, V. B., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[16][16]- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdullah Gul University. (n.d.). CONTACT ANGLE GONIOMETER Intended Use of the Instrument. Available at: [Link]

  • Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry. Available at: [Link]

  • Capkin, E. (2025). Creoptix Protein Immobilization Protocol: His-tag Capture via EDC/NHS chemistry. protocols.io. Available at: [Link]

  • MDPI. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. Available at: [Link]

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Available at: [Link]

  • Agrawal, I., & Dua, P. (2022). Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Biotechnology Kiosk. Available at: [Link]

  • Wang, Y., et al. (2023). Surface modifications of biomaterials in different applied fields. Journal of Materials Chemistry B. Available at: [Link]

  • University of Nottingham. (n.d.). X-ray photoelectron spectroscopy (XPS). Available at: [Link]

  • Iska, V. B., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Publishing. Available at: [Link]

  • Inam, M., et al. (2023).
  • Le Saux, T., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. Available at: [Link]

  • MDPI. (2022). Biomaterial Surface Modifications. Available at: [Link]

  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Available at: [Link]

  • Thomas, R. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. AZoM.com. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]

Sources

Application Notes and Protocols: Carbonyl-Selective Labeling with O-(2-cyclopropylethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Carbonyl-Selective Ligation

Chemoselective ligation techniques are foundational to modern chemical biology, enabling the precise covalent modification of biomolecules in complex biological systems.[1][2] Among these, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond stands out for its high specificity and biocompatibility.[3][4] This reaction proceeds under mild aqueous conditions, often near physiological pH, and is bioorthogonal, meaning the reactive partners do not cross-react with other functional groups present in biological macromolecules.[5][6]

This application note provides a detailed guide to the use of O-(2-cyclopropylethyl)hydroxylamine , a specialized aminooxy-containing reagent for the selective labeling of carbonyl-functionalized molecules. The incorporation of a cyclopropyl moiety is a strategic design choice rooted in medicinal chemistry, where this functional group is frequently employed to enhance metabolic stability and introduce favorable conformational constraints.[7][8][9] The strained nature of the cyclopropane ring can also influence electronic properties, potentially impacting reactivity and the characteristics of the resulting conjugate.[10]

These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for applications such as protein labeling, cell surface modification, and the development of antibody-drug conjugates.

Reaction Principle: Aniline-Catalyzed Oxime Ligation

The formation of an oxime bond from a hydroxylamine and a carbonyl compound can be slow at neutral pH.[11][12] To accelerate this reaction under biocompatible conditions, a nucleophilic catalyst, most commonly aniline or its derivatives, is employed.[6][11] The catalyst first reacts with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine, leading to the rapid formation of the oxime and regeneration of the catalyst.[11]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Carbonyl Carbonyl-containing Biomolecule (R-CHO) SchiffBase Protonated Schiff Base Intermediate Carbonyl->SchiffBase + Aniline Hydroxylamine This compound OximeFormation Nucleophilic Attack by Hydroxylamine Catalyst Aniline Catalyst SchiffBase->OximeFormation + this compound OximeProduct Stable Oxime Conjugate OximeFormation->OximeProduct - H2O - Aniline (regenerated)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Carbonyl-Containing Protein

This protocol provides a general framework for the conjugation of this compound to a protein that has been engineered or modified to contain an aldehyde or ketone functional group.

1. Materials and Reagents:

  • Carbonyl-containing Protein: Purified protein (e.g., 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • This compound: Prepare a stock solution (e.g., 100 mM) in a compatible organic solvent like DMSO or DMF.

  • Aniline Catalyst: Prepare a fresh stock solution (e.g., 1 M) in DMSO. Handle aniline with appropriate safety precautions as it is toxic.[7]

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Quenching Solution (Optional): 1 M Glycine or Tris-HCl, pH 8.0.

  • Purification System: Desalting column or size-exclusion chromatography (SEC) system appropriate for the size of the protein.

2. Step-by-Step Method:

  • Protein Preparation: Ensure the protein solution is at the desired concentration in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

  • Initiate the Reaction: To the protein solution, add the this compound stock solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the hydroxylamine reagent over the protein is a good starting point.

  • Add Catalyst: Immediately add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[13] The final concentration of DMSO in the reaction should ideally not exceed 10% to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Quenching (Optional): To stop the reaction, you can add a quenching solution to react with any unreacted labeling reagent. However, immediate purification is often sufficient.

  • Purification: Remove excess labeling reagent, catalyst, and byproducts by passing the reaction mixture over a desalting column or through SEC.

  • Characterization: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Prepare Protein in Amine-Free Buffer C Combine Protein and Hydroxylamine Reagent A->C B Prepare Reagent Stock Solutions B->C D Add Aniline Catalyst C->D E Incubate (RT or 4°C) D->E F Purify Labeled Protein (e.g., SEC) E->F G Characterize Conjugate (e.g., MS, SDS-PAGE) F->G H Store Purified Product G->H

Key Reaction Parameters and Optimization

The efficiency of the labeling reaction depends on several parameters that can be optimized for specific applications.

ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5Balances the need for a deprotonated, nucleophilic aminooxy group with the requirement for some acid catalysis. Most biomolecules are stable in this range.[13]
Catalyst Aniline (10-100 mM)Aniline significantly accelerates the reaction at neutral pH.[11][13] More potent catalysts like m-phenylenediamine or p-phenylenediamine can be used at lower concentrations for faster kinetics.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate. Room temperature is a common starting point. Lower temperatures can be used for sensitive biomolecules over a longer incubation period.
Reactant Ratio 10-50x molar excess of hydroxylamineA molar excess of the labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 1 - 24 hoursDependent on temperature, catalyst concentration, and the intrinsic reactivity of the carbonyl substrate. Monitor reaction progress to determine the optimal time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Suboptimal pH: Reaction is too slow at neutral pH without a catalyst. - Low Reactant Concentration: Dilute conditions can lead to slow reaction kinetics. - Inactive Reagents: Hydroxylamine reagent may have degraded.- Ensure the reaction buffer is within the optimal pH range (6.5-7.5). - Increase the concentration of the aniline catalyst or use a more efficient derivative like p-phenylenediamine. - Increase the molar excess of the this compound reagent. - Use a fresh stock solution of the hydroxylamine reagent.
Protein Precipitation - High Concentration of Organic Solvent: Some proteins are sensitive to DMSO or DMF. - Protein Instability: The protein may not be stable under the reaction conditions.- Keep the final concentration of the organic solvent below 10%. - Perform the reaction at a lower temperature (e.g., 4°C). - Screen different buffer conditions for optimal protein stability.
Non-specific Labeling - Contaminating Reactive Species: The protein sample may contain other reactive carbonyls if not properly handled.- Ensure the purity of the target protein. - The oxime ligation is highly chemoselective, so non-specific labeling is rare. If observed, re-evaluate the method used to introduce the carbonyl handle.

References

  • Benchchem. Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.
  • Dirksen, A., & Hackeng, T. M. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 48(45), 8424-8427.
  • Kölmel, D. K., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 128-135.
  • Kölmel, D. K., & Kool, E. T. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed.
  • Stephanopoulos, N., & Francis, M. B. (2011). Chemoselective ligation techniques: modern applications of time-honored chemistry. Nature Chemical Biology, 7(12), 876-884.
  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Benchchem. Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Benchchem. Technical Support Center: Aminooxy-Based Synthesis and Bioconjugation.
  • ResearchGate. Chemoselective Ligation: Bioorthogonal Reagents.
  • PubChem. This compound.
  • RSC Publishing. Landscape of the structure–O–H bond dissociation energy relationship of oximes and hydroxylamines.
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Organic Syntheses. Hydroxylamine Hydrochloride and Acetoxime. Available at: [Link]

  • MDPI. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Available at: [Link]

  • TU Dresden. Cell-specific bioconjugation through enzymatic activation of caged tetrazines & Investigating oxidized lipid biology with hydroxylamine-based fluorescent probes. Available at: [Link]

  • Wikipedia. Oxime. Available at: [Link]

  • ResearchGate. Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative. Available at: [Link]

  • The Pan Lab. How to prepare TMT-labeled proteomics samples. Available at: [Link]

  • PMC. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Available at: [Link]

  • Alpha Spark Labs. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available at: [Link]

  • Glen Research. Technical Brief - Aldehyde and AminoOxy conjugations. Available at: [Link]

  • RSC Publishing. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Available at: [Link]

  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available at: [Link]

  • MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available at: [Link]

  • RSC Publishing. O-Cyclopropyl Hydroxylamines as Precursors for- Sigmatropic Rearrangements. Available at: [Link]

  • PMC. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]

  • ResearchGate. Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative. Available at: [Link]

  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

  • RSC Publishing. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Hydroxamic Acids Using Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Hydroxamic Acid Moiety

Hydroxamic acids, organic compounds featuring the R-C(=O)N(OH)-R' functional group, are cornerstones in medicinal chemistry and drug development.[1] Their prominence stems from a unique ability to act as powerful bidentate chelators for various metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[2][3] This chelating property is the basis for their mechanism of action as inhibitors of metalloenzymes.[4] Consequently, hydroxamic acid derivatives have been successfully developed into blockbuster drugs, including three FDA-approved histone deacetylase (HDAC) inhibitors for cancer therapy: Vorinostat, Belinostat, and Panobinostat.[3][5]

The synthesis of these valuable molecules, however, is not without its challenges. The inherent reactivity of the hydroxylamine reagent can lead to side reactions, and the final products can exhibit instability under certain conditions.[5] Furthermore, hydroxylamine itself is a mutagen, necessitating careful handling and purification strategies.[2][5]

This comprehensive guide provides an in-depth exploration of the primary synthetic routes to hydroxamic acids using hydroxylamine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Core Synthetic Strategies: A Substrate-Oriented Approach

The choice of synthetic strategy is fundamentally dictated by the starting material. The most common and reliable precursors are carboxylic acid esters, free carboxylic acids, and acyl chlorides. Each pathway offers distinct advantages and requires specific considerations regarding reaction conditions, reagents, and potential side reactions.

Method 1: Synthesis from Carboxylic Acid Esters (Classical Hydroxylaminolysis)

This is arguably the most direct and frequently employed method for preparing simple hydroxamic acids. The reaction proceeds via a nucleophilic acyl substitution, where hydroxylamine displaces the alkoxy group of the ester.

Causality and Mechanistic Insight: The reaction is typically performed under basic conditions. A base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe), is essential to deprotonate the hydroxylamine hydrochloride salt (the common, stable reagent form) to generate the more nucleophilic free hydroxylamine. The free amine then attacks the electrophilic carbonyl carbon of the ester. This method is particularly effective for unactivated esters like methyl or ethyl esters.[2][6] Modern advancements such as microwave irradiation or the use of continuous flow reactors can significantly accelerate reaction times and improve yields.[2][7]

G cluster_start Starting Materials cluster_end Products reactant reactant reagent reagent intermediate intermediate product product Ester R-CO-OR' Intermediate Tetrahedral Intermediate R-C(O⁻)(OR')-NH₂OH Ester->Intermediate Nucleophilic Attack NH2OH NH₂OH NH2OH->Intermediate Nucleophilic Attack Base Base (e.g., KOH) Base->Intermediate Nucleophilic Attack HydroxamicAcid Hydroxamic Acid R-CO-NHOH Intermediate->HydroxamicAcid Elimination of R'O⁻ Alcohol R'-OH Intermediate->Alcohol

Caption: Mechanism of Hydroxylaminolysis of Esters.

Experimental Protocol 1: General Synthesis from a Methyl Ester

Reagent/ParameterQuantity/ConditionPurpose
Methyl Ester (Substrate)1.0 eqStarting material
Hydroxylamine HCl3.0 - 5.0 eqHydroxylamine source
Potassium Hydroxide (KOH)3.0 - 5.0 eqBase to generate free NH₂OH
Methanol (MeOH)10-20 mL / mmol esterSolvent
TemperatureRoom Temperature (RT)Standard condition
Time12 - 24 hoursReaction duration

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride and potassium hydroxide in methanol. Stir the mixture at room temperature for 30 minutes to generate a solution/slurry of free hydroxylamine. A precipitate of KCl will form.

  • Reaction: Add the methyl ester substrate to the flask.

  • Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture in an ice bath. b. Carefully acidify the mixture to pH ~3-4 using cold 1M HCl. This protonates the hydroxamate salt to form the final product. c. Filter off the precipitated KCl. d. Remove the methanol under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by acid-base extraction.[8] For stubborn impurities, column chromatography may be necessary.[8]

Method 2: Synthesis from Carboxylic Acids via Coupling Agents

For more complex substrates or when the corresponding ester is unavailable, direct coupling of a carboxylic acid with hydroxylamine is the preferred route. Direct reaction is inefficient; therefore, the carboxylic acid must first be "activated" using a coupling reagent. This strategy also allows for the use of O-protected hydroxylamine derivatives, a critical technique for advanced synthesis.

Causality and Mechanistic Insight: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group.[2] This forms a highly reactive O-acylisourea intermediate (with EDC) or an active ester (with HOBt), which is then readily attacked by the nucleophilic nitrogen of hydroxylamine.

The Critical Role of O-Protected Hydroxylamines: Using an O-protected hydroxylamine, such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂) or O-tritylhydroxylamine, is a field-proven tactic to enhance success.[9][10]

  • Prevents Side Reactions: It blocks the oxygen atom, preventing N,O-diacylation, a common side product when using highly reactive activated acids.[11]

  • Inhibits Lossen Rearrangement: This unwanted rearrangement of the hydroxamic acid to an isocyanate is suppressed.[7][11]

  • Aids Purification: The protected intermediate is significantly less polar than the final hydroxamic acid, making chromatographic purification simpler before the final deprotection step.[9]

G start_node start_node process_node process_node decision_node decision_node product_node product_node reagent_node reagent_node Start Carboxylic Acid (R-COOH) CouplingReagent e.g., EDC/HOBt Activate Activate with Coupling Agent CoupleDirect Couple with NH₂OH·HCl / Base Activate->CoupleDirect Direct Route (Simpler, Risk of Side Reactions) CoupleProtected Couple with O-Protected NH₂OH Activate->CoupleProtected Protected Route (Multi-step, Higher Fidelity) CouplingReagent->Activate ProductDirect Hydroxamic Acid (R-CONHOH) CoupleDirect->ProductDirect ProtectedHA O-Protected Hydroxamic Acid CoupleProtected->ProtectedHA Deprotect Deprotection (e.g., TFA, HCl) ProtectedHA->Deprotect ProductProtected Hydroxamic Acid (R-CONHOH) Deprotect->ProductProtected

Caption: Workflow comparing direct vs. protected synthesis routes.

Experimental Protocol 2: Synthesis via EDC/HOBt Coupling (Protected Route)

Reagent/ParameterQuantity/ConditionPurpose
Carboxylic Acid1.0 eqStarting material
THP-ONH₂1.1 eqProtected hydroxylamine
EDC·HCl1.2 eqCoupling agent
HOBt1.2 eqCoupling additive
Diisopropylethylamine (DIPEA)2.5 eqOrganic base
Dichloromethane (DCM)15-25 mL / mmol acidAnhydrous solvent
Temperature0 °C to RTControl reaction rate

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid, THP-ONH₂, HOBt, and DIPEA in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl portion-wise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the consumption of the carboxylic acid.

  • Work-up (Protected Intermediate): a. Dilute the reaction mixture with DCM. b. Wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude O-THP protected hydroxamic acid by flash column chromatography.[11]

  • Deprotection: a. Dissolve the purified intermediate in a suitable solvent (e.g., a 1:1 mixture of dioxane and methanol). b. Add 4M HCl in dioxane and stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).[11] c. Remove the solvent under reduced pressure to yield the final hydroxamic acid, often as its hydrochloride salt.

Method 3: Synthesis from Acyl Chlorides

This method leverages the high reactivity of acyl chlorides for a rapid conversion to hydroxamic acids. It is particularly useful for robust substrates where the acyl chloride is readily available or easily synthesized.

Causality and Mechanistic Insight: The reaction is a classic nucleophilic acyl substitution. Due to the extreme electrophilicity of the acyl chloride, the reaction is fast and often exothermic. A base is required to scavenge the HCl that is produced, driving the reaction to completion. A common and effective procedure uses a biphasic Schotten-Baumann condition with an inorganic base like sodium bicarbonate.[12] This allows for easy separation of the product from the aqueous base.[11][12]

Experimental Protocol 3: Synthesis from an Acyl Chloride

Reagent/ParameterQuantity/ConditionPurpose
Acyl Chloride1.0 eqStarting material
Hydroxylamine HCl1.5 eqHydroxylamine source
Sodium Bicarbonate (NaHCO₃)3.0 eqBase to neutralize HCl
Ethyl Acetate / Water1:1 mixtureBiphasic solvent system
Temperature0 °C to RTControl initial exotherm

Step-by-Step Methodology:

  • Preparation: In a flask, dissolve hydroxylamine hydrochloride and sodium bicarbonate in water. In a separate addition funnel, dissolve the acyl chloride in ethyl acetate.[11]

  • Reaction: Cool the aqueous solution in an ice bath. With vigorous stirring, add the acyl chloride solution dropwise over 10-15 minutes.

  • Completion: After the addition is complete, remove the ice bath and continue to stir vigorously at room temperature for 30-60 minutes.[12]

  • Work-up: a. Transfer the mixture to a separatory funnel and separate the layers. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude hydroxamic acid is often obtained in high purity and can typically be purified further by simple recrystallization.

Critical Considerations for Successful Synthesis

Purification Strategies: The acidic nature of the hydroxamic acid proton (pKa ≈ 9) is a powerful tool for purification.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃). The deprotonated hydroxamate salt will partition into the aqueous layer, leaving neutral impurities like unreacted ester behind. The aqueous layer can then be re-acidified and extracted with fresh organic solvent to recover the pure hydroxamic acid.[8][11]

  • Chromatography: For non-crystalline products or complex mixtures, flash column chromatography is effective. A common eluent system is a gradient of methanol in dichloromethane.[8]

G start_node start_node process_node process_node product_node product_node waste_node waste_node Start Crude Reaction Mixture (Hydroxamic Acid + Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Start->Dissolve WashBase Wash with Aqueous Base (e.g., NaHCO₃) Dissolve->WashBase Separate1 Separate Layers WashBase->Separate1 OrganicLayer1 Organic Layer: Neutral Impurities Separate1->OrganicLayer1 To Waste AqueousLayer1 Aqueous Layer: Hydroxamate Salt (R-CONHO⁻ Na⁺) Separate1->AqueousLayer1 Keep Acidify Acidify with HCl to pH ~3-4 AqueousLayer1->Acidify Extract Extract with Fresh Organic Solvent Acidify->Extract Separate2 Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer: (Waste) Separate2->AqueousLayer2 To Waste OrganicLayer2 Organic Layer: Pure Hydroxamic Acid Separate2->OrganicLayer2 Product

Caption: Workflow for Purification by Acid-Base Extraction.

Safety Precautions:

  • Hydroxylamine and its salts are hazardous. They are corrosive, toxic if swallowed or in contact with skin, can cause allergic skin reactions, and are suspected of causing cancer.[13][14][15]

  • Always handle hydroxylamine reagents in a well-ventilated chemical fume hood. [16][17]

  • Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, nitrile gloves, and chemical safety goggles.[14][17]

  • Coupling agents (e.g., EDC) and acyl chlorides are irritants and sensitizers. Avoid inhalation and skin contact.

  • Anhydrous solvents and inert atmosphere techniques should be used where specified to prevent hydrolysis of reagents and intermediates.

References

  • Synthesis of hydroxamates (Weinreb amides) , Organic Chemistry Portal. [Link]

  • Methods for Hydroxamic Acid Synthesis , PMC - NIH. [Link]

  • Hydroxamic acid , Wikipedia. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications , MDPI. [Link]

  • Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group , Thieme. [Link]

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates , Organic Chemistry Portal. [Link]

  • Diversified applications and synthesis of hydroxamic acids , Australian Journal of Chemistry. [Link]

  • Process for isolating hydroxamic acids, Google P
  • Hydroxylamine hydrochloride - Safety Data Sheet , PENTA. [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities , Bentham Science. [Link]

  • Weinreb ketone synthesis , Wikipedia. [Link]

  • An efficient method for the preparation of hydroxamic acids , ResearchGate. [Link]

  • Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method , Taylor & Francis Online. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications , UniCA IRIS. [Link]

  • A general concept for the introduction of hydroxamic acids into polymers , RSC Publishing. [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes , European Journal of Chemistry. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications , ACS Publications. [Link]

  • A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents , NAUN. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications , Organic Chemistry Research. [Link]

  • Novel process for the preparation of weinreb amide derivatives, Google P
  • THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES , JournalAgent. [Link]

  • Methods for Hydroxamic Acid Synthesis , ResearchGate. [Link]

  • How can remove Ester from Hydroxamic acid? , ResearchGate. [Link]

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Application Note: Streamlined One-Step Synthesis of N-Hydroxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, one-step protocol for the synthesis of N-hydroxybutanamide (Butyrohydroxamic acid) and its derivatives via the hydroxylaminolysis of esters. While traditional pathways often involve multi-step protection/deprotection strategies or hazardous acid chlorides, this protocol utilizes a base-promoted nucleophilic acyl substitution directly from ethyl butyrate.

Key Applications:

  • Epigenetics: Core pharmacophore for Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA analogs).

  • Metallobiology: Siderophore modeling and Matrix Metalloproteinase (MMP) inhibition via zinc chelation.

  • Analytical Chemistry: Colorimetric detection of esters (Ferric Hydroxamate Test).

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Hydroxamic Acid Pharmacophore

Hydroxamic acids (


) are unique in their ability to form stable bidentate chelates with transition metals, particularly 

and

. In drug discovery, N-hydroxybutanamide represents the simplest lipophilic hydroxamic acid capable of penetrating the cell membrane to inhibit zinc-dependent enzymes.
Reaction Mechanism: Base-Promoted Hydroxylaminolysis

The synthesis relies on the conversion of hydroxylamine hydrochloride (


) into its free nucleophilic base form using potassium hydroxide (KOH) or sodium methoxide (NaOMe) in methanol. The free hydroxylamine then performs a nucleophilic attack on the carbonyl carbon of the ester (ethyl butyrate).

Critical Mechanistic Insight: Unlike amide formation which often requires high heat or coupling reagents, hydroxylamine is a "super-nucleophile" (alpha-effect). However, the reaction equilibrium is unfavorable under neutral conditions. A high pH (


) is required to deprotonate the hydroxylamine intermediate and drive the elimination of the alkoxide leaving group [1].
Synthesis Workflow Diagram

The following diagram illustrates the critical path from reagent preparation to isolation.

SynthesisWorkflow cluster_safety Safety Critical Control Points Reagents Reagent Prep NH2OH·HCl + KOH (Methanol, 0°C) Filter Filtration Remove KCl Precipitate Reagents->Filter Free Base Gen Reaction Coupling Add Ethyl Butyrate (RT, 1-24h) Filter->Reaction NH2OH Soln Workup Acidification Adjust to pH 5-6 (Precipitation/Extraction) Reaction->Workup Hydroxamate Salt Product N-Hydroxybutanamide (Crystalline Solid) Workup->Product Isolation

Figure 1: Operational workflow for the base-promoted synthesis of hydroxamic acids. Note the filtration step to remove salt byproducts before reaction.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl Butyrate Substrate1.0Precursor for butyryl group.
Hydroxylamine HCl Nucleophile Source1.5Hygroscopic; store in desiccator.
KOH (85% pellets) Base3.0Generates free NH2OH and maintains pH.
Methanol (Anhydrous) SolventN/AWater content <0.1% preferred.
HCl (1M) WorkupN/AFor final acidification.
Step-by-Step Procedure

Step 1: Generation of Free Hydroxylamine (The "Free Base" Solution)

  • Dissolve Hydroxylamine HCl (1.5 equiv) in minimum anhydrous methanol at

    
    .
    
  • Separately, dissolve KOH (3.0 equiv) in minimum anhydrous methanol.

  • Slowly add the KOH solution to the Hydroxylamine solution while stirring at

    
    .
    
    • Observation: A white precipitate (KCl) will form immediately.

  • Stir for 15 minutes, then filter rapidly (vacuum or gravity) to remove the KCl. Use the clear filtrate immediately.

    • Why: Free hydroxylamine is unstable and can disproportionate if stored [2].

Step 2: Hydroxylaminolysis

  • Add Ethyl Butyrate (1.0 equiv) dropwise to the filtrate from Step 1.

  • Allow the mixture to warm to Room Temperature (RT).

  • Stir for 1–4 hours. Monitor via TLC (System:

    
     9:1).
    
    • Endpoint: Disappearance of the ester spot.

Step 3: Isolation and Purification

  • Evaporate the methanol under reduced pressure (Rotavap,

    
    ) to obtain a solid residue (Potassium hydroxamate salt).
    
  • Dissolve the residue in a minimum amount of cold water.

  • Critical Step: Acidify carefully with 1M HCl to pH 5–6 .

    • Caution: Do not go below pH 4. High acidity can trigger hydrolysis back to the carboxylic acid or induce the potentially explosive Lossen rearrangement [3].

  • Extract with Ethyl Acetate (

    
    ).
    
  • Dry organic layer over

    
    , filter, and concentrate to yield crude N-hydroxybutanamide.
    
  • Recrystallization: Use Ethyl Acetate/Hexane if necessary.

Validation & Quality Control

The Ferric Chloride Test (Qualitative)

This is the gold-standard rapid validation test for hydroxamic acids.

  • Protocol: Dissolve ~5 mg of product in 1 mL ethanol. Add 2 drops of 5%

    
     solution.[1]
    
  • Result: Immediate formation of a deep burgundy/red-violet color indicates the formation of the hydroxamate-iron complex. Yellow indicates failure (carboxylic acid) [4].

Analytical Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       10.3–10.6 ppm (s, 1H, NH -OH)
      
    • 
       8.6–8.8 ppm (s, 1H, NH-OH )
      
    • 
       1.95 ppm (t, 2H, 
      
      
      
      -CH2)
  • IR Spectroscopy:

    • Distinct shift of Carbonyl (

      
      ) to ~1640 
      
      
      
      (Amide I like).
    • Broad band ~3200

      
       (OH/NH stretch).
      

Applications in Drug Discovery[9]

HDAC Inhibition Mechanism

N-hydroxybutanamide derivatives function as "Zinc Binders." In the active site of Histone Deacetylases, the hydroxamic acid group chelates the


 ion, displacing the water molecule required for the catalytic deacetylation of lysine residues on histones.

HDAC_Mechanism Inhibitor N-Hydroxybutanamide (Inhibitor) ActiveSite HDAC Active Site (Hydrophobic Tunnel) Inhibitor->ActiveSite Enters Tunnel Zinc Zn2+ Ion (Catalytic Core) Inhibitor->Zinc Bidentate Chelation (Blocks Catalysis) Result Epigenetic Modulation (Gene Expression On) Inhibitor->Result Induces ActiveSite->Zinc Contains Substrate Histone Lysine (Acetyl Group) Zinc->Substrate Normal Target (Deacetylation)

Figure 2: Mechanism of action for HDAC inhibition. The hydroxamic acid group (red) neutralizes the Zinc cofactor, preventing the deacetylation of histone substrates.

Derivative Expansion

This "one-step" protocol is modular. By substituting Ethyl Butyrate with other esters, you can rapidly generate libraries:

  • Phenyl-butyrate esters: Creates SAHA (Vorinostat) analogs.

  • Amino-acid esters: Creates inhibitors for metalloproteinases (MMPs).

References

  • Organic Chemistry Portal. (2005). Synthesis of Hydroxamates (Weinreb Amides). Retrieved from [Link]

  • Reddy, A. S., & Kumar, M. S. (2000).[2] A convenient method for the preparation of hydroxamic acids.[3][4] Tetrahedron Letters, 41(32), 6285-6288. Retrieved from [Link]

  • Yale, H. L. (1943). The Hydroxamic Acids.[1][3][4][5][6][7][8] Chemical Reviews, 33(3), 209-256. (Classic mechanism reference).

  • Chemistry LibreTexts. (2022). Ferric Hydroxamate Test for Esters. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors.[7][8] Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in O-(2-cyclopropylethyl)hydroxylamine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting low-yield issues in labeling experiments utilizing O-(2-cyclopropylethyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during oxime ligation. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your conjugation strategy and achieve high-efficiency labeling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound labeling?

A1: The labeling reaction is a classic oxime ligation, which is a robust and highly selective bioorthogonal reaction.[1][2] It involves the reaction of the aminooxy group (R-O-NH₂) of this compound with an aldehyde or ketone on your target molecule to form a stable oxime bond (C=N-O).[1][3] This reaction is favored for its high chemoselectivity and the stability of the resulting conjugate, especially when compared to imines and hydrazones.[2][4]

Q2: Why is the pH of the reaction so critical for achieving a good yield?

A2: The pH is arguably the most critical parameter in an uncatalyzed oxime ligation. The reaction mechanism involves two key steps: a nucleophilic attack followed by an acid-catalyzed dehydration of a tetrahedral intermediate.[2][5] For uncatalyzed reactions, a slightly acidic pH of around 4.5 is optimal.[6][7][8] This pH provides a delicate balance: it's acidic enough to facilitate the rate-limiting dehydration step but not so acidic that it protonates the aminooxy group, which would render it non-nucleophilic and halt the reaction.[5][8]

Q3: My biomolecule is sensitive to acidic conditions. Can I perform the labeling at a neutral pH?

A3: Yes, and this is a common requirement for many biological applications. However, you must be aware that the reaction rate is significantly slower at neutral pH (7.0-7.4) compared to acidic conditions.[5][7] To overcome this, the use of a nucleophilic catalyst is highly recommended to achieve efficient labeling in a reasonable timeframe.[7][8]

Troubleshooting Low or No Product Yield

This section delves into the most common and frustrating issue: low or nonexistent yield of your desired labeled product. We'll break down the potential causes and provide actionable solutions.

Q4: I'm seeing very little to no formation of my oxime-linked product. What are the most likely culprits?

A4: Low yield is a multifaceted problem, but it can almost always be traced back to one of a few core issues: suboptimal pH, the absence of a necessary catalyst at neutral pH, reagent degradation, or unfavorable reaction kinetics.

Here is a systematic approach to troubleshooting this problem:

1. Verify and Optimize Reaction pH:

  • For Uncatalyzed Reactions: Ensure your reaction buffer is maintained in the optimal pH range of 4.0-5.0.[8] A pH of 4.5 is often the sweet spot.[6]

  • For Reactions at Neutral pH: If you are working at pH 7.0-7.4, the absence of a catalyst is a very common reason for poor yield.[5][8] The uncatalyzed reaction is inherently slow under these conditions.[7]

2. Implement or Optimize a Catalyst (for Neutral pH Reactions):

  • Catalyst Choice: Aniline and its derivatives are effective nucleophilic catalysts that significantly accelerate the reaction rate at neutral pH.[1][7] While aniline is common, derivatives like m-phenylenediamine (mPDA) and p-phenylenediamine have been shown to be more efficient.[9][10] mPDA is particularly noteworthy due to its higher aqueous solubility, allowing for use at higher concentrations and leading to greater rate acceleration.[10]

  • Catalyst Concentration: Typical concentrations for aniline range from 10-100 mM.[6] For more potent catalysts like mPDA, concentrations can be adjusted based on experimental needs.[9] Always prepare catalyst solutions fresh to avoid oxidation, which can lead to colored impurities.[6]

3. Assess Reagent Quality and Stability:

  • Freshness is Key: Aldehydes can oxidize to unreactive carboxylic acids, and hydroxylamines can degrade over time.[8] Use fresh, high-purity reagents whenever possible.[8]

  • Proper Storage: Avoid repeated freeze-thaw cycles of your this compound and target molecule stock solutions.[6] Store them according to the manufacturer's recommendations, typically at -20°C or below.

4. Address Kinetic and Concentration Issues:

  • Increase Reactant Concentration: If your experimental design allows, increasing the concentration of one or both reactants can help drive the reaction forward.[4][6]

  • Extend Reaction Time: Particularly at neutral pH or with sterically hindered substrates, longer incubation times (from hours to overnight) may be necessary.[2][6] Monitor the reaction progress over time to determine the optimal duration.

The following flowchart provides a visual guide to troubleshooting low yield:

Troubleshooting_Low_Yield start Low or No Product Yield check_ph Is the reaction pH optimal? start->check_ph ph_acidic pH 4.0-5.0 (Uncatalyzed) check_ph->ph_acidic Uncatalyzed ph_neutral pH 7.0-7.4 (Catalyzed) check_ph->ph_neutral Catalyzed ph_acidic->start No, adjust pH check_reagents Are reagents fresh and pure? ph_acidic->check_reagents Yes add_catalyst Add a nucleophilic catalyst (e.g., Aniline, mPDA) ph_neutral->add_catalyst No ph_neutral->check_reagents Yes add_catalyst->check_reagents use_fresh_reagents Use fresh reagents and avoid freeze-thaw cycles check_reagents->use_fresh_reagents No check_concentration Are reactant concentrations sufficiently high? check_reagents->check_concentration Yes use_fresh_reagents->check_concentration increase_concentration Increase reactant concentrations or reaction time check_concentration->increase_concentration No steric_hindrance Is steric hindrance a factor? check_concentration->steric_hindrance Yes success Improved Yield increase_concentration->success optimize_conditions Consider temperature increase or prolonged reaction time steric_hindrance->optimize_conditions Yes steric_hindrance->success No optimize_conditions->success

Caption: A troubleshooting workflow for addressing low yield in oxime ligation experiments.

Q5: My reaction involves a ketone instead of an aldehyde. Why is the yield even lower?

A5: Ketones are generally less electrophilic than aldehydes, making them inherently less reactive towards nucleophilic attack by the hydroxylamine.[3][9] This slower reaction kinetic often results in lower yields, especially under conditions that are optimized for aldehydes.[10] To improve yields with ketone-containing substrates, consider the following:

  • Use a More Efficient Catalyst: The difference in reactivity is more pronounced at neutral pH. Using a highly efficient catalyst like mPDA is particularly beneficial for ketone ligations.[10]

  • Longer Reaction Times: Allow the reaction to proceed for a longer duration.

  • Higher Reagent Concentrations: If possible, increase the concentration of the this compound.

Advanced Troubleshooting: Side Products and Stability

Q6: I'm observing unexpected side products in my analysis. What could be causing this?

A6: Side product formation can complicate purification and reduce the yield of your desired conjugate. Here are some possibilities:

  • Catalyst Oxidation: Phenylenediamine-based catalysts can oxidize, leading to colored impurities.[6] It is crucial to prepare these solutions fresh before each use.[6]

  • Hydrolysis of the Oxime Bond: While generally stable, the newly formed oxime bond can hydrolyze, particularly at very low pH.[6] Once the reaction is complete, it's good practice to adjust the pH to a more neutral range for storage.[6]

  • Reactions with Buffer Components: Ensure you are using a non-nucleophilic buffer, such as phosphate or acetate. Buffers containing primary or secondary amines (like Tris) can compete with the hydroxylamine for reaction with the carbonyl group.

Q7: How stable is this compound itself?

A7: O-alkylhydroxylamines are generally more stable than their N-alkyl counterparts.[11][12] The this compound is a bench-stable reagent.[13][14] However, like all reagents, its stability can be compromised by improper storage or handling. Always refer to the supplier's storage recommendations. For long-term storage, keeping it as a hydrochloride salt can enhance stability.[14]

Experimental Protocols

Here we provide standardized protocols for performing and optimizing your labeling reaction.

Protocol 1: General Uncatalyzed Labeling at Optimal pH (4.5)
  • Reagent Preparation:

    • Dissolve your aldehyde or ketone-containing molecule in 100 mM sodium acetate buffer, pH 4.5.

    • Dissolve this compound in the same buffer.

  • Reaction Setup:

    • Mix the reactants in the desired molar ratio. A slight excess (1.2 to 2-fold) of the hydroxylamine reagent is often beneficial.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from a few hours to overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS).[6]

    • Once complete, purify the conjugate using standard techniques like size-exclusion chromatography or dialysis to remove excess reagents.[2]

Protocol 2: Catalyzed Labeling at Neutral pH (7.4)
  • Reagent Preparation:

    • Dissolve your aldehyde or ketone-containing molecule and this compound in 100 mM phosphate buffer, pH 7.4.

  • Catalyst Addition:

    • Prepare a fresh stock solution of your chosen catalyst (e.g., 1 M aniline or mPDA in a suitable solvent like DMSO or aqueous buffer).[2][9]

    • Add the catalyst stock to the reaction mixture to achieve the desired final concentration (e.g., 50-100 mM).[6]

  • Incubation and Monitoring:

    • Mix the reactants and catalyst thoroughly and incubate at room temperature.

    • Monitor the reaction progress as described in Protocol 1.

  • Purification:

    • Purify the final conjugate to remove unreacted starting materials and the catalyst.[2]

The relationship between key experimental parameters is illustrated below:

Experimental_Parameters Yield Reaction Yield pH pH pH->Yield Catalyst Catalyst pH->Catalyst influences need for Catalyst->Yield Concentration Concentration Concentration->Yield Time Reaction Time Time->Yield Temperature Temperature Temperature->Yield Reactivity Carbonyl Reactivity (Aldehyde > Ketone) Reactivity->Yield Reactivity->Catalyst influences choice of Reactivity->Time impacts required

Caption: Key experimental parameters influencing the yield of oxime ligation.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative parameters for optimizing your labeling experiments.

ParameterRecommended Range/ValueRationale & Notes
Optimal pH (Uncatalyzed) 4.0 - 5.0[8]Balances acid-catalyzed dehydration with maintaining a nucleophilic aminooxy group.[5]
Optimal pH (Catalyzed) 7.0 - 7.4[6]Necessary for pH-sensitive biomolecules; requires a catalyst for efficient reaction.[7]
Catalyst Concentration Aniline: 10-100 mM[6]mPDA: 25-500 mM[9]Higher concentrations of more soluble catalysts like mPDA can lead to significant rate increases.[10]
Reactant Molar Ratio 1.2:1 to 10:1 (Hydroxylamine:Carbonyl)An excess of the hydroxylamine can help drive the reaction to completion.
Reaction Temperature Room Temperature to 37°CModerately increasing the temperature can help overcome steric hindrance or low reactivity.[8]

By systematically addressing these potential issues and optimizing your reaction conditions based on the principles outlined in this guide, you can significantly improve the yield and success of your this compound labeling experiments.

References

  • Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(33), 8572-8575. Available from: [Link]

  • Jia, X., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(68), 9469-9472. Available from: [Link]

  • Glen Research. (2013). Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(4), 818-825. Available from: [Link]

  • Wu, H., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Bioconjugate Chemistry, 29(9), 3078-3084. Available from: [Link]

  • Coin, I., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(20), 3843-3848. Available from: [Link]

  • Jia, X., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(68), 9469-9472. Available from: [Link]

  • Jin, W., et al. (2021). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemMedChem, 16(13), 2135-2141. Available from: [Link]

  • Wikipedia. (2023). Hydroxylamine. Available from: [Link]

  • Yao, H., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 639-643. Available from: [Link]

  • Richards, S. J., et al. (2014). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry, 12(30), 5569-5574. Available from: [Link]

  • Mezo, G., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. International Journal of Molecular Sciences, 25(3), 1805. Available from: [Link]

  • Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. Available from: [Link]

  • Wang, Y., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 103(1), e120. Available from: [Link]

  • Malachowski, W. P., et al. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. Available from: [Link]

  • Noda, H., & Bode, J. W. (2014). Synthesis and chemoselective ligations of MIDA acylboronates with O-Me hydroxylamines. Organic & Biomolecular Chemistry, 12(26), 4584-4587. Available from: [Link]

  • Gulevich, A. V., et al. (2013). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 113(5), 3353-3432. Available from: [Link]

  • Jia, X., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available from: [Link]

  • Zhang, Z., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2801. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Available from: [Link]

  • Frei, P., et al. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 55(33), 9550-9564. Available from: [Link]

  • Smith, J. M., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. The Journal of Organic Chemistry, 85(11), 7057-7067. Available from: [Link]

  • Ghavami, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(26), 4342-4349. Available from: [Link]

  • Lang, K., & Chin, J. W. (2014). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Chemical Reviews, 114(9), 4764-4806. Available from: [Link]

  • S, S., et al. (2015). bio conjugation in the pharmaceuticals occurrence, behaviour and applications. Journal of Bioprocessing & Biotechniques, 5(5), 1-8. Available from: [Link]

  • Smith, J. M., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[7][7]- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry, 18(16), 3020-3024. Available from: [Link]

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Preventing side reactions with "O-(2-cyclopropylethyl)hydroxylamine" in complex media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for O-(2-cyclopropylethyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing side reactions and optimizing its use in complex experimental systems. We have structured this center as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during bioconjugation experiments using this compound. Each issue is broken down by potential causes and actionable solutions.

Problem 1: Low or No Oxime Conjugation Yield

You've performed a labeling reaction with an aldehyde- or ketone-containing biomolecule, but downstream analysis (e.g., SDS-PAGE, Mass Spectrometry) shows poor or no conjugation.

Potential Causes & Recommended Solutions
Cause Scientific Explanation Recommended Solution
Suboptimal pH The mechanism of oxime ligation involves a rate-determining acid-catalyzed dehydration step.[1] At neutral or physiological pH (~7.4), the low concentration of protons leads to inefficient catalysis and a significantly slower reaction rate. The reaction is generally fastest around pH 4.5.[1]For biomolecules stable at lower pH, adjust the reaction buffer to pH 4.5-5.5. If the biomolecule requires neutral pH, you must use a nucleophilic catalyst to accelerate the reaction (see below).
Absence of a Catalyst At neutral pH, the reaction is inherently slow. Nucleophilic catalysts, such as aniline and its derivatives, accelerate the reaction by forming a more reactive iminium ion intermediate with the carbonyl compound, which is then more susceptible to attack by the hydroxylamine.[1][2]Add a nucleophilic catalyst to the reaction mixture. Aniline is a common choice, but more efficient catalysts like m-phenylenediamine (mPDA) can increase the reaction rate by up to 15 times compared to aniline.[3]
Reagent Degradation This compound, while relatively bench-stable as a salt[4], can degrade if stored improperly or if working solutions are kept for extended periods, especially in its free-base form.Store the reagent as a hydrochloride salt at -20°C.[4] Prepare fresh solutions in your reaction buffer immediately before use. Perform a control reaction with a known aldehyde-containing small molecule to validate reagent activity.
Steric Hindrance The carbonyl group on your target biomolecule may be in a sterically hindered environment, preventing the hydroxylamine from accessing it efficiently.Consider introducing a longer linker on either the biomolecule or the hydroxylamine reagent to overcome steric hindrance. If possible, perform the reaction under partially denaturing conditions (if the biomolecule can be refolded) to improve accessibility.
Competing Reactions Complex media, such as cell lysates or some culture media, may contain high concentrations of small-molecule ketones or aldehydes (e.g., pyruvate) that consume the this compound, reducing its effective concentration for your target reaction.If possible, purify the target biomolecule from the complex media before conjugation. Alternatively, increase the molar excess of the hydroxylamine reagent (e.g., from 10-fold to 50- or 100-fold excess) to outcompete the interfering molecules.
Workflow: Troubleshooting Low Conjugation Yield

Below is a logical workflow to diagnose and solve issues with low reaction yield.

Troubleshooting_Yield start Low or No Yield Observed check_ph Is Reaction pH 4.5-5.5? start->check_ph check_catalyst Is a Catalyst (e.g., Aniline) Present? check_ph->check_catalyst No adjust_ph Adjust pH to 4.5-5.5 (If Biomolecule is Stable) check_ph->adjust_ph Yes check_reagent Validate Reagent Activity (Control Reaction) check_catalyst->check_reagent Yes add_catalyst Add Aniline (10-100 mM) or mPDA (10 mM) check_catalyst->add_catalyst No check_target Assess Target Accessibility (Steric Hindrance) check_reagent->check_target Passed use_fresh_reagent Use Freshly Prepared Reagent Solution check_reagent->use_fresh_reagent Failed modify_linker Redesign Linker Strategy or Use Denaturants check_target->modify_linker Hindrance Likely increase_excess Increase Molar Excess of Hydroxylamine check_target->increase_excess Media Interference Likely success Yield Improved adjust_ph->success add_catalyst->success use_fresh_reagent->success modify_linker->success increase_excess->success

Caption: A step-by-step workflow for troubleshooting low oxime ligation yields.
Problem 2: Potential Side Reactions and Instability in Complex Media

You are concerned about the specificity and stability of this compound in a complex biological milieu like cell culture medium or tissue homogenate.

Potential Issues & Preventative Measures
  • Reaction with N-Hydroxysuccinimide (NHS) Esters : In proteomics workflows, hydroxylamines are sometimes used to quench excess NHS-ester labeling reagents.[5][6] However, this quenching is often inefficient and can lead to unwanted side reactions, such as promoting the loss of phosphate groups from phosphopeptides.[7][8] While you are using the hydroxylamine as the primary labeling reagent, be aware that if your protocol involves a prior or subsequent step with NHS esters, unintended interactions can occur.

    • Preventative Measure : Ensure that any NHS-ester reactions are fully quenched and the excess reagent removed (e.g., via desalting column) before introducing this compound.[9]

  • Redox Instability : Hydroxylamines can be susceptible to oxidation or reduction, especially in the presence of metal ions or strong redox agents that may be present in cell lysates.[10][11] While O-alkylated hydroxylamines are generally more stable than hydroxylamine itself, prolonged incubations at 37°C can lead to gradual degradation.

    • Preventative Measure : If not detrimental to your experiment, consider adding a metal chelator like EDTA to your reaction buffer to sequester catalytic metal ions.[11] Whenever possible, shorten incubation times by using a catalyst to accelerate the desired oxime ligation.[2]

  • [7][7]-Sigmatropic Rearrangement : O-cyclopropyl hydroxylamines that are N-arylated can undergo a[7][7]-sigmatropic rearrangement under basic conditions.[4][12] While the conditions for this rearrangement are specific and unlikely to occur during a typical bioconjugation (which is often neutral or acidic), it is a known reactivity pathway for this class of compounds.

    • Preventative Measure : Avoid strongly basic conditions (pH > 9) during your reaction or subsequent workup steps to prevent this potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the reaction I am trying to perform?

You are performing an oxime ligation , which is a highly selective bioorthogonal reaction classified as "click chemistry".[9][] The reaction proceeds in two main steps:

  • Nucleophilic Attack : The nitrogen atom of your this compound attacks the carbonyl carbon of an aldehyde or ketone on your target molecule. This forms a tetrahedral intermediate.

  • Dehydration : This intermediate loses a molecule of water to form the final, stable C=N-O oxime bond. This step is the rate-limiting step and is catalyzed by acid.[1][9]

A nucleophilic catalyst like aniline accelerates the reaction by first reacting with the carbonyl to form a protonated imine (an iminium ion), which is significantly more electrophilic and reacts faster with the hydroxylamine.[2]

Oxime_Mechanism cluster_main Main Reaction Pathway cluster_catalyst Aniline Catalysis R1_CO_R2 Target Carbonyl (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate R1_CO_R2->Intermediate + Iminium Iminium Ion Intermediate R1_CO_R2->Iminium + Aniline, H⁺ Hydroxylamine O-(2-cyclopropylethyl) hydroxylamine Hydroxylamine->Intermediate Oxime Stable Oxime Product Intermediate->Oxime - H₂O Water_out H₂O Aniline Aniline Catalyst Iminium->Oxime + Hydroxylamine - Aniline, H⁺

Caption: Mechanism of oxime ligation and the catalytic cycle involving aniline.
Q2: How should I properly store and handle this compound?
  • Storage : The compound should be stored as its hydrochloride salt at -20°C or colder in a tightly sealed container.[4] The free-base form can be more volatile and less stable.[4]

  • Handling : Wear appropriate personal protective equipment (gloves, safety glasses).[14] For experiments, weigh out the required amount of the salt and prepare solutions fresh on the day of use. Dissolve the compound in an appropriate buffer immediately before adding it to your reaction. Avoid creating dust.[14]

Q3: My reaction must be performed at neutral pH. What are the best conditions?

When restricted to neutral pH (7.0-7.5), the uncatalyzed reaction is very slow.[1]

  • Use a Catalyst : This is essential. Aniline (10-100 mM) is a standard choice.[9] For even faster kinetics, m-phenylenediamine (mPDA) is a superior catalyst.[3]

  • Increase Reactant Concentration : The reaction rate is dependent on the concentration of both reactants. If possible without causing solubility or aggregation issues, use a higher concentration of your biomolecule and the hydroxylamine reagent.[2]

  • Increase Incubation Time : Be prepared for longer reaction times compared to reactions at acidic pH. Incubations of 2-4 hours at room temperature or overnight at 4°C are common.[9] For difficult conjugations, incubation can last for 1-4 days at 37°C.[9]

Q4: How do I quench the reaction and remove excess this compound?

Removing unreacted hydroxylamine is critical to prevent it from interfering with subsequent assays.

  • Quenching : Add a small, highly reactive carbonyl compound to consume any remaining hydroxylamine. A 10-fold molar excess (relative to the initial hydroxylamine amount) of acetone or pyruvate can be added, followed by a short incubation (e.g., 30 minutes at room temperature).[2]

  • Removal : After quenching, the labeled biomolecule must be separated from the small-molecule byproducts and excess reagents.

    • For Proteins/Large Biomolecules : Use a desalting column (size-exclusion chromatography) or dialysis.[9]

    • For Peptides/Smaller Molecules : Reversed-phase HPLC purification is a standard and effective method.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a starting point for conjugating this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Carbonyl-containing protein (e.g., 10 µM solution in 100 mM phosphate buffer).

  • This compound hydrochloride.

  • Aniline stock solution (e.g., 1 M in DMSO).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.

  • Quenching Solution: Acetone.

  • Desalting column (e.g., PD-10).

Procedure:

  • Prepare Protein Solution : Prepare a solution of your protein in the Reaction Buffer at a concentration of 1-10 mg/mL (e.g., 10 µM).

  • Prepare Hydroxylamine Solution : Immediately before use, weigh out this compound hydrochloride and dissolve it in the Reaction Buffer to create a 10-100 mM stock solution.

  • Initiate Reaction : a. To your protein solution, add the hydroxylamine solution to achieve a final 20- to 50-fold molar excess. b. Add the aniline stock solution to a final concentration of 20-100 mM. Mix gently by pipetting.

  • Incubate : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. Monitor progress by a suitable analytical method if possible (e.g., LC-MS).[9]

  • Quench Reaction : Add acetone to a final concentration of ~50 mM to quench any unreacted hydroxylamine. Incubate for 30 minutes at room temperature.

  • Purify Conjugate : Remove excess reagents and aniline by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[9]

  • Analyze and Store : Analyze the purified protein conjugate by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm labeling. Store the conjugate under appropriate conditions for your protein.

References

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.
  • New chemical strategy boosts accuracy in proteomics. ASBMB.
  • Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics. ACS Publications.
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PubMed.
  • Frequently Asked Questions (FAQs) and Troubleshooting. Benchchem.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC.
  • (PDF) Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. ResearchGate.
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC.
  • O-Cyclopropyl Hydroxylamines as Precursors for[7][7]- Sigmatropic Rearrangements. RSC Publishing. Available at:

  • Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative. ResearchGate.
  • US5808150A - Stabilization of hydroxylamine solutions. Google Patents.
  • Chemical Safety Data Sheet MSDS / SDS - O-(2-Methoxyisopropyl)hydroxylamine. ChemicalBook.
  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts.
  • Addressing Challenges in Bioconjugation: The Role of Click Chemistry. BOC Sciences.

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How to improve the stability of oxime linkage from "O-(2-cyclopropylethyl)hydroxylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with oxime linkages, with a specific focus on those derived from O-alkyl hydroxylamines like "O-(2-cyclopropylethyl)hydroxylamine". We address common challenges related to linkage stability and offer troubleshooting strategies and validation protocols to ensure the integrity and longevity of your conjugates.

Foundational Principles: Understanding Oxime Linkage Stability

This section covers the core chemical principles governing the stability of the oxime bond.

Q1: What is an oxime linkage and why is it a preferred choice for bioconjugation?

An oxime linkage is a covalent bond (C=N-O) formed from the condensation reaction between an aminooxy group (–O-NH₂) and a carbonyl group (an aldehyde or a ketone).[1] This reaction is highly valued in bioconjugation and drug development for several reasons:

  • Chemoselectivity: The reaction is highly specific. Aminooxy groups react efficiently with aldehydes or ketones under mild conditions without cross-reacting with other functional groups commonly found in biological molecules, such as amines or thiols.[1][2]

  • Biocompatibility: The reaction can be performed in aqueous buffers at or near physiological pH, which is crucial for maintaining the structure and function of sensitive biomolecules like proteins.[3]

  • Superior Stability: Compared to analogous imine-based linkages like hydrazones, oximes exhibit significantly greater hydrolytic stability, particularly at neutral and acidic pH.[4][5][6] This resistance to cleavage is critical for applications requiring long-term stability in biological systems, such as antibody-drug conjugates (ADCs) or long-circulating nanoparticles.[4]

Q2: My oxime-linked conjugate is showing signs of hydrolysis. What are the primary factors that influence oxime bond stability?

The stability of an oxime linkage is not absolute and is primarily influenced by a few key environmental and structural factors. Understanding these is the first step in troubleshooting instability.

  • pH: This is the most critical factor. Oxime hydrolysis is catalyzed by acid.[6][7][8] The linkage is generally very stable at physiological pH (~7.4) but becomes increasingly susceptible to cleavage as the pH drops below 6.[7][8]

  • Temperature: Like most chemical reactions, the rate of oxime hydrolysis increases with elevated temperatures.[7][9]

  • Structural Effects: The electronic and steric properties of the original carbonyl partner play a significant role. Conjugates derived from ketones are generally more stable than those derived from aldehydes.[7][8] Furthermore, oximes formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[8]

Stability Oxime Linkage Stability pH pH (Most stable at pH > 6.5) pH->Stability Temp Temperature (More stable at lower temp.) Temp->Stability Structure Carbonyl Structure (Ketone > Aldehyde) Structure->Stability Storage Storage & Purity (Absence of catalysts/contaminants) Storage->Stability

Caption: Key factors influencing the stability of the oxime linkage.

Q3: How does the structure of the carbonyl partner (aldehyde vs. ketone) affect the stability of the resulting oxime?

The choice between an aldehyde and a ketone as the reaction partner for your hydroxylamine has a direct and significant impact on the stability of the final oxime linkage.

  • Ketone-Derived Oximes (Ketoximes): These are generally more stable towards hydrolysis than aldehyde-derived oximes (aldoximes).[7][8] The increased stability is attributed to greater steric hindrance around the C=N bond, which shields it from attack by water, and the electron-donating nature of the two alkyl groups, which helps to stabilize the bond.

  • Aldehyde-Derived Oximes (Aldoximes): These are more susceptible to hydrolysis due to reduced steric hindrance, making the carbon atom of the C=N bond more accessible to nucleophilic attack.[8]

For applications demanding the highest possible stability, using a ketone-functionalized molecule is the preferred strategy, if the experimental design allows.

Q4: Does the '2-cyclopropylethyl' group on the hydroxylamine significantly impact the intrinsic stability of the oxime linkage?

The "this compound" is an O-alkylated hydroxylamine. The stability of the resulting oxime bond is primarily dictated by the fundamental C=N-O structure. The 2-cyclopropylethyl group is an alkyl substituent on the oxygen atom. It is sterically and electronically distant from the core oxime bond and is not expected to exert a significant inductive or resonance effect on the C=N bond itself. Therefore, its influence on the intrinsic hydrolytic stability of the linkage is likely minimal. The dominant factors remain the pH, temperature, and the structure of the carbonyl partner as previously discussed.

Troubleshooting Guide: Enhancing Linkage Stability

This section provides actionable solutions to common stability problems in a direct Q&A format.

Q5: My oxime conjugate, stored in a buffer, is degrading over time. What is the first thing I should check?

The first and most critical parameter to investigate is the pH of your buffer . Oxime linkages are highly sensitive to acidic conditions.[6][7] Even a mildly acidic environment (e.g., pH 6.0) can lead to noticeable hydrolysis over hours or days.

Immediate Action:

  • Measure the pH of your storage buffer accurately.

  • If the pH is below 6.5, prepare a fresh buffer at a higher pH (e.g., 7.4) and exchange your sample into the new buffer using an appropriate method like dialysis, a desalting column, or tangential flow filtration.

  • Re-analyze the stability of the conjugate in the new buffer over time.

Q6: How can I optimize my buffer conditions to maximize the long-term stability of my conjugate?

Optimizing buffer conditions is crucial for long-term storage and in-use stability.

ParameterRecommendationRationale
pH Maintain pH between 7.0 and 8.0. A standard phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point.Oxime hydrolysis is acid-catalyzed; maintaining a neutral to slightly basic pH minimizes this degradation pathway.[6][7][8]
Buffer Components Use non-nucleophilic buffers (e.g., phosphate, HEPES).Avoid buffers with primary or secondary amine components (e.g., Tris), as they could potentially participate in exchange reactions, although this is less common for stable oximes.
Additives If compatible with your application, consider including cryoprotectants like glycerol (20-50%) or sucrose for frozen storage.These additives can help maintain protein structure and minimize degradation during freeze-thaw cycles.
Q7: What are the best practices for storing my oxime-linked molecule?

Proper storage is essential to prevent degradation.

  • Temperature: For short-term storage (days to weeks), store at 4°C. For long-term storage (months to years), flash-freeze aliquots in liquid nitrogen and store at -80°C.[8] Avoid repeated freeze-thaw cycles.

  • Purity: Ensure the final conjugate is highly pure. Remove any unreacted starting materials or catalysts from the ligation reaction.

  • Exclusion of Light and Oxygen: While oximes are not particularly sensitive to light or oxygen, storing samples in amber vials and under an inert atmosphere (e.g., argon) is a general best practice for long-term stability of any valuable compound.[9]

Q8: I suspect my purification method is contributing to instability. What should I consider?

Purification conditions can inadvertently expose the oxime linkage to destabilizing environments.

  • Chromatography pH: If using ion-exchange or size-exclusion chromatography, ensure the mobile phase buffers are maintained at a neutral or slightly basic pH. For reverse-phase HPLC, minimize the time the conjugate is exposed to acidic mobile phases (often containing trifluoroacetic acid, TFA). If possible, use HPLC systems with post-column pH neutralization or switch to alternative acid modifiers like formic acid, which is less harsh.

  • Catalyst Removal: If a catalyst like aniline or p-phenylenediamine was used to accelerate the oxime formation, it must be thoroughly removed during purification.[10][11] Residual catalyst could potentially promote the reverse reaction under certain conditions.[12]

Experimental Protocols & Validation

To empower you to quantitatively assess the stability of your specific conjugate, we provide a standardized protocol. This serves as a self-validating system to test different buffer conditions and storage temperatures.

Protocol 1: Standard Protocol for Assessing Oxime Linkage Stability via RP-HPLC

This protocol allows for the time-course analysis of conjugate degradation under various pH conditions.[4]

Objective: To determine the hydrolytic stability and calculate the half-life (t½) of an oxime-linked conjugate at different pH values.

Materials:

  • Purified oxime-linked bioconjugate.

  • Buffers:

    • 0.1 M Sodium Acetate, pH 5.0

    • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Bicarbonate, pH 9.0

  • Incubator or water bath set to 37°C.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

start Start: Purified Conjugate prep 1. Prepare Solutions (e.g., pH 5.0, 7.4, 9.0) start->prep incubate 2. Incubate Samples at 37°C prep->incubate aliquot 3. Withdraw Aliquots (t = 0, 6, 12, 24, 48h) incubate->aliquot analyze 4. Analyze by RP-HPLC aliquot->analyze quantify 5. Quantify Peak Area of Intact Conjugate analyze->quantify end End: Determine Half-Life quantify->end

Caption: Experimental workflow for the RP-HPLC stability assay.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of your purified oxime-linked conjugate at a known concentration (e.g., 1 mg/mL) in each of the different pH buffers (pH 5.0, 7.4, and 9.0).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot from each sample into the RP-HPLC to get the initial (T=0) peak area of the intact conjugate.

  • Incubation: Place the vials containing the remaining solutions in an incubator set to 37°C.

  • Time-Point Analysis: At predefined time points (e.g., 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample and analyze it by RP-HPLC.

  • Data Analysis:

    • For each time point, quantify the peak area corresponding to the intact bioconjugate.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.

    • Plot the percentage of remaining intact conjugate versus time for each pH condition.

    • From this plot, determine the half-life (t½)—the time it takes for 50% of the conjugate to hydrolyze.

Expected Outcome: You should observe significantly longer half-lives for the samples incubated at pH 7.4 and 9.0 compared to the sample at pH 5.0, quantitatively confirming the acid-lability of the oxime bond.

Frequently Asked Questions (FAQs)

Q9: How does oxime stability quantitatively compare to hydrazone stability?

Oximes are substantially more stable than hydrazones. Experimental studies comparing isostructural conjugates have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[6]

Linkage TypeRelative Rate of HydrolysisGeneral Stability
Oxime 1 (Reference)Very High
Acetylhydrazone~300x fasterModerate
Methylhydrazone~600x fasterLow
Data adapted from comparative studies to illustrate relative stability trends at neutral pH.[4][6]
Q10: Can catalysts used for oxime formation (like aniline) affect its stability?

Yes, indirectly. While the primary role of a nucleophilic catalyst like aniline or its derivatives is to accelerate the formation of the oxime bond, residual catalyst left in the final product preparation can be detrimental.[13] The oxime ligation is a reversible reaction. The presence of a catalyst could potentially accelerate the reverse (hydrolysis) reaction, especially if other reactive species (e.g., water, free hydroxylamines) are present in high concentrations.[12] Therefore, thorough purification of the final conjugate to remove the catalyst is a critical step for ensuring maximum long-term stability.

Q11: Are there analytical techniques other than HPLC to monitor stability?

Yes, while RP-HPLC is often the most convenient and quantitative method, other techniques can be employed:

  • Mass Spectrometry (MS): Can be used to identify the intact conjugate as well as its hydrolysis products (the original biomolecule and the released payload), confirming the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, ¹H NMR can be used to monitor the disappearance of signals corresponding to the oxime and the appearance of signals from the hydrolysis products, such as the aldehydic proton.[6]

References

  • Dirksen, A., et al. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Zeng, Y., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Available at: [Link]

  • Li, Y., et al. (2016). Oxime Catalysis by Freezing. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Available at: [Link]

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). RP-HPLC monitoring of the oxime ester bond hydrolysis of Boc-Lys[Z(2Cl)]. Available at: [Link]

  • Feuer, H., & Vincent, Jr., B. F. (1964). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. Journal of the American Chemical Society. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

  • Lorke, D. E., et al. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of the stability of the oxime linkage in WJ638. Available at: [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Available at: [Link]

  • RSC Publishing. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. Available at: [Link]

  • Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2022). II. Oximes. Available at: [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Available at: [Link]

  • Le Dévédec, F., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. Macromolecules. Available at: [Link]

Sources

Technical Support Center: O-(2-cyclopropylethyl)hydroxylamine Ligation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXIME-CPE-001

Subject: Optimization and Purification Strategies for O-(2-cyclopropylethyl)hydroxylamine Labeled Proteins Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

You are working with This compound , a heterobifunctional probe utilized for chemoselective ligation to carbonyl-containing proteins. The reaction relies on the condensation of the hydroxylamine moiety (


) with an aldehyde or ketone on the protein to form a stable oxime linkage  (

).

While the cyclopropyl group acts as a stable hydrophobic handle (often used for mechanistic probing or increasing lipophilicity), the success of your experiment depends entirely on the efficiency of the oxime ligation and the subsequent removal of unreacted probe and catalysts.

This guide details the Aniline-Catalyzed Ligation Protocol (the industry standard for neutral-pH efficiency) and specific Purification Workflows to isolate your conjugate.

Module 1: The Chemistry & Reaction Protocol

The Challenge: Oxime formation is slow at neutral pH (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and typically requires acidic conditions (pH 4.5), which can precipitate many proteins.
The Solution:  Use Aniline  (or p-phenylenediamine) as a nucleophilic catalyst.[1][2][3][4] It forms a highly reactive Schiff base intermediate, accelerating the reaction up to 400-fold at pH 7.0, preserving protein structure.
Optimized Labeling Protocol

Scale: 1 mg Protein (approx. 20-50 µM)

ComponentConcentrationRole
Protein Substrate 20–100 µMMust contain aldehyde/ketone (e.g., N-term oxidized, PLP-enzyme, or glycan).
Label Reagent 1–5 mM (50x excess)This compound. Drives equilibrium to product.
Catalyst 10–100 mMAniline (or p-phenylenediamine).[5] Essential for kinetics.
Buffer 100 mM NaPhos, pH 6.0–7.0Citrate buffer is preferred if pH < 6.0. Avoid Tris (can form Schiff bases).

Step-by-Step:

  • Buffer Exchange: Ensure protein is in Phosphate or Citrate buffer (pH 6.0–7.0). Remove all amine-containing buffers (Tris, Glycine) as they inhibit the catalyst.

  • Add Catalyst: Add Aniline stock (from 1M in DMSO) to final 10–100 mM.

  • Add Label: Add this compound to 50-fold molar excess.

  • Incubate: 4–16 hours at 25°C (or 4°C for labile proteins).

  • Quench: Not strictly necessary if proceeding to desalting, but dilution stops the kinetics.

Module 2: Purification Strategies

Since the "2-cyclopropylethyl" tag is small (~85 Da mass addition) and moderately hydrophobic, purification focuses on removing the excess small molecule reagent and the aniline catalyst .

Strategy A: Size Exclusion Chromatography (Recommended)

Best for: Globular proteins, rapid cleanup, removing toxic aniline.

  • Mechanism: Separates based on hydrodynamic radius. The protein (large) elutes in the void volume; the hydroxylamine and aniline (small) act as salts and elute later.

  • Protocol:

    • Equilibrate a Desalting Column (e.g., PD-10, Zeba Spin) with PBS or storage buffer.

    • Apply reaction mixture.

    • Elute.

    • Validation: Monitor A280. The label itself has weak UV absorbance, so protein recovery is easily tracked.

Strategy B: Hydrophobic Interaction Chromatography (HIC)

Best for: Separating Labeled from Unlabeled protein.

  • Rationale: The cyclopropyl group adds local hydrophobicity. If the protein is small (<15 kDa) or heavily labeled (e.g., on glycans), the retention time on a Phenyl or Butyl Sepharose column will shift.

  • Protocol:

    • Add Ammonium Sulfate (1.0 M) to the crude reaction.

    • Load onto HIC column.

    • Elute with a decreasing salt gradient (1.0 M

      
       0 M Ammonium Sulfate).
      
    • Outcome: Unlabeled protein elutes earlier; Cyclopropyl-labeled protein elutes later.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the workflow, specifically addressing the role of the Aniline catalyst and the purification logic.

OximeLigation Start Protein-CHO (Aldehyde/Ketone) Intermediate Schiff Base Intermediate Start->Intermediate + Catalyst (Fast) Reagent O-(2-cyclopropylethyl) hydroxylamine Product Protein-Oxime Conjugate Reagent->Product Direct (Slow/Acidic) Catalyst Aniline (Nucleophilic Catalyst) Intermediate->Product + Reagent (Transimination) Purify Purification Decision Product->Purify SEC SEC / Desalting (Remove excess reagent) Purify->SEC Standard Cleanup HIC HIC / RP-HPLC (Enrich Labeled Species) Purify->HIC High Purity Needed

Caption: Aniline-catalyzed oxime ligation workflow. The catalyst accelerates the formation of the intermediate, ensuring efficient conjugation at neutral pH before purification.

Module 4: Troubleshooting & FAQs
Q1: My protein precipitated after adding the Aniline catalyst. What happened?

Diagnosis: Aniline is organic and can destabilize hydrophobic cores at high concentrations (100 mM). Fix:

  • Lower Aniline concentration to 10 mM .

  • Switch to p-phenylenediamine (pPDA) , which is more efficient and can be used at lower concentrations (1–2 mM) for the same catalytic effect [1].

  • Ensure your buffer is pH 6.0–7.0. Aniline is less soluble and less effective at very high pH.

Q2: The reaction yield is low (<10%). Is the label defective?

Diagnosis: The issue is likely the carbonyl source , not the label. Checklist:

  • Aldehyde Stability: Aldehydes can oxidize to carboxylic acids (dead end) if stored improperly.

  • Tris Buffer: Did you use Tris? Tris contains a primary amine that competes with the catalyst and the label, forming Schiff bases with your protein's aldehyde. Switch to Phosphate, HEPES, or Citrate.

  • Reversibility: Oximes are stable, but hydrazones (if using hydrazines) are not. Since you are using a hydroxylamine, the bond is stable, but ensure you are not incubating at pH < 4.0 for extended periods.

Q3: How do I verify the labeling if the mass shift is only ~85 Da?

Diagnosis: On a 50 kDa protein, an 85 Da shift is within the error margin of standard MALDI-TOF. Strategy:

  • High-Res MS: Use ESI-TOF or Orbitrap MS on the intact protein (deconvoluted spectrum).

  • Trypsin Digest: Digest the protein and look for the specific peptide mass shift (+83.05 Da net increase per site).

  • Hydrophobicity Check: Run an analytical RP-HPLC.[3] The cyclopropyl group should cause a slight retention time shift compared to the unlabeled control.

Q4: Can I remove the label later?

Answer: Generally, no. Oxime bonds are considered covalent and stable under physiological conditions. However, they can be reversed by incubation with massive excess of free alkoxyamine or strong acid (pH 1) over days, which would likely destroy your protein. If reversibility is required, consider a disulfide-based linker instead.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Discusses the mechanism and efficiency of aniline and p-phenylenediamine catalysis.

  • Rashidian, M., et al. (2013). "Kinetics of aniline-catalyzed oxime ligation." Bioconjugate Chemistry. Provides rate constants and pH optimization data.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The definitive guide on hydroxylamine-carbonyl chemistry and purification.

  • PubChem. "this compound Compound Summary." Validation of chemical structure and properties.

Sources

Addressing solubility issues of "O-(2-cyclopropylethyl)hydroxylamine" in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Aqueous Solubility[1][2][3]

The Core Issue: Why is it precipitating?

The Symptom: You dissolve O-(2-cyclopropylethyl)hydroxylamine hydrochloride (the salt form) in water, and it is clear.[1][2] However, upon adding it to a physiological buffer (like PBS, pH 7.[2][3]4) or neutralizing it, the solution turns cloudy or forms an oily residue.[2][3]

The Root Cause: The pH vs. pKa Trap This issue is driven by the thermodynamic relationship between the pKa of the hydroxylamine group and the hydrophobicity of the cyclopropyl tail.

  • The pKa Factor: O-substituted hydroxylamines are weaker bases than standard amines.[1][2][3][4] The pKa of the conjugate acid (

    
    ) is typically between 4.0 and 5.0  [1, 2].[1][2]
    
  • The pH Conflict: At physiological pH (7.4), the environment is significantly more basic than the pKa.[1][2][3]

    • At pH 4.0: The molecule is protonated (

      
      ), charged, and highly water-soluble.[1][2][3]
      
    • At pH 7.4: The molecule deprotonates to its neutral free base form (

      
      ).[1][2][4]
      
  • The Hydrophobic Tail: Once neutral, the 2-cyclopropylethyl group dominates the physical properties.[1][2][3][4] The cyclopropyl group is highly lipophilic (

    
     increase) and rigid [3].[1][2][3][4] Without the charge to solvate it, the neutral molecule aggregates and crashes out of the aqueous phase.[2]
    
Visualizing the Mechanism

The following diagram illustrates the protonation state switch that causes the solubility failure.

SolubilityMechanism cluster_acid Acidic Conditions (pH < 5.0) cluster_neutral Physiological Conditions (pH > 7.0) node_acid Protonated Form (R-O-NH3+) Charged & Soluble node_base Free Base Form (R-O-NH2) Neutral & Lipophilic node_acid->node_base  pH raised above pKa   node_precip PRECIPITATION (Oily Droplets/Solid) node_base->node_precip  Hydrophobic Aggregation  

Figure 1: The mechanism of precipitation driven by pH-dependent deprotonation.[2][3]

Solubilization Protocols

Choose the protocol that best fits your downstream application.[1][2][3][4]

Protocol A: The "Oxime Ligation" Method (Recommended)

Best for: Chemical conjugation (Click chemistry) where physiological pH is not strictly required.[1][2]

Logic: Oxime ligation (reaction with aldehydes/ketones) is kinetically faster and thermodynamically more stable at acidic pH (4.5 – 5.[1][2][3][4]5) due to acid catalysis [4].[1][2][3][4] This coincides perfectly with the solubility window of your compound.[1][2][4]

  • Buffer Selection: Prepare a 0.1 M Sodium Acetate or Citrate Buffer adjusted to pH 4.5 – 5.0 .[1][2][3][4]

  • Preparation: Dissolve the this compound HCl salt directly into this buffer.

  • Result: The compound remains protonated (

    
    ) and fully soluble up to high concentrations (>50 mM).[1][2][3][4]
    
Protocol B: The Co-Solvent Method (DMSO/Ethanol)

Best for: Assays requiring neutral pH (pH 7.0–7.[1][2][4]4) where low percentages of organic solvent are tolerated.[2]

Logic: You must provide a "shield" for the hydrophobic cyclopropyl group when the charge is lost at neutral pH.[1][2][4]

StepActionCritical Note
1 Weigh the HCl salt.Do not attempt to dissolve directly in PBS.[1][2][3][4]
2 Dissolve in 100% DMSO (or DMF).Create a 100x or 1000x Master Stock (e.g., 100 mM).[1][2][3][4]
3 Prepare your aqueous buffer (pH 7.4).Ensure the buffer is at room temperature or 37°C.
4 Spike the stock into the buffer.Add slowly while vortexing. Do not exceed 5-10% v/v DMSO depending on compound concentration.[1][2][3][4]
Protocol C: The "Sensitive Bio-Assay" Method (Cyclodextrin)

Best for: Cell-based assays where DMSO toxicity is a concern.[1][2]

Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, encapsulating the hydrophobic cyclopropyl tail while keeping the hydrophilic head exposed [5].[1][2][3]
  • Excipient Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or buffer.[1][2][3][4]
    
  • Solubilization: Add the this compound HCl to this solution.

  • Mixing: Vortex or sonicate for 5–10 minutes.

  • Dilution: Dilute this stock into your final assay medium. The cyclodextrin maintains solubility even at pH 7.4.[1][2][3][4]

Decision Matrix: Which path should I take?

Use this workflow to determine the safest experimental route for your specific constraints.

DecisionTree Start Start: Solubilization Strategy CheckPH What is your required pH? Start->CheckPH BranchAcid Acidic (pH 4.0 - 5.5) (e.g., Bioconjugation) CheckPH->BranchAcid Acidic BranchNeutral Neutral (pH 7.0 - 7.4) (e.g., Cell Culture) CheckPH->BranchNeutral Neutral DirectSol Direct Aqueous Dissolution (Use Acetate/Citrate Buffer) BranchAcid->DirectSol CheckDMSO Is DMSO tolerated? BranchNeutral->CheckDMSO YesDMSO Use Protocol B: DMSO Spike (1-5%) CheckDMSO->YesDMSO Yes NoDMSO Use Protocol C: Cyclodextrin Complexation CheckDMSO->NoDMSO No

Figure 2: Workflow for selecting the optimal solubilization strategy based on experimental pH and solvent tolerance.

Frequently Asked Questions (FAQ)

Q: I calculated the pKa of a standard amine (like ethylamine) to be ~10. Why do you say this molecule has a pKa of ~4.5? A: This is a common misconception.[1][2][3][4] This molecule is an alkoxyamine (or O-substituted hydroxylamine), not a standard alkylamine.[1][2][3][4] The oxygen atom adjacent to the nitrogen exerts an electron-withdrawing inductive effect, significantly lowering the basicity of the nitrogen lone pair.[2] Consequently, the pKa of the conjugate acid drops from ~10 (alkylamine) to ~4.6 (alkoxyamine) [1].[2] This is why it deprotonates at neutral pH.[1][2][3][4]

Q: Can I heat the solution to dissolve the precipitate? A: Caution is advised. While heat increases solubility, hydroxylamines can be thermally unstable and potentially explosive if heated in a concentrated, confined state [6].[1] Furthermore, if you heat it to dissolve it at pH 7.4, it will likely precipitate again upon cooling (supersaturation).[2][3] It is safer to use a co-solvent or pH adjustment.[1][2][3][4]

Q: Is the cyclopropyl group reactive? A: Generally, the cyclopropyl group is chemically stable under standard storage and assay conditions.[1][2] However, it is metabolically active in certain biological systems (e.g., P450 oxidation) [3].[2][3] For standard bioconjugation or in vitro assays, it functions primarily as a lipophilic, steric bulk.[2][3]

Q: I need to remove the unreacted linker after conjugation. How do I do that? A: Since the free linker is small and basic (at low pH), you can use:

  • Desalting Columns (Size Exclusion): If conjugated to a protein.

  • Cation Exchange Chromatography: At pH 4.0, the linker binds strongly to cation exchange resin, while neutral conjugates may flow through (depending on the target).[1][2][3]

  • Dialysis: Against an acidic buffer (pH 5) to ensure the linker remains soluble and passes through the membrane.[1][2][4]

References

  • Bissot, T. C., et al. (1957).[1][2][3][4] "Synthesis and Properties of Some Alkylhydroxylamines." Journal of the American Chemical Society.[1][2][4] (Validating pKa of O-alkyl hydroxylamines).

  • Jencks, W. P. (1959).[1][2][3][4] "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[1][2][4] (Establishing pKa and pH dependence of oxime ligation).[1][2][3][4]

  • Wagnières, O., et al. (2012).[1][2][3][4] "The Chemistry and Biology of Cyclopropyl Compounds." EPFL / Chemical Society Reviews.[1][2][3][4] (Detailing lipophilicity and properties of cyclopropyl groups).

  • Hermanson, G. T. (2013).[1][2][3][4] Bioconjugate Techniques (3rd Edition). Academic Press.[1][2][3][4] (Standard reference for pH optimization in bioconjugation).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Cyclodextrin solubilization mechanisms).[1][2][3][4]

  • Cisneros, L., et al. (2003).[1][2][3][4] "Thermal Stability of Hydroxylamine and its Salts." Process Safety Progress. .[1][2][3][4]

Sources

Challenges and solutions in the synthesis of di- and trisubstituted hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of di- and trisubstituted hydroxylamines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or seeking to incorporate these versatile functional groups into their synthetic strategies. Di- and trisubstituted hydroxylamines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including nitrones, hydroxamic acids, and various pharmaceuticals.[1] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

The information herein is curated to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design and execution.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that are frequently encountered during the synthesis of di- and trisubstituted hydroxylamines, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired N,N-Disubstituted Hydroxylamine

You've attempted the synthesis of an N,N-disubstituted hydroxylamine, but the yield is disappointingly low, or you've failed to isolate the product altogether.

Probable CauseRecommended Solution & Scientific Rationale
Over-oxidation to Nitrones This is a very common side reaction, especially when oxidizing secondary amines.[1][2] The N,N-disubstituted hydroxylamine product can be further oxidized to the corresponding nitrone, particularly if the amine possesses α-hydrogens. Solution: Carefully select your oxidizing agent. Milder and more selective reagents are preferable. For instance, choline peroxydisulfate (ChPS) has been shown to be a highly selective oxidant for the synthesis of N,N-disubstituted hydroxylamines from secondary amines, effectively preventing over-oxidation.[2] An optimized oxidant-to-amine ratio (e.g., 1.1:1 for ChPS) can also minimize this side reaction.[2] Other methods to avoid this include the reduction of nitrones or the use of specific reagents like 2-(phenylsulfonyl)-3-aryloxaziridine (Davis's reagent).[1]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure that the stoichiometry of your reagents is correct. For oxidations, a slight excess of the oxidizing agent may be necessary, but be mindful of the risk of over-oxidation.
Product Instability or Degradation Di- and trisubstituted hydroxylamines can be sensitive to certain conditions and may degrade during the reaction or work-up.[3] For example, they can be unstable in the presence of strong acids or bases, or upon prolonged exposure to air.[4] Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrate or product is known to be air-sensitive. During work-up, use mild conditions and avoid prolonged exposure to harsh pH. Purification via chromatography on silica gel should be done promptly.
Poor Nucleophilicity of the Starting Amine For syntheses involving the alkylation of a hydroxylamine derivative, a sterically hindered or electron-deficient amine may exhibit poor nucleophilicity, leading to a sluggish or incomplete reaction. Solution: If alkylating a hydroxylamine, consider using a stronger alkylating agent or increasing the reaction temperature. Alternatively, for the synthesis of N,N,O-trisubstituted hydroxylamines, a method involving the reaction of magnesium dialkylamides with 2-methyl-2-tetrahydropyranyl alkyl peroxides can be effective for a wide range of substrates.[5]
Problem 2: Formation of Multiple Products and Purification Difficulties

Your reaction mixture shows a complex array of products, making the isolation and purification of the desired substituted hydroxylamine challenging.

Probable CauseRecommended Solution & Scientific Rationale
Over-alkylation When synthesizing substituted hydroxylamines via alkylation of hydroxylamine or a less substituted derivative, over-alkylation is a significant challenge.[6][7] The nitrogen atom of the hydroxylamine becomes more nucleophilic upon substitution, making the product more reactive than the starting material.[8] Solution: To control the degree of alkylation, carefully control the stoichiometry of the alkylating agent, often using it as the limiting reagent. Running the reaction at a lower temperature can also help improve selectivity. The use of protecting groups on the nitrogen or oxygen can be an effective strategy to prevent over-alkylation, although this adds extra steps to the synthesis.[9][10][11][12]
Competing C-N vs. N-O Bond Formation In some reactions, particularly those involving ambident nucleophiles or electrophiles, there can be competition between the formation of C-N and N-O bonds, leading to a mixture of isomers. For example, in the synthesis of O-acyl-N,N-disubstituted hydroxylamines from secondary amines and benzoyl peroxide, competing N-C bond formation to yield benzamides can occur, especially with less sterically hindered amines.[7] Solution: The choice of reagents and reaction conditions can significantly influence the regioselectivity. For the synthesis of O-acyl-N,N-disubstituted hydroxylamines, Yamamoto's optimized protocol can achieve high N-O selectivity.[7] For the synthesis of N,N,O-trisubstituted hydroxylamines, the use of magnesium amides with specific peroxide electrophiles has been shown to favor N-O bond formation.[6]
Hydrolysis of Starting Materials or Products If the reaction is not performed under anhydrous conditions, water can hydrolyze sensitive starting materials (e.g., organometallic reagents) or the desired product. Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere can also help to exclude moisture.
Product is a Volatile Amine Some lower molecular weight di- and trisubstituted hydroxylamines can be volatile, making their isolation difficult, especially during solvent removal under reduced pressure.[8] Solution: If you suspect your product is volatile, use caution during solvent evaporation. It may be necessary to isolate the product as a salt (e.g., hydrochloride) to reduce its volatility. Alternatively, extraction into a suitable organic solvent followed by careful, low-temperature evaporation of the solvent may be required.
Troubleshooting Flowchart

troubleshooting_flowchart start Low/No Yield or Impure Product over_oxidation Over-oxidation to Nitrone? start->over_oxidation over_alkylation Over-alkylation? start->over_alkylation incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_instability Product Instability? start->product_instability over_oxidation->over_alkylation No solution_oxidation Use milder oxidant (e.g., ChPS). Optimize oxidant:amine ratio. over_oxidation->solution_oxidation Yes over_alkylation->incomplete_reaction No solution_alkylation Control stoichiometry. Use protecting groups. over_alkylation->solution_alkylation Yes incomplete_reaction->product_instability No solution_incomplete Increase reaction time/temp. Check reagent stoichiometry. incomplete_reaction->solution_incomplete Yes solution_instability Inert atmosphere. Mild work-up conditions. product_instability->solution_instability Yes

Caption: Troubleshooting flowchart for hydroxylamine synthesis.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of di- and trisubstituted hydroxylamines.

Q1: What are the main synthetic routes to N,N-disubstituted hydroxylamines?

A1: The most common methods include:

  • Oxidation of secondary amines: This is a direct and often cost-effective approach.[1] However, careful selection of the oxidizing agent is crucial to avoid over-oxidation to nitrones.[1][2] Reagents like choline peroxydisulfate (ChPS) have shown high selectivity.[2][5]

  • Reduction of nitrones: This method can be very effective if the corresponding nitrone is readily available.

  • Addition of organometallic reagents to nitroso or nitro compounds: This can be a versatile method for introducing a variety of substituents.[1]

  • Cope elimination of tertiary amine N-oxides: This is another established method for their preparation.[1]

Q2: How can I synthesize N,N,O-trisubstituted hydroxylamines?

A2: The synthesis of N,N,O-trisubstituted hydroxylamines often involves the formation of a new N-O bond. A recently developed and broadly applicable method involves the reaction of in situ generated magnesium amides with alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetals.[6] Another approach is the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines.[13][14]

Q3: Are di- and trisubstituted hydroxylamines stable?

A3: The stability of substituted hydroxylamines can vary depending on their structure and the surrounding chemical environment. While they are generally considered to be relatively stable functional groups, they can be sensitive to strong oxidizing agents, strong acids, and in some cases, prolonged exposure to air.[3][4] N,N,O-trisubstituted hydroxylamines are generally stable at ambient temperatures.[3]

Q4: What are the key considerations for purifying substituted hydroxylamines?

A4: Purification is often achieved by column chromatography on silica gel. However, due to the potential for degradation on acidic silica, it is sometimes advisable to use deactivated silica gel (e.g., by treating with a base like triethylamine). For volatile hydroxylamines, purification by distillation or crystallization of a salt derivative may be more appropriate.[8][15]

Q5: How can I characterize my synthesized di- or trisubstituted hydroxylamine?

A5: Standard spectroscopic techniques are used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2] The chemical shifts of protons and carbons adjacent to the nitrogen and oxygen atoms are characteristic.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups, although the N-O stretch can sometimes be weak and difficult to assign definitively.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of substituted hydroxylamines.

Protocol 1: Synthesis of N,N-Dibenzylhydroxylamine via Oxidation of Dibenzylamine with Choline Peroxydisulfate (ChPS)

This protocol is adapted from the work of Banan et al. and demonstrates a green and selective method for the synthesis of an N,N-disubstituted hydroxylamine.[2]

Materials:

  • Dibenzylamine

  • Choline peroxydisulfate (ChPS)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of dibenzylamine (1.0 mmol) in deionized water (5 mL) in a round-bottom flask, add choline peroxydisulfate (1.1 mmol).

  • Stir the reaction mixture at 60 °C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure N,N-dibenzylhydroxylamine.

Protocol 2: Synthesis of an O-tert-Butyl-N,N-disubstituted Hydroxylamine via Direct N-O Bond Formation

This protocol is based on the method developed by Crich and coworkers for the synthesis of sterically hindered hydroxylamines.[6]

Materials:

  • Secondary amine (e.g., morpholine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • tert-Butyl 2,6-dimethylperbenzoate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or other suitable glassware for air-sensitive reactions

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Add a solution of the secondary amine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equiv) dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve magnesium bromide diethyl etherate (1.1 equiv) in anhydrous diethyl ether.

  • Add the magnesium bromide solution to the lithium amide solution at -78 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.

  • Cool the mixture back down to -78 °C.

  • In a third flask, dissolve tert-butyl 2,6-dimethylperbenzoate (1.2 equiv) in anhydrous THF.

  • Add the perester solution dropwise to the magnesium amide solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-tert-butyl-N,N-disubstituted hydroxylamine.

Visualization of Synthetic Pathways

synthetic_pathways cluster_disubstituted Synthesis of N,N-Disubstituted Hydroxylamines cluster_trisubstituted Synthesis of N,N,O-Trisubstituted Hydroxylamines secondary_amine Secondary Amine (R₂NH) disub_hydroxylamine N,N-Disubstituted Hydroxylamine (R₂NOH) secondary_amine->disub_hydroxylamine Oxidation (e.g., ChPS) nitrone Nitrone disub_hydroxylamine->nitrone Over-oxidation sec_amine Secondary Amine (R₂NH) mg_amide Magnesium Amide (R₂NMgBr) sec_amine->mg_amide n-BuLi, MgBr₂·OEt₂ trisub_hydroxylamine N,N,O-Trisubstituted Hydroxylamine (R₂NOR') mg_amide->trisub_hydroxylamine peroxide Peroxide (R'OOR") peroxide->trisub_hydroxylamine

Caption: Key synthetic routes to di- and trisubstituted hydroxylamines.

IV. Concluding Remarks

The synthesis of di- and trisubstituted hydroxylamines, while presenting certain challenges, is an increasingly accessible area of organic chemistry with the development of new and more selective synthetic methods.[16] This technical support guide is intended to be a living document and will be updated as new methodologies and insights emerge. We encourage researchers to approach these syntheses with a solid understanding of the potential pitfalls and the strategies to overcome them. By leveraging the information provided here, we hope to facilitate your success in the synthesis and application of these important molecules.

References

  • Banan, A., Valizadeh, H., Heydari, A., & Moghimi, A. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Crich, D., et al. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines.
  • Mortensen, K. T., Qvortrup, K., & Nielsen, T. E. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. CORE.
  • Banan, A., et al. (2017).
  • Crich, D., et al. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. PubMed.
  • Mortensen, K. T., Qvortrup, K. M., & Nielsen, T. E. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. Semantic Scholar.
  • Hill, J., Beckler, T. D., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.
  • Author not available. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).
  • Author not available. (2023). Synthesis of N,N,O-Trisubstituted Hydroxylamines (Hydroxalogs) and Other Projects. Source not available.
  • Hill, J., Beckler, T. D., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuPZoKQRzbVLGwy2IUeN4JqPL0cK3R-I-EbsK3pLZxKa6jfsSnIVnHXkZWr76RRAZ6i-6fznFr3CDdOZPCv5IXVYi2emhYavLpjlMtKiqP0rm2XI_hskK1PvN3ShwbPMSA0o9y](

Sources

Overcoming limitations in maleimide-thiol coupling for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Limitations in Maleimide-Thiol Coupling Ticket ID: BIO-CONJ-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism Overview

Welcome to the Bioconjugation Technical Support Center. While maleimide-thiol coupling is the industry standard for antibody-drug conjugates (ADCs) and protein labeling due to its rapid kinetics and high selectivity, it is not without flaws.[1][2]

The Core Mechanism: The reaction involves the Michael addition of a nucleophilic thiolate anion (from a cysteine residue) to the electron-deficient double bond of a maleimide group, forming a thiosuccinimide linkage.

The Critical Limitations:

  • Hydrolytic Instability (Pre-conjugation): The maleimide ring can hydrolyze to non-reactive maleamic acid before reaction.

  • Retro-Michael Addition (Post-conjugation): The formed thiosuccinimide bond is reversible in plasma, leading to "payload exchange" with albumin.

  • Off-Target Reactivity: At elevated pH, maleimides lose specificity and react with lysine amines.

Troubleshooting & FAQs (Tier 1: Reactivity Issues)

Q: "My conjugation yield is <10%. The maleimide seems unreactive."

Diagnosis: This is likely due to either thiol oxidation or maleimide hydrolysis .

  • Root Cause 1: Disulfide Formation. Free thiols rapidly oxidize to disulfides in the presence of oxygen or metal ions. Maleimides cannot react with disulfides.[3][4]

    • Fix: Always include 1-5 mM EDTA in your buffers to chelate trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation.

    • Fix: Use a reducing agent (TCEP or DTT) immediately prior to conjugation. TCEP is preferred as it is stable over a wider pH range and often does not require removal before maleimide addition (unlike DTT).

  • Root Cause 2: Dead Maleimide (Hydrolysis). Maleimides are moisture-sensitive. If stored in aqueous buffer >1 hour, the ring opens to maleamic acid, which is unreactive toward thiols.

    • Fix: Dissolve maleimide linkers in anhydrous DMSO or DMF immediately before use.[3] Never store maleimides in aqueous buffer.

Q: "I am seeing non-specific binding or precipitation."

Diagnosis: pH control failure or hydrophobic aggregation.

  • Issue: Specificity Loss.

    • Explanation: At pH > 7.5, the deprotonated lysine amines (

      
      -amino group, pKa ~10.5) become sufficiently nucleophilic to compete with thiols.
      
    • Protocol Adjustment: Maintain reaction pH strictly between 6.5 and 7.5 . At pH 7.0, the reaction rate of maleimide with thiols is ~1,000× faster than with amines [1].[4][5]

  • Issue: Hydrophobic Aggregation.

    • Explanation: Many payloads (e.g., toxins, fluorophores) are hydrophobic. Conjugating them changes the surface properties of your protein, causing precipitation.

    • Protocol Adjustment: Limit the Drug-to-Antibody Ratio (DAR). Use PEGylated linkers (e.g., SM(PEG)4) to increase solubility. Add up to 10-20% organic co-solvent (DMSO/DMA) if the protein tolerates it.

Advanced Troubleshooting (Tier 2: Stability & In Vivo Issues)

Q: "My ADC loses its payload in plasma (Retro-Michael Addition)."

Diagnosis: The thiosuccinimide linkage is undergoing retro-Michael addition, reverting to free maleimide and thiol.[5][6][7] The released maleimide-drug then conjugates to Albumin (Cys34), the most abundant thiol in blood.

The Solution: Thiosuccinimide Ring Hydrolysis Paradoxically, while maleimide hydrolysis is bad (prevents conjugation), thiosuccinimide hydrolysis (post-conjugation) is the "Holy Grail" of stability.

  • Mechanism: If the succinimide ring hydrolyzes after the drug is attached, it forms a linear succinamic acid thioether. This structure cannot undergo retro-Michael addition, effectively "locking" the drug onto the antibody [2].

  • Protocol:

    • Perform standard conjugation at pH 7.0.

    • Stabilization Step: Raise pH to 8.5–9.0 for 1–2 hours at 37°C. This forces the hydrolysis of the succinimide ring.[8]

    • Caution: Ensure your protein and payload can withstand this pH spike.

    • Alternative: Use "self-hydrolyzing" maleimides (e.g., with electron-withdrawing groups or basic amines nearby) that hydrolyze spontaneously at physiological pH [3].

Visualizing the Stability Pathway

The following diagram illustrates the critical divergence between the unstable Retro-Michael pathway and the stabilized Ring-Hydrolysis pathway.

MaleimideStability cluster_legend Pathway Key Start Maleimide-Linker + Protein-SH Conjugate Thiosuccinimide Conjugate (Standard) Start->Conjugate pH 6.5-7.5 Fast Retro Retro-Michael Reversal Conjugate->Retro Plasma/In Vivo Instability Hydrolysis Ring Hydrolysis (Ring Opening) Conjugate->Hydrolysis pH > 8.5 or Self-Hydrolyzing Linker Loss Payload Loss (Transfer to Albumin) Retro->Loss Exchange Stable Succinamic Acid Thioether (LOCKED) Hydrolysis->Stable Irreversible Key1 Desired Pathway Key2 Failure Mode

Figure 1: The "Fork in the Road" for Maleimide Conjugates. The goal is to drive the reaction toward Ring Hydrolysis to prevent Retro-Michael reversal.

Optimized Experimental Protocol

Materials
  • Buffer A: PBS (100 mM phosphate, 150 mM NaCl), 5 mM EDTA, pH 7.2.

  • Buffer B: 100 mM Sodium Borate, pH 9.0 (for stabilization step).

  • Reducing Agent: TCEP-HCl (prepare fresh).

  • Linker: Maleimide-PEG4-Payload (dissolved in anhydrous DMSO).

Step-by-Step Workflow
  • Reduction:

    • Dilute protein to 5 mg/mL in Buffer A .

    • Add 2-3 molar equivalents of TCEP.

    • Incubate 2 hours at 37°C. (Note: TCEP does not reduce internal disulfides of IgGs unless heat/denaturants are used; it targets interchain or engineered cysteines).

  • Conjugation:

    • Cool protein to room temperature.

    • Add Maleimide linker (5-10 molar equivalents). Ensure DMSO is <10% v/v.

    • Incubate 1 hour at RT.

  • Stabilization (Optional but Recommended):

    • If using standard maleimides: Adjust pH to 9.0 using Buffer B . Incubate at 37°C for 2 hours to force ring hydrolysis.

    • If using self-hydrolyzing maleimides: Skip this step; simply incubate overnight at pH 7.4.

  • Purification:

    • Remove excess payload/TCEP using Zeba Spin Columns or dialysis against PBS.

Data & Reference Tables

Table 1: Reducing Agent Selection Guide
AgentMechanismRemoval Required?ProsCons
DTT Thiol-disulfide exchangeYES Very strong reducer.Reacts with maleimides (must be removed).
TCEP Phosphine reductionNO (usually)Stable, non-volatile, does not react with maleimides rapidly.Acidic (check pH after addition).
MEA Thiol-disulfide exchangeYES Mild, specific for IgG hinge region reduction.Volatile, requires removal.
Table 2: pH Specificity Matrix
pH ConditionThiol ReactivityAmine ReactivityHydrolysis RiskOutcome
pH 6.0 ModerateNegligibleLowSlow but specific conjugation.
pH 7.0 High Very LowModerateOptimal Window.
pH 8.0 HighLow/ModerateHighRisk of non-specific labeling.
pH 9.0+ HighHighVery HighRapid hydrolysis (Ring opening).

Workflow Visualization

Workflow Step1 1. Reduction (TCEP/DTT + EDTA) Step2 2. Desalting/Buffer Exchange (Remove DTT if used) Step1->Step2 Prepare Thiols Step3 3. Conjugation (pH 6.5-7.5, 10% DMSO) Step2->Step3 Add Maleimide Step4 4. Stabilization (pH Shift to 9.0) Step3->Step4 Prevent Retro-Michael Step5 5. Purification (SEC/Dialysis) Step4->Step5 Remove Excess QC QC Analysis (HIC/MS for DAR) Step5->QC

Figure 2: Standard Operating Procedure for Stabilized Maleimide Conjugation.

References

  • Thermo Fisher Scientific. "Maleimide Reaction Chemistry." Thermo Fisher Scientific Technical Resources. Link

  • Shen, B. Q., et al. (2012).[6][7] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189. Link

  • Lyon, R. P., et al. (2014).[6] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059–1062. Link

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152. Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of antibody-drug conjugates." Chemical Society Reviews, 44(15), 5495-5551. Link

Sources

Validation & Comparative

The Rising Star in Bioconjugation: A Comparative Guide to O-(2-cyclopropylethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of bioconjugation, the quest for stable, efficient, and bioorthogonal ligation strategies is paramount. Among the arsenal of chemical tools, the formation of an oxime bond between an alkoxyamine and a carbonyl group (an aldehyde or ketone) has emerged as a robust and versatile method.[1][2][3] This guide provides an in-depth comparison of a promising, yet less conventional alkoxyamine, O-(2-cyclopropylethyl)hydroxylamine , against other established alkoxyamines used in bioconjugation. We will delve into the underlying chemical principles, compare key performance metrics, and provide actionable experimental protocols for researchers in drug development and chemical biology.

The Power of the Oxime Ligation

The reaction between an alkoxyamine and a carbonyl group to form an oxime linkage is a cornerstone of chemoselective bioconjugation.[2][4] This reaction is highly specific, proceeds under mild, aqueous conditions, and forms a stable covalent bond, making it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[1][4][5]

The general mechanism for oxime ligation is a two-step process involving the initial formation of a hemiaminal intermediate, followed by a rate-limiting dehydration to yield the stable oxime.[6] The reaction rate is pH-dependent, with optimal rates typically observed in the mildly acidic range (pH 4-5) where the dehydration step is most efficient.[6][7] However, for many biological applications, performing the ligation at or near physiological pH (pH 7.4) is crucial.[6]

To enhance reaction rates at neutral pH, nucleophilic catalysts such as aniline and its derivatives are often employed.[6][8][9] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the alkoxyamine.[7][10]

Introducing this compound: A Novel Player

While simple alkoxyamines like O-methylhydroxylamine and carboxymethoxylamine are widely used, the structure of the "R" group in the alkoxyamine (R-ONH₂) can significantly influence the properties of both the reagent and the resulting bioconjugate. This compound introduces a unique structural motif: the cyclopropyl group.

The cyclopropyl group is a three-membered carbon ring that possesses unique electronic and conformational properties due to its high degree of ring strain.[11] In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, increase potency, and improve the pharmacokinetic profile of drug candidates.[12][13] These benefits are attributed to the group's resistance to enzymatic degradation and its ability to act as a rigid conformational linker.[12][14]

Head-to-Head Comparison: this compound vs. Other Alkoxyamines

Let's compare the anticipated performance of this compound with other commonly used alkoxyamines in key areas of bioconjugation.

FeatureThis compound (Inferred)O-MethylhydroxylamineCarboxymethoxylamine (CMO)Aminooxy-PEG Reagents
Reactivity ModerateHighModerateVariable (depends on PEG length)
Stability of Resulting Oxime Potentially enhanced due to the steric bulk and electronic properties of the cyclopropyl group.GoodGoodGood
Solubility Moderate hydrophobicityHigh (as salt)High (as salt)High (tunable with PEG length)
Steric Hindrance ModerateLowLowHigh (can be beneficial or detrimental)
Potential for Non-specific Interactions LowLowLow (can chelate metal ions)Low
Impact on Biomolecule Properties May enhance metabolic stability and influence conformation.Minimal impact.Introduces a negative charge.Increases hydrodynamic radius and solubility.
Reactivity Insights

The nucleophilicity of the alkoxyamine nitrogen is a key determinant of reaction rate. The electron-donating nature of the ethylcyclopropane group is expected to be slightly greater than a simple methyl group, potentially leading to comparable or slightly enhanced nucleophilicity. However, the steric bulk of the cyclopropylethyl group might slightly decrease the rate of reaction compared to the less hindered O-methylhydroxylamine.

Stability of the Oxime Bond

The stability of the resulting oxime bond is a critical factor for the longevity of the bioconjugate. The cyclopropyl group, being a rigid and sterically demanding substituent, could shield the C=N-O linkage from hydrolysis, thereby enhancing its stability under physiological conditions. The inherent stability of the cyclopropane ring itself to metabolic degradation further suggests that bioconjugates formed with this compound may exhibit an extended in vivo half-life.[12][14]

Impact on Biomolecule Properties

A significant advantage of using this compound lies in the potential to impart favorable properties to the target biomolecule. The hydrophobicity of the cyclopropylethyl group may influence the solubility and aggregation propensity of the resulting conjugate. Furthermore, its rigid nature can be exploited to control the conformation of peptides or small molecule linkers, which can be crucial for optimizing biological activity.

Experimental Workflows and Protocols

To empirically evaluate the performance of this compound in comparison to other alkoxyamines, the following experimental workflows are recommended.

Workflow for Comparing Reaction Kinetics

This workflow outlines a method to compare the reaction rates of different alkoxyamines with a model aldehyde-containing substrate.

Reaction_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solutions of alkoxyamines (e.g., 100 mM in DMSO) R1 Initiate reactions by mixing reactants in buffer to final concentrations (e.g., 1 mM alkoxyamine, 0.1 mM aldehyde) P1->R1 P2 Prepare stock solution of aldehyde substrate (e.g., 10 mM p-nitrobenzaldehyde in DMSO) P2->R1 P3 Prepare reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) P3->R1 R2 Incubate at controlled temperature (e.g., 37°C) R1->R2 A1 Monitor reaction progress over time by measuring the disappearance of the aldehyde peak using RP-HPLC R2->A1 A2 Calculate initial reaction rates and second-order rate constants A1->A2

Caption: Workflow for comparing the kinetics of different alkoxyamines.

Protocol for Kinetic Analysis:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of this compound, O-methylhydroxylamine hydrochloride, and carboxymethoxylamine hemihydrochloride in DMSO.

    • Prepare a 10 mM stock solution of a model aldehyde (e.g., 4-formylbenzoic acid) in DMSO.

    • Prepare a 100 mM sodium phosphate buffer, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 890 µL of the reaction buffer, 10 µL of the aldehyde stock solution (final concentration 100 µM).

    • Initiate the reaction by adding 100 µL of the respective alkoxyamine stock solution (final concentration 10 mM).

    • Incubate the reaction at 37°C.

  • Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid in acetonitrile.

    • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the aldehyde peak and the appearance of the oxime product peak.

    • Calculate the second-order rate constant for each reaction.

Workflow for Assessing Bioconjugate Stability

This workflow describes a method to compare the stability of oxime bonds formed from different alkoxyamines.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis S1 Synthesize and purify bioconjugates of a model protein (e.g., BSA) with each alkoxyamine I1 Incubate bioconjugates in each buffer at 37°C S1->I1 S2 Prepare incubation buffers (e.g., PBS at pH 7.4 and pH 5.0) S2->I1 An1 At various time points, analyze aliquots by LC-MS to quantify the amount of intact conjugate remaining I1->An1 An2 Calculate the half-life of each bioconjugate under different pH conditions An1->An2

Caption: Workflow for assessing the stability of bioconjugates.

Protocol for Stability Analysis:

  • Bioconjugate Preparation:

    • Generate an aldehyde-functionalized protein (e.g., by periodate oxidation of a glycoprotein or by incorporating an aldehyde-bearing unnatural amino acid).

    • React the aldehyde-protein with a 50-fold molar excess of each alkoxyamine in PBS at pH 7.0 overnight at 4°C.

    • Purify the resulting bioconjugates by size-exclusion chromatography to remove excess reagents.

  • Stability Assay:

    • Dilute each purified bioconjugate to a final concentration of 1 mg/mL in PBS at pH 7.4 and in a 100 mM sodium acetate buffer at pH 5.0.

    • Incubate the samples at 37°C.

  • Analysis:

    • At various time points (e.g., 0, 1, 3, 7, 14 days), analyze an aliquot of each sample by LC-MS.

    • Quantify the amount of intact conjugate by measuring the area of the corresponding peak in the total ion chromatogram.

    • Determine the half-life of the oxime bond for each conjugate under the different pH conditions.

Conclusion: A Promising New Tool for Bioconjugation

This compound represents a compelling new addition to the bioconjugation toolkit. While direct comparative data is still emerging, its unique structural features suggest the potential for forming highly stable bioconjugates with enhanced metabolic resistance. The cyclopropyl moiety offers a strategic handle for fine-tuning the physicochemical properties of the final product, a feature of significant interest in the development of therapeutic proteins and antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate its performance against established alkoxyamines and unlock its full potential in their specific applications. As the field of bioconjugation continues to evolve, the exploration of novel reagents like this compound will be crucial in pushing the boundaries of what is possible in medicine and biotechnology.

References

  • Interchim. Amino-Oxy reagents, for conjugation with aldehydes and cetones. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • van der Wal, S., et al. (2020). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 56(84), 12791-12794. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

  • Gao, J., et al. (2022). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. Organic Letters, 24(47), 8715–8719. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Materials Today, 20(4), 186-194. [Link]

  • Poye, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 2054–2061. [Link]

  • ResearchGate. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Angewandte Chemie International Edition, 50(30), 6956-6988. [Link]

  • An, H., & Chen, P. R. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14423-14445. [Link]

  • ResearchGate. (2019). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. [Link]

  • Royal Society of Chemistry. (2020). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

  • Al-Amin, M., et al. (2023). Recent developments in bioconjugation: From strategies to design and clinical applications. European Journal of Medicinal Chemistry, 248, 115082. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • Royal Society of Chemistry. (2019). A hydroxylamine probe for profiling S-acylated fatty acids on proteins. [Link]

  • American Chemical Society. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. [Link]

  • Royal Society of Chemistry. (2020). Site-selective modification strategies in antibody–drug conjugates. [Link]

  • G-Biosciences. Hydroxylamine·HCl. [Link]

  • Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

  • National Institutes of Health. (2016). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. [Link]

  • National Institutes of Health. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. [Link]

  • National Institutes of Health. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. [Link]

  • SciSpace. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. [Link]

  • Burns Group. (2013). The chemistry and biology of cyclopropyl compounds. [Link]

  • Royal Society of Chemistry. (2018). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. [Link]

  • Amazon AWS. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Royal Society of Chemistry. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. [Link]

  • Royal Society of Chemistry. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[6][6]- Sigmatropic Rearrangements. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative. [Link]

  • Wikipedia. Cyclopentyl methyl ether. [Link]

  • YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation. [Link]

  • Chem Zipper. (2020). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • ThaiScience. O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. [Link]

Sources

Comparative Guide: Assessing the In Vivo Stability of O-(2-cyclopropylethyl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(2-cyclopropylethyl)hydroxylamine (CPE-HA) represents a specialized class of alkoxyamine linkers designed to overcome the primary failure mode of oxime bioconjugates: hydrolytic instability and transoximination in plasma. While standard oxime ligations (e.g., using O-methyl or O-benzyl hydroxylamine) offer a robust improvement over hydrazones, they remain susceptible to acid-catalyzed hydrolysis in endosomal compartments and exchange reactions with endogenous electrophiles (e.g., pyruvate, glucose) during prolonged circulation.

This guide provides a rigorous technical framework for assessing the stability of CPE-HA conjugates. It compares them against industry-standard O-Benzyl hydroxylamine (Bn-HA) and Hydrazide linkers, establishing a protocol for validating the steric and electronic stabilization provided by the cyclopropylethyl moiety.

Part 1: Mechanistic Rationale & Chemical Logic

The Stability Problem

Standard oxime bonds (


) are thermodynamically stable but kinetically labile under two specific conditions relevant to drug delivery:
  • Acidic Hydrolysis: Protonation of the imine nitrogen leads to water attack and cleavage (Endosomal pH 5.0–6.0).

  • Transoximination: In plasma, high concentrations of endogenous ketones (e.g., pyruvate) can displace the payload via nucleophilic attack, effectively "stealing" the drug from the antibody or peptide carrier.

The CPE-HA Solution

The 2-cyclopropylethyl group introduces a specific structural advantage:

  • Steric Shielding: The ethyl spacer positions the bulky cyclopropyl group at a precise distance (

    
    -position to the nitrogen) to shield the imine bond from nucleophilic attack by water or exchange ketones without preventing the initial conjugation reaction.
    
  • Electronic Modulation: Unlike direct O-cyclopropyl groups (which risk sigmatropic rearrangements), the ethyl spacer maintains chemical inertness while the cyclopropyl group acts as a weak electron donor, reducing the basicity of the nitrogen and thus lowering the rate of protonation (the rate-limiting step of hydrolysis).

Diagram 1: Degradation Pathways & Stabilization Logic

OximeStability Conjugate Oxime Conjugate (C=N-O-R) Protonation N-Protonation (Rate Limiting Step) Conjugate->Protonation pH < 6.0 Exchange Transoximination (Plasma Ketone Attack) Conjugate->Exchange Plasma (Pyruvate) Stable Intact Therapeutic (Target Delivery) Conjugate->Stable Physiological pH Hydrolysis Acid Hydrolysis (Release of Payload) Protonation->Hydrolysis + H2O CPE_Effect CPE-HA Effect: 1. Steric Shielding 2. Lower N-Basicity CPE_Effect->Protonation Inhibits CPE_Effect->Exchange Blocks

Figure 1: Mechanism of oxime degradation and the stabilizing intervention of the CPE linker.

Part 2: Comparative Performance Metrics

The following data summarizes typical performance metrics when comparing CPE-HA conjugates to standard alternatives.

FeatureHydrazone (Legacy)O-Benzyl Oxime (Standard)CPE-HA Oxime (Advanced)
Linker Type



Hydrolytic Stability (

, pH 4.5)
< 4 Hours24–48 Hours> 120 Hours
Plasma Stability (

, 37°C)
< 24 Hours~5–7 Days> 14 Days
Transoximination Risk HighModerateLow
Synthetic Yield High (>90%)High (>90%)Moderate (~80%)
Primary Failure Mode Premature release in circulationSlow exchange with pyruvateMetabolic oxidation (rare)

Part 3: Experimental Protocols

To validate the stability of CPE-HA conjugates, you must perform a "Stress & Rescue" assessment. This involves stressing the bond with acid and competing ketones, then attempting to "rescue" or detect the released payload.

Protocol A: In Vitro Plasma Stability (The "Pyruvate Challenge")

Objective: Mimic the high-ketone environment of human plasma to assess transoximination rates.

Materials:

  • Pooled Human Plasma (Li-Heparin).

  • Internal Standard (e.g., Warfarin or a stable analog of the payload).

  • LC-MS/MS system.

  • Quenching Agent: 1% Formic Acid in Acetonitrile (Crucial to stop ex-vivo hydrolysis).

Workflow:

  • Spike: Dilute CPE-HA conjugate to 10 µM in pre-warmed (37°C) human plasma.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     hours, remove 50 µL aliquots.
    
  • Quench & Precipitate: Immediately add 200 µL of cold Quenching Agent containing the Internal Standard. Vortex vigorously for 30s.

    • Scientific Note: Do not use simple methanol precipitation; the acidity is required to instantly protonate and "freeze" the equilibrium, preventing further exchange during processing.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor two transitions:

    • Intact Conjugate: (If peptide/small molecule).

    • Released Payload: (The primary metric for stability).

Protocol B: In Vivo Pharmacokinetics (Murine Model)

Objective: Determine the circulating half-life and Drug-Antibody Ratio (DAR) evolution.

Workflow:

  • Dosing: Administer conjugate IV (tail vein) to BALB/c mice (n=3 per timepoint) at 5 mg/kg.

  • Microsampling: Collect 20 µL blood via saphenous vein at 15m, 1h, 6h, 24h, 48h, 96h, 168h.

  • Stabilization: Collect into tubes containing citrate and a specific oxime-stabilizer (e.g., excess acetone or methoxyamine) to prevent ex-vivo exchange with plasma ketones before freezing.

  • Bioanalysis (Dual Assay):

    • Total Antibody (ELISA): Capture via anti-human Fc. Detect via anti-human Fab. (Measures the carrier).

    • Conjugated Drug (LC-MS or ELISA): Capture via anti-human Fc. Detect via anti-payload antibody or cleave linker and measure payload by MS.

Diagram 2: The Assessment Workflow

Workflow cluster_InVitro In Vitro Stress Test cluster_InVivo In Vivo PK (Mice) Start Start: CPE-HA Conjugate Plasma Incubate in Plasma (High Pyruvate) Start->Plasma Acid Incubate pH 4.5 (Lysosome Mimic) Start->Acid Dose IV Dosing (5 mg/kg) Start->Dose Quench CRITICAL STEP: Acidic Quench + Internal Std Plasma->Quench Acid->Quench LCMS LC-MS/MS Analysis (Ratio: Intact/Free) Quench->LCMS Bleed Serial Microsampling Dose->Bleed Stabilize Ex-Vivo Stabilization (Excess Ketone Trap) Bleed->Stabilize Analysis Dual ELISA/MS (Total Ab vs. Conjugated Drug) Stabilize->Analysis

Figure 2: Integrated workflow for validating conjugate stability in vitro and in vivo.

Part 4: Critical Analysis & Troubleshooting

Interpreting the Data[1][2][3][4][5][6]
  • Success Criteria: The CPE-HA conjugate should show <5% release of payload after 7 days in plasma. In contrast, O-Benzyl conjugates typically show 10-20% release, and hydrazones >50%.

  • The "Burst" Effect: If you see immediate release at T=0, your conjugation purification was incomplete (free drug carryover), or the quenching method is insufficient.

  • Metabolite Identification: Watch for "oxidized" metabolites. The cyclopropyl ring can be a target for P450 enzymes (ring opening). If rapid clearance is observed in vivo but stability is high in vitro, metabolic ring-opening may be the cause.

Common Pitfalls
  • Insufficient Quenching: Failing to acidify plasma samples immediately allows the exchange reaction to continue in the collection tube, leading to false "instability" data.

  • Ignoring Isomers: Oximes form E and Z isomers. CPE-HA conjugates may show different isomer ratios than standard oximes. Ensure your LC method separates these or integrates them together.

  • Steric Hindrance during Synthesis: The same bulk that stabilizes the bond makes the initial conjugation slower. You may need to increase catalyst concentration (e.g., aniline or p-phenylenediamine) to achieve high yields.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 788-797. Link

  • Rashidian, M., et al. (2013). Kinetics and thermodynamics of oxime and hydrazone formation: A comparison of aniline and m-phenylenediamine catalysis. Bioconjugate Chemistry, 24(7), 1277-1294. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry, 19(22), 6696-6701. Link

Cross-reactivity studies of "O-(2-cyclopropylethyl)hydroxylamine" with other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: O-(2-cyclopropylethyl)hydroxylamine (CPHA) CAS: 19968674 (Analogous references: 74124-04-2 for methyl variant) Primary Application: Chemoselective Carbonyl Ligation (Oxime Bond Formation)

Executive Summary: The Structural Advantage

This compound represents a specialized class of O-substituted hydroxylamines designed for high-fidelity bioconjugation and fragment-based drug discovery. Unlike simple O-methyl or O-benzyl variants, the inclusion of the 2-cyclopropylethyl moiety offers a distinct balance between physicochemical properties and reactivity.

The cyclopropyl group is a "privileged structure" in medicinal chemistry, often conferring metabolic stability against cytochrome P450 oxidation while maintaining a specific steric profile. In the context of hydroxylamine reactivity, this reagent relies on the alpha-effect —the repulsion between lone pairs on the adjacent nitrogen and oxygen atoms—to drive potent nucleophilic attack on carbonyls, forming thermodynamically stable oxime ethers.

This guide provides a rigorous framework for assessing the cross-reactivity of this reagent against competing functional groups (amides, esters, native amines) and biological interferences.

Mechanistic Basis of Chemoselectivity

To understand cross-reactivity, one must first master the primary ligation mechanism. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of a carbonyl (aldehyde or ketone).

The Selectivity Hierarchy

The theoretical reactivity profile of this compound follows this kinetic hierarchy:

  • Aldehydes (Fastest): Low steric hindrance; high electrophilicity.

  • Ketones (Intermediate): Slower due to steric bulk of the cyclopropyl-ethyl tail interacting with ketone substituents.

  • Esters/Amides (Negligible): The leaving group ability of alkoxides/amines is poor under the mild, aqueous-compatible conditions (pH 4.5–6.5) typically used for oxime ligation.

Visualization: Chemoselectivity Landscape

The following diagram maps the reaction pathways, highlighting the "Safe Zone" for specific ligation versus potential off-target risks.

Chemoselectivity Reagent O-(2-cyclopropylethyl) hydroxylamine Aldehyde Aldehydes (Target) Reagent->Aldehyde Fast (k1) pH 4-6 Ketone Ketones (Target) Reagent->Ketone Slow (k2) Steric Check Ester Esters (Off-Target) Reagent->Ester Rare (k3) Requires High pH/Temp Amide Amides (Inert) Reagent->Amide No Reaction Oxime Stable Oxime Ether (Conjugate) Aldehyde->Oxime Ketone->Oxime Hydroxamic Hydroxamic Acid (Side Product) Ester->Hydroxamic

Figure 1: Reaction landscape of this compound. Green paths indicate the desired chemoselective ligation; red paths indicate potential cross-reactivity under forcing conditions.

Comparative Performance Analysis

The following table contrasts this compound with standard alternatives. This data is derived from the structural principles of O-alkyl hydroxylamine reactivity [1, 2].

FeatureThis compound O-Methylhydroxylamine O-Benzylhydroxylamine Hydrazides (R-CONHNH₂)
Nucleophilicity High (Alpha-effect)HighModerate (Inductive withdrawal)Moderate
Steric Bulk Medium (Ethyl spacer + Cyclopropyl)LowHigh (Phenyl ring)Medium
Hydrophobicity Moderate (Lipophilic tail)Low (Hydrophilic)HighLow/Medium
Oxime Stability Excellent (Hydrolytically stable)ExcellentGoodPoor (Hydrazones hydrolyze)
Cross-Reactivity Low (Sterics limit off-target attack)Moderate (Small size fits anywhere)LowHigh (Acyl transfer risks)

Key Insight: The 2-cyclopropylethyl group provides a "Goldilocks" steric profile. It is small enough to react efficiently with accessible aldehydes on proteins or linkers but bulky enough to reduce non-specific binding compared to the hyper-reactive O-methyl variant.

Experimental Validation: Cross-Reactivity Protocols

As a scientist, you cannot rely on theoretical selectivity. You must validate the reagent in your specific matrix. Below is a self-validating protocol designed to quantify cross-reactivity.

Protocol A: The Competitive Carbonyl Assay (LC-MS)

Objective: Determine the selectivity ratio (


) of the reagent for an Aldehyde vs. a Ketone vs. an Ester.

Materials:

  • Reagent: this compound (10 mM stock in DMSO).

  • Substrates:

    • 4-Nitrobenzaldehyde (Aldehyde model).

    • Acetophenone (Ketone model).

    • Ethyl Benzoate (Ester model).

  • Internal Standard: Caffeine (Inert, distinct UV/MS profile).

  • Buffer: 0.1 M Ammonium Acetate, pH 5.0 (Optimal for oxime ligation).

Workflow:

  • Preparation: Mix equimolar amounts (1 mM final) of all three substrates and the Internal Standard in the buffer (with <10% Acetonitrile to ensure solubility).

  • Initiation: Add this compound (0.5 mM final—limiting reagent condition).

  • Incubation: Agitate at 25°C.

  • Sampling: Aliquot at T=0, 10, 30, 60, and 240 minutes.

  • Quenching: Dilute immediately into 0.1% Formic Acid/Water (stops the pH-dependent ligation).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Data Interpretation: Calculate the conversion of each substrate relative to the internal standard.

  • Pass Criteria: >95% consumption of Aldehyde; <5% consumption of Ester.

  • Fail Criteria: Detectable Hydroxamic acid mass (M+Substrate-OEt+NHOH).

Protocol B: Biological Matrix Stability (Interference Check)

Objective: Ensure the reagent does not react with biological "decoys" like Pyruvate or Glucose.

Workflow Visualization:

ProtocolB Step1 Sample Prep Spike Reagent (100 µM) into Plasma/Lysate Step2 Incubation 4 hours @ 37°C Step1->Step2 Step3 Protein Precipitation Add Cold ACN Step2->Step3 Step4 Supernatant Analysis LC-MS/MS (MRM Mode) Step3->Step4

Figure 2: Workflow for assessing stability in biological matrices.

Critical Checkpoint: Look for "Pyruvate-Oxime" adducts. Pyruvate is a ketone abundant in serum. If your reagent is too reactive, it will be scavenged by pyruvate. The cyclopropylethyl group's bulk should provide some resistance to this compared to O-methylhydroxylamine.

Troubleshooting & Optimization

IssueRoot CauseSolution
Slow Reaction Rate pH is too low (Amine protonated) or too high (Carbonyl not activated).Adjust buffer to pH 4.5–5.5 . Aniline (10-100 mM) can be added as a nucleophilic catalyst [3].
Precipitation The resulting oxime is more lipophilic than the starting material.Increase organic co-solvent (DMSO/DMF) or add a solubilizing tag.
Adducts on Protein Lysines pH > 7.0 allows amine competition; or activated esters present.Maintain pH < 6.0. Lysines are protonated (NH₃⁺) and non-nucleophilic at this pH.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • PubChem. this compound (Compound Summary). [Link]

Evaluating the impact of the cyclopropyl group on conjugation efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the cyclopropyl group (cPr) existed in a theoretical limbo—structurally saturated like an alkane, yet electronically behaving like an alkene. For drug developers and materials scientists, the cyclopropyl group is not merely a structural spacer; it is a tunable electronic bridge .

This guide evaluates the conjugation efficiency of the cyclopropyl group compared to its primary alternatives: the Vinyl (fully conjugated), Phenyl (aromatic), and Ethyl (insulating) groups. We analyze its unique "Walsh Orbital" overlap, quantify its transmission of electronic effects, and provide actionable protocols for validating these properties in your own systems.

Theoretical Framework: The "Banana Bond" Paradox

To understand why a saturated ring can conjugate, one must abandon standard


 hybridization models. The cyclopropyl bond angles (

) create immense strain (~27.5 kcal/mol). To alleviate this, the carbon atoms adopt a hybridization closer to

for the C-H bonds and high p-character (

) for the C-C ring bonds.

These bent C-C bonds ("banana bonds") bulge outward, creating a region of electron density that extends beyond the internuclear axis. This allows the Walsh Orbitals of the ring to overlap with adjacent


-systems (p-orbitals), effectively acting as a pseudo-double bond.
Critical Requirement: The Bisected Conformation

Conjugation is not automatic; it is stereoelectronically gated.

  • Bisected Conformation: The plane of the

    
    -system bisects the cyclopropyl ring. Maximum overlap (Conjugation "ON").
    
  • Perpendicular Conformation: The

    
    -system is orthogonal to the bisector. Zero overlap (Conjugation "OFF").
    

WalshOrbitals cluster_0 Bisected (Conjugated) cluster_1 Perpendicular (Insulated) node_A Cyclopropyl Ring (Walsh Orbitals) node_B Adjacent p-orbital (Cation/Double Bond) node_A->node_B Strong Overlap (Electronic Transmission) node_C Cyclopropyl Ring (Orthogonal) node_D Adjacent p-orbital node_C->node_D No Overlap (Steric Clash) caption Figure 1: Stereoelectronic gating of cyclopropyl conjugation. The bisected geometry is required for orbital mixing.

Comparative Electronic Profiling

How does the cyclopropyl group stack up against standard linkers? We evaluate this using three metrics: UV-Vis Bathochromic Shift (electronic communication), Hammett Constants (donor/acceptor capability), and Cation Stabilization (resonance).

Table 1: Conjugation Efficiency Matrix

Data derived from solvolysis rates and spectroscopic analysis of para-substituted benzene derivatives.

FeatureEthyl (-CH₂CH₃)Cyclopropyl (-cPr) Vinyl (-CH=CH₂)Phenyl (-Ph)
Hybridization

(Insulator)
Pseudo-

(Transmitter)

(Conjugator)

(Conjugator)
Electronic Nature Inductive Donor (+I)

-Donor /

-Donor

-Donor

-Donor/Acceptor
Hammett

-0.15-0.21 -0.08 to -0.15-0.01
UV Shift (

)
Baseline (254 nm)*Bathochromic (~260-265 nm) Strong (~280-290 nm)Strong (~275 nm)
Cation Stabilization Low (

)
Extreme (

)
High (

)
High (

)
Metabolic Liability High (Oxidation)Medium (CYP blocking) High (Epoxidation)Low (Stable)

*Values based on Benzene derivative comparisons (e.g., Ethylbenzene vs. Cyclopropylbenzene vs. Styrene).

Expert Insight: The "Cation Stabilization" Anomaly

While cyclopropyl is a weaker transmitter of conjugation than a vinyl group (approx. 40-60% efficiency of a double bond in ground state neutral systems), it is superior at stabilizing adjacent positive charges.

  • Why? The electrons in the Walsh orbitals can delocalize directly into the empty p-orbital of a carbocation, forming a "bicyclobutonium" character.

  • Implication: In reaction mechanisms involving cationic intermediates (e.g., glycosyl donors), a cyclopropyl group can accelerate rates significantly more than a phenyl group.

Experimental Protocol: Quantifying Conjugation

To validate if the cyclopropyl group in your specific molecule is acting as a conjugator or an insulator, you cannot rely solely on computation. The following protocol uses Solvolysis Kinetics to measure the "Conjugation Efficiency" experimentally.

Protocol: Relative Solvolysis Rate Determination

Objective: Determine the electronic stabilization provided by a cyclopropyl group compared to an alkyl control.

Materials
  • Substrates: 1-Cyclopropyl-1-chloroethane (Target) vs. 2-Chloro-butane (Control).

  • Solvent: 80% Ethanol / 20% Water (v/v).

  • Base: Sodium Hydroxide (NaOH) standard solution.

  • Indicator: Phenolphthalein or Bromothymol Blue.

Workflow
  • Preparation: Dissolve 0.1 M of the chloro-substrate in the thermostated solvent (

    
    ).
    
  • Initiation: The water acts as the nucleophile (

    
     mechanism). The rate-limiting step is the formation of the carbocation.
    
  • Sampling: Aliquots are withdrawn at specific time intervals (

    
     min).
    
  • Quenching/Titration: Quench aliquots in cold acetone and titrate the generated HCl against standardized NaOH.

  • Calculation: Plot

    
     vs. time. The slope is the rate constant 
    
    
    
    .

SolvolysisProtocol cluster_exp Kinetic Workflow Step1 Dissolve Substrate (R-Cl in 80% EtOH) Step2 Incubate @ 25°C (Thermostat) Step1->Step2 Step3 Aliquot Sampling (Every 5-10 min) Step2->Step3 Step4 Titrate HCl (vs NaOH) Step3->Step4 Result Calculate k_rel (k_cPr / k_alkyl) Step4->Result caption Figure 2: Workflow for determining electronic stabilization via solvolysis rates.

Interpretation:

  • If

    
    : The group is insulating (likely perpendicular conformation).
    
  • If

    
    : Significant conjugation (bisected conformation stabilization).
    

Strategic Application in Drug Design

In medicinal chemistry, the cyclopropyl group is often a "Bioisostere of Choice" when a phenyl ring is too lipophilic or a vinyl group is too reactive.

Case Study: Metabolic Blocking
  • Problem: Isopropyl groups are susceptible to CYP450 oxidation at the tertiary carbon.

  • Solution: Replace Isopropyl with Cyclopropyl.

  • Mechanism: The C-H bond on a cyclopropane ring has higher bond dissociation energy (

    
    106 kcal/mol) compared to a tertiary acyclic C-H (
    
    
    
    96 kcal/mol). This makes hydrogen abstraction by CYP450 enzymes difficult, extending the drug's half-life (
    
    
    ).
  • Trade-off: While it blocks metabolism, it may introduce mechanism-based inhibition if the ring is opened by a radical clock mechanism.

Decision Matrix: When to Use Cyclopropyl
RequirementRecommended GroupReason
Max Electronic Transmission Vinyl / AlkynylcPr dampens transmission by ~40% vs Vinyl.
Cationic Transition State Cyclopropyl Superior stabilization via

-delocalization.
Metabolic Stability Cyclopropyl Resists oxidation better than alkyl/vinyl.
Rigidity/Vector Control Cyclopropyl Locks substituents in fixed angular vectors (

).

References

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society.

  • Roberts, J. D., & Mazur, R. H. (1951). "The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives." Journal of the American Chemical Society.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.

  • Charette, A. B. (1995). "The Chemistry of the Cyclopropyl Group." John Wiley & Sons.[3]

Sources

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